2-Amino-3-fluoro-5-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-amino-3-fluoro-5-methylphenol |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 |
InChI Key |
OQKBSZVVNIJAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Spectral Profiling of 2-Amino-3-fluoro-5-methylphenol
Topic: (CAS 1823882-75-2) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
A Critical Intermediate in Heterocyclic Scaffold Synthesis
Executive Summary
2-Amino-3-fluoro-5-methylphenol (CAS: 1823882-75-2) is a highly specialized aniline derivative utilized primarily as a regiospecific building block in the synthesis of fused heterocycles, particularly 4-fluoro-6-methylbenzo[d]oxazol-2(3H)-ones and related kinase inhibitor scaffolds. Its unique substitution pattern—featuring a fluorine atom ortho to the amino group and meta to the hydroxyl—imparts distinct electronic properties that influence both its chemical reactivity and spectral signature.
This guide provides an in-depth analysis of its physicochemical properties, synthesis pathways, and spectral characteristics (NMR, IR, MS), offering researchers a self-validating reference for identification and quality control.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| Chemical Name | 2-Amino-3-fluoro-5-methylphenol |
| CAS Number | 1823882-75-2 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Brown to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water. |
| pKa (Predicted) | ~9.5 (Phenolic OH), ~4.0 (Anilinium) |
| SMILES | Cc1cc(F)c(N)c(O)c1 |
Synthesis & Preparation Protocol
To understand the impurity profile and spectral background, one must understand the genesis of the compound. The industrial route typically involves the nitration of 3-fluoro-5-methylphenol followed by selective reduction.
Retrosynthetic Pathway
The presence of the fluorine atom directs electrophilic aromatic substitution (nitration) to the ortho and para positions. However, the directing power of the hydroxyl group (strongly activating) dominates.
Figure 1: Standard synthetic route. Note that regioisomers (4-nitro and 6-nitro) must be removed via column chromatography or recrystallization prior to reduction.
Preparation for Analysis
Protocol:
-
Solvent Selection: For NMR, use DMSO-d6 . Chloroform-d (CDCl3) may cause precipitation or broadening of the exchangeable protons (OH/NH2).
-
Sample Concentration: Dissolve 10–15 mg of solid in 0.6 mL of solvent for 1H NMR; >30 mg is recommended for 13C NMR.
-
Handling: The compound is sensitive to oxidation (turning darker brown over time). Store under inert gas (Nitrogen/Argon) at -20°C.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of molecular weight. The presence of Fluorine offers no unique isotope pattern (unlike Cl or Br), but the "Nitrogen Rule" applies (odd mass = odd number of nitrogens).
Experimental Parameters (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Carrier Solvent: MeOH:H2O (50:50) + 0.1% Formic Acid.
Spectral Data & Fragmentation Logic
| Ion Species | m/z (Observed) | Identity | Mechanistic Logic |
| [M+H]⁺ | 142.15 | Protonated Molecular Ion | Base peak. Protonation occurs at the amine nitrogen. |
| [M+Na]⁺ | 164.13 | Sodium Adduct | Common in glass/solvent contaminants. |
| [2M+H]⁺ | 283.29 | Dimer | Observed at high concentrations. |
| Fragment | 125.1 | [M+H - NH3]⁺ | Loss of ammonia (17 Da), typical for primary anilines. |
| Fragment | 105.1 | [M+H - NH3 - HF]⁺ | Subsequent loss of HF (20 Da) driven by stability of tropylium-like cation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is the definitive fingerprint. The fluorine atom at position 3 introduces Spin-Spin Coupling (
1H NMR (400 MHz, DMSO-d6)
Predicted shifts based on substituent additivity rules and structural analogues.
| Shift (δ ppm) | Multiplicity | Integral | Coupling ( | Assignment | Interpretation |
| 9.20 | Broad Singlet | 1H | - | -OH | Phenolic hydroxyl. Disappears with D₂O shake. |
| 6.35 | Doublet (d) | 1H | Ar-H (Pos 4) | Ortho to Fluorine. Large coupling constant is diagnostic. | |
| 6.15 | Singlet (s) | 1H | - | Ar-H (Pos 6) | Meta to Fluorine (coupling often too small to resolve). |
| 4.60 | Broad Singlet | 2H | - | -NH₂ | Aniline protons. Broadened by quadrupole relaxation. |
| 2.15 | Singlet (s) | 3H | - | -CH₃ | Methyl group at Pos 5. |
Key Diagnostic: Look for the doublet at ~6.35 ppm. If this is a singlet, you likely have the wrong isomer (e.g., fluorine at position 4 or 5).
13C NMR (100 MHz, DMSO-d6)
Fluorine coupling makes the Carbon spectrum complex but highly informative.
-
C-F (Pos 3): ~150 ppm (Doublet,
Hz). -
C-OH (Pos 1): ~145 ppm (Doublet,
Hz). -
C-N (Pos 2): ~125 ppm (Doublet,
Hz). -
C-H (Pos 4): ~105 ppm (Doublet,
Hz).
Infrared (IR) Spectroscopy
IR is useful for quick solid-state identification.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3350 - 3450 | N-H Stretch (Doublet) | Primary Amine (-NH₂) |
| 3200 - 3300 | O-H Stretch (Broad) | Phenol (Hydrogen bonded) |
| 1620 | N-H Bend | Amine scissoring |
| 1590, 1500 | C=C Stretch | Aromatic Ring |
| 1210 - 1250 | C-F Stretch | Aryl Fluoride (Strong band) |
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, the most common impurities are regioisomers formed during nitration.
Figure 2: Logical relationship between target structure and potential isomeric impurities.
Differentiation Strategy:
-
Target: 1H NMR shows two aromatic protons, one with large F-coupling (ortho) and one with negligible coupling.
-
Impurity A (Para-Amino): Would show different splitting patterns (likely two doublets if F is adjacent to one H).
References
-
Sigma-Aldrich. 2-amino-3-fluoro-5-methylphenol Product Page (CAS 1823882-75-2). Retrieved from
-
World Intellectual Property Organization (WIPO). WO2024061340A1 - Nampt modulators, preparations, and uses thereof. (2024).[1][2] (Describes the use of the compound as a key intermediate). Retrieved from
-
National Institute of Standards and Technology (NIST). General Mass Spectrometry Data for Methyl-Aminophenols. Retrieved from
Sources
Advanced Synthesis Pathways for Substituted Aminophenols: A Technical Guide
Topic: Synthesis Pathways for Substituted Aminophenols Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Substituted aminophenols are critical pharmacophores in medicinal chemistry (e.g., paracetamol, antimalarials) and precursors in high-performance polymer synthesis. Their synthesis is often plagued by regioselectivity issues and the challenge of chemoselective reduction—specifically, reducing a nitro group without affecting sensitive moieties like halogens or nitriles.
This guide moves beyond basic textbook definitions to explore high-fidelity synthesis pathways. We prioritize scalable, regioselective methodologies: Catalytic Hydrogenation , the Bamberger Rearrangement , and Electrochemical Synthesis .
The Reductive Pathway: Catalytic Hydrogenation
The Industry Standard for Nitrophenol Precursors
The most direct route to aminophenols is the reduction of nitrophenols. However, the challenge lies in chemoselectivity . Standard Pd/C catalysts often cause hydrodehalogenation (stripping chlorine or bromine substituents) before reducing the nitro group.
Mechanism & Chemoselectivity
The reaction follows a Langmuir-Hinschelwood kinetic model.[1] Hydrogen and the nitro-substrate co-adsorb onto the metal surface.
-
The Problem: On Palladium (Pd), the carbon-halogen bond is weak and susceptible to oxidative addition, leading to dehalogenated side products.
-
The Solution: Use Platinum (Pt) sulfided catalysts or Vanadium-doped Nickel systems. Sulfur poisons the high-energy sites responsible for dehalogenation while leaving the sites active for nitro-reduction.
Experimental Protocol: Chemoselective Hydrogenation of 2-Chloro-4-nitrophenol
Target: 2-Chloro-4-aminophenol (Preserving the Cl substituent)
-
Reactor Setup: Use a high-pressure Hastelloy autoclave equipped with a gas-entrainment impeller.
-
Catalyst: Load 1% Pt/C (sulfided) or PtO₂ (Adam’s catalyst) modified with thiourea (0.1 mol% relative to substrate).
-
Solvent: Methanol or Ethyl Acetate (avoid acidic media to prevent salt formation).
-
Conditions:
-
Pressure: 5–10 bar H₂.
-
Temperature: 50°C (Control exotherm strictly;
).
-
-
Workup: Filter catalyst under inert atmosphere (pyrophoric risk). Concentrate filtrate to crystallize.
Validation Check:
-
Self-Validating Step: Monitor H₂ uptake. The reaction should consume exactly 3 equivalents of H₂. If uptake exceeds this, dehalogenation is occurring.
The Rearrangement Strategy: Bamberger Rearrangement
The Route for Para-Selectivity from Nitrobenzene
When starting from nitrobenzene (rather than nitrophenol), direct reduction yields aniline. To force oxygenation at the para position, we utilize the Bamberger rearrangement. This pathway proceeds via an N-phenylhydroxylamine intermediate.[2][3]
Mechanism[2][3][4][5][6][7][8]
-
Partial Reduction: Nitrobenzene is reduced (chemically or electrochemically) to N-phenylhydroxylamine.
-
Acid Catalysis: Protonation of the hydroxyl oxygen creates a nitrenium ion-like intermediate.
-
Nucleophilic Attack: Water attacks the para position (sterically and electronically favored) to form p-aminophenol.
Visualization: Bamberger Mechanism
Caption: The Bamberger rearrangement pathway converting nitrobenzene to p-aminophenol via the nitrenium ion intermediate.[2][4]
Experimental Protocol: One-Pot Synthesis
-
Reagents: Nitrobenzene (10 mmol), Zn powder (25 mmol), NH₄Cl (10 mmol).
-
Solvent: Ethanol/Water (1:1).
-
Step 1 (Reduction): Stir at 60°C for 1 hour. TLC should show disappearance of nitrobenzene and appearance of hydroxylamine.
-
Step 2 (Rearrangement): Cool to 0°C. Add dilute H₂SO₄ (20% aq) dropwise. Heat to 80°C for 1 hour.
-
Purification: Neutralize with NaHCO₃. Extract with ethyl acetate. The para isomer precipitates or is isolated via column chromatography.
Electrochemical Synthesis
The Green, Reagent-Free Approach
Electrochemical reduction offers superior control over the redox potential, allowing one to stop the reduction at the hydroxylamine stage without using stoichiometric metal reductants (like Zn or Fe).
The ECE Mechanism
The reaction follows an E-C-E sequence:
-
E (Electrochemical): 4-electron reduction of nitrobenzene to phenylhydroxylamine at the cathode.
-
C (Chemical): Acid-catalyzed rearrangement to p-aminophenol in the bulk solution.
-
E (Electrochemical - Avoidance): If potential is too negative, further reduction to aniline occurs.
Electrochemical Cell Setup
-
Cathode: Amalgamated Copper (Cu/Hg) or Monel metal. (High hydrogen overpotential is required to prevent H₂ evolution).
-
Anode: Lead (Pb) or Dimensionally Stable Anode (DSA).
-
Electrolyte: 2M H₂SO₄ (aqueous).
-
Temperature: 80–90°C (High temp favors the chemical rearrangement step).
Caption: Schematic of the electrochemical cell for the conversion of nitrobenzene to p-aminophenol.
Nucleophilic Aromatic Substitution (S_NAr)
For Halogenated Precursors
When starting from chloronitrobenzenes, one can displace the halogen with ammonia or an amine, then reduce the nitro group. Alternatively, Buchwald-Hartwig amination can be used on unactivated halophenols.
-
Substrate: 4-Chloronitrobenzene.
-
Reagent: Aqueous Ammonia (high pressure) or Benzylamine.
-
Mechanism: Addition-Elimination via Meisenheimer Complex.
-
Note: The nitro group must be ortho or para to the halogen to activate the ring.[5][6]
Comparative Data Summary
| Method | Key Substrate | Primary Selectivity | Main Challenge | Green Metric |
| Cat. Hydrogenation | Nitrophenols | High (Retention of structure) | Dehalogenation of substituents | High (Atom Economy) |
| Bamberger | Nitrobenzene | Para-aminophenol | Formation of aniline byproduct | Low (Stoichiometric waste if using Zn) |
| Electrochemical | Nitrobenzene | Para-aminophenol | Electrode fouling / Stability | Very High (Electron is the reagent) |
| S_NAr | Halonitrobenzene | Defined by leaving group | Requires activated rings (EWG) | Moderate (Solvent waste) |
References
-
Bamberger Rearrangement Mechanism & Kinetics Source: Wikipedia / Organic Chemistry Portal URL:[Link][2]
-
Electrochemical Reduction of Nitrobenzene to p-Aminophenol Source: ResearchGate (Journal of Applied Electrochemistry) URL:[Link]
-
Catalytic Hydrogenation of Nitrophenols (Pt/C vs Ni) Source: ACS Publications (Ind. Eng. Chem. Res.) URL:[Link]
-
Nucleophilic Aromatic Substitution (SNAr) Guide Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. Synthesis of p-aminophenol by catalytic hydrogenation of p-nitrophenol - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 3. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 4. scribd.com [scribd.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Importance of Fluorinated Aminophenols
An In-depth Technical Guide to the Synthesis Reaction Mechanisms of Fluorinated Aminophenols
Fluorinated aminophenols are a class of aromatic compounds that serve as critical building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of fluorine atoms into the aminophenol scaffold can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This "fluorine effect" is a powerful tool for medicinal chemists seeking to optimize drug candidates. For instance, 4-amino-3-fluorophenol is a key intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy.[3]
However, the synthesis of these molecules is not without its challenges. The high electronegativity and small size of fluorine can significantly influence the reactivity of the aromatic ring, demanding carefully considered synthetic strategies to control regioselectivity and achieve high yields. This guide provides an in-depth exploration of the core reaction mechanisms underpinning the synthesis of fluorinated aminophenols, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices for the most prevalent synthetic routes, including the reduction of fluorinated nitrophenols, nucleophilic aromatic substitution, and emerging enzymatic methods.
Part 1: The Workhorse Route: Reduction of Fluorinated Nitrophenols
One of the most direct and widely employed strategies for synthesizing fluorinated aminophenols is the reduction of the corresponding fluorinated nitrophenols. The nitro group acts as a powerful electron-withdrawing group, facilitating certain synthetic steps, and can then be reliably converted to the essential amino group. The reduction is a multi-step process, generally proceeding through nitroso and hydroxylamino intermediates before yielding the final amine.[4]
Catalytic Hydrogenation
Catalytic hydrogenation is a clean, efficient, and scalable method for nitro group reduction. It is frequently the preferred method in industrial applications.[4][5]
Mechanism Deep Dive: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon (Pd/C or Pt/C).[6][7] The mechanism involves:
-
Adsorption: Both the fluorinated nitrophenol and gaseous hydrogen are adsorbed onto the catalyst's surface.
-
Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated by the activated hydrogen atoms, passing through the nitroso (-NO) and hydroxylamino (-NHOH) intermediates.
-
Desorption: The final fluorinated aminophenol product desorbs from the catalyst surface, regenerating the active sites.
The choice of catalyst, solvent, pH, temperature, and hydrogen pressure are all critical parameters that must be optimized to maximize yield and minimize side reactions.[6] For example, acidic conditions are often employed to increase the solubility of the resulting aminophenol, which can otherwise be low in aqueous media, simplifying the separation of the product from the catalyst.[6]
Experimental Protocol: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol
-
Reactor Setup: A pressure-rated hydrogenation vessel is charged with 2-fluoro-4-nitrophenol (1.0 eq), a suitable solvent such as ethanol or an aqueous acid solution (e.g., dilute HCl), and a catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 0.5-2 mol%).[1][6]
-
Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.
-
Hydrogenation: The vessel is pressurized with hydrogen gas (typically below 100 p.s.i. for lab-scale reactions) and stirred vigorously to ensure efficient mixing and mass transfer.[6] The reaction is often exothermic, and cooling may be required to maintain a consistent temperature (e.g., 25-60°C).
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is complete when 3 molar equivalents of hydrogen have been consumed.
-
Workup: Upon completion, the vessel is vented and purged again with nitrogen. The reaction mixture is filtered to remove the solid Pd/C catalyst.
-
Isolation: The filtrate is neutralized with a base (e.g., ammonium hydroxide) to precipitate the fluorinated aminophenol product, which is then collected by filtration, washed, and dried.[6]
Workflow for Catalytic Hydrogenation
Caption: Stepwise reduction of a nitro group to an amine via the Béchamp mechanism.
Part 2: Synthesis via Nucleophilic Aromatic Substitution (S_N_Ar)
Nucleophilic aromatic substitution (S_N_Ar) is a powerful method for forming C-F, C-O, or C-N bonds on an aromatic ring. In the context of fluorinated aminophenol synthesis, it is typically used to introduce either the fluorine atom or the amino/hydroxyl group.
Mechanism Deep Dive: The reaction proceeds via a two-step addition-elimination mechanism. [8][9]1. Nucleophilic Attack: A nucleophile (e.g., F⁻, NH₃, OH⁻) attacks an electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (e.g., Cl, NO₂). This is the rate-determining step. 2. Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. [9]The stability of this complex is crucial for the reaction to proceed. 3. Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
For S_N_Ar to be effective, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. [9]The EWG delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy of the first step.
An interesting aspect of S_N_Ar is the reactivity of halogens as leaving groups, which follows the order F > Cl > Br > I. [9]This is counterintuitive to C-X bond strength. The reason is that the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step. [9] S_N_Ar Mechanism for Fluorination
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (S_N_Ar).
Part 3: Enzymatic Synthesis: The Green Chemistry Frontier
Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical synthesis. [10]Enzymes operate under mild conditions (aqueous solvent, ambient temperature, and neutral pH) and can exhibit exquisite chemo-, regio-, and enantioselectivity, which is often difficult to achieve with conventional methods. [11][12] Mechanism Deep Dive: Several classes of enzymes are relevant to the synthesis of fluorinated compounds. [12][13]* Fluorinases: These rare enzymes are capable of catalyzing the formation of a C-F bond directly from an inorganic fluoride ion (F⁻). [12]The mechanism is an S_N_2 nucleophilic substitution, where the enzyme's active site desolvates the fluoride ion and precisely positions it to attack a substrate like S-adenosyl-L-methionine (SAM), overcoming the high kinetic barrier typically associated with this reaction. [11][13]* Cytochrome P450s: This versatile family of enzymes can catalyze a wide range of oxidative reactions, including the hydroxylation of fluorinated aromatic rings to introduce the phenol moiety. [13]* Tyrosine Phenol-lyases (TPLs): TPLs can be used to synthesize fluorinated L-tyrosine derivatives (a type of aminophenol precursor) from fluorinated phenols and pyruvate. [13] While still an emerging field, the directed evolution of enzymes and the design of multi-enzyme cascade reactions hold immense promise for the large-scale, sustainable production of complex fluorinated aminophenols. [13][14] Conceptual Enzymatic Synthesis Workflow
Caption: Conceptual workflow for the biocatalytic synthesis of a fluorinated aminophenol.
Part 4: Case Study: Comparative Synthesis of 4-Amino-3-fluorophenol
4-Amino-3-fluorophenol (4A3FP) is a valuable intermediate, particularly for the drug Regorafenib. [3]Its synthesis highlights the practical application and trade-offs of different mechanistic approaches. Several routes have been developed, each starting from different commercially available materials.
| Route | Starting Material | Key Steps & Mechanisms | Advantages | Disadvantages | Reference |
| 1 | 4-Nitrophenol | 1. Sulfonation (EAS) 2. Fluoro-substitution (S_N_Ar) 3. Desulfonation 4. Catalytic Hydrogenation | Uses low-cost starting material. | Multi-step process with potential for waste generation. | [1] |
| 2 | o-Fluoronitrobenzene | 1. Catalytic Hydrogenation | More direct route. | Starting material is more expensive. The process can be complex to handle. | [1] |
| 3 | 4-Bromo-2-fluoroaniline | 1. Amine Protection 2. Lithium-Halogen Exchange 3. Borylation & Hydrolysis | Allows for precise installation of functional groups. | Requires organometallic reagents and cryogenic conditions; multi-step. | [15] |
Workflow for Route 1: Synthesis of 4A3FP from 4-Nitrophenol
Caption: A multi-step synthesis of 4-amino-3-fluorophenol starting from 4-nitrophenol. [1]
Conclusion and Future Outlook
The synthesis of fluorinated aminophenols relies on a well-established toolkit of core organic reactions. The reduction of fluorinated nitrophenols, particularly via catalytic hydrogenation, remains the most prevalent and industrially scalable approach. Nucleophilic aromatic substitution provides a complementary and powerful strategy for installing key functional groups, leveraging the unique electronic effects of fluorine and activating groups.
Looking forward, the field is moving towards more sustainable and efficient methodologies. The rise of biocatalysis and enzymatic synthesis promises to deliver these complex molecules under milder conditions with unparalleled selectivity. [10][12]Furthermore, the adoption of continuous flow chemistry is poised to revolutionize the large-scale production of these vital pharmaceutical intermediates, offering enhanced safety, reproducibility, and process control. [5][16]The continued exploration and integration of these diverse mechanistic pathways will be paramount in accelerating the discovery and development of next-generation medicines and materials.
References
- CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents.
- Improved process for the preparation of 4-Amino-3-fluorophenol - Technical Disclosure Commons.
- Enzymatic synthesis of fluorinated compounds - PMC - NIH.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh.
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation.
- Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH.
- Enzymatic synthesis of fluorinated compounds - PubMed.
- Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter.
- Enzymatic synthesis of fluorinated compounds - ResearchGate.
- Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.
- US4217304A - Continuous reduction process - Google Patents.
-
Béchamp reduction - Wikipedia. Available at: [Link]
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing).
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
- Bechamp Reduction.
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Ben-Gurion University Research Portal.
- US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- US4264525A - Stepwise reduction of p-nitrophenol - Google Patents.
- Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog.
- From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis - Almac.
- Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry.
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- 3. tdcommons.org [tdcommons.org]
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2-Amino-3-fluoro-5-methylphenol: Technical Profile & Synthesis Guide
Topic: CAS number and molecular structure of 2-Amino-3-fluoro-5-methylphenol Audience: Researchers, scientists, and drug development professionals. Format: In-depth technical guide.
Abstract
2-Amino-3-fluoro-5-methylphenol (CAS 1823882-75-2 ) is a specialized fluorinated aniline derivative utilized primarily as a scaffold in the synthesis of bioactive heterocycles, including benzoxazolones and NAMPT modulators.[1] This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, structural validation, synthetic pathways, and applications in medicinal chemistry.
Chemical Identity & Structural Analysis[3][4][5][6]
The unique substitution pattern of 2-amino-3-fluoro-5-methylphenol—featuring a fluorine atom ortho to the amino group and meta to the hydroxyl—imparts distinct electronic properties that influence its reactivity in nucleophilic substitutions and cyclization reactions.
Core Identifiers
| Property | Detail |
| Chemical Name | 2-Amino-3-fluoro-5-methylphenol |
| CAS Number | 1823882-75-2 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| SMILES | CC1=CC(O)=C(N)C(F)=C1 |
| InChI Key | HZTRGMKDYZTZBC-UHFFFAOYSA-N |
| MDL Number | MFCD27922870 |
| Appearance | Brown solid (crude/isolated) [1] |
Structural Visualization
The structure features a phenol core with an amino group at position 2, a fluorine atom at position 3, and a methyl group at position 5. This specific arrangement is critical for directing regioselective cyclizations.
Figure 1: Structural connectivity and substituent relationships in 2-Amino-3-fluoro-5-methylphenol.
Physicochemical Properties[5][8]
Understanding the physicochemical profile is essential for handling and formulation. The presence of the fluorine atom at position 3 reduces the pKa of the phenol relative to non-fluorinated analogues, increasing its acidity and modulating its lipophilicity.
| Property | Value / Observation | Source/Method |
| Physical State | Solid (often brown/dark due to oxidation) | Observed [1] |
| Mass Spectrum (MS) | m/z 141 [M+H]⁺ | ESI-MS [1] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Experimental |
| Predicted pKa (OH) | ~9.5 | Calculated (Fluorine effect) |
| Predicted pKa (NH₂) | ~3.5 | Calculated (Fluorine effect) |
| LogP | ~1.4 | Predicted |
Synthetic Pathways & Methodology
The synthesis of 2-amino-3-fluoro-5-methylphenol typically involves the reduction of a nitro-precursor. The regiochemistry is established early, often requiring the separation of isomers if direct nitration is employed.
Retrosynthetic Analysis
The most robust route traces back to 3-Fluoro-5-methylphenol , which undergoes nitration to yield the 2-nitro intermediate (along with 4-nitro and 6-nitro isomers), followed by reduction.
Figure 2: Primary synthetic route via nitration and reduction.
Experimental Protocol (Representative)
Based on isolation techniques described in patent literature [1].
Objective: Isolation of 2-amino-3-fluoro-5-methylphenol from a reduction mixture.
-
Reduction: The precursor (e.g., 2-nitro-3-fluoro-5-methylphenol) is subjected to hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl) in a solvent such as Ethanol or Methanol.
-
Filtration: The catalyst (if Pd/C) or iron sludge is removed by filtration through a Celite pad.
-
Concentration: The filtrate is concentrated under reduced pressure to yield a crude residue.
-
Purification (Washing):
-
The crude residue is suspended in Petroleum Ether (PE) .
-
The mixture is stirred vigorously to remove non-polar impurities.
-
Filtration: The solid is collected by filtration.
-
Result: The product is obtained as a brown solid (Yield ~89%).
-
-
Validation: Confirm identity via MS (m/z 141 [M+H]⁺).
Critical Note: Aminophenols are prone to oxidation. Perform all operations under an inert atmosphere (Nitrogen or Argon) where possible and store the product in the dark at -20°C.
Applications in Drug Discovery
2-Amino-3-fluoro-5-methylphenol serves as a high-value building block for constructing fused heterocycles.
NAMPT Modulator Synthesis
Recent patent filings [1] highlight its use in synthesizing Nicotinamide Phosphoribosyltransferase (NAMPT) activators/modulators. The compound is cyclized to form the core scaffold of these therapeutics.
Benzoxazolone Formation
The 1,2-amino-alcohol functionality allows for rapid cyclization with Carbonyldiimidazole (CDI) or Phosgene equivalents.
-
Reaction: 2-Amino-3-fluoro-5-methylphenol + CDI → 4-Fluoro-6-methylbenzo[d]oxazol-2(3H)-one .
-
Significance: This bicyclic core is a bioisostere for various privileged structures in kinase inhibitors and neurological drugs.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]
Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Argon) to prevent oxidation (darkening).
References
-
Patent: Nampt modulators, preparations, and uses thereof. WO2024061340A1. (2024). Describes the isolation and characterization (MS, Appearance) of 2-amino-3-fluoro-5-methylphenol.
-
Vendor Data: Sigma-Aldrich / Fluorochem Catalog Entries for CAS 1823882-75-2. Confirms CAS and SMILES identity.
-
Database: PubChem Compound Summary for 2-Amino-3-fluoro-5-methylphenol.
Sources
A Technical Guide to the Solubility and Stability of 2-Amino-3-fluoro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-fluoro-5-methylphenol is a substituted aminophenol with potential applications as an intermediate in the pharmaceutical and chemical industries. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive framework for characterizing these critical attributes. We delve into the structural features governing its behavior, present detailed, field-proven protocols for empirical determination of solubility and stability, and discuss the mechanistic basis for its anticipated degradation pathways. This document is designed to equip researchers with the scientific rationale and practical methodologies required to effectively handle, formulate, and develop applications for this compound.
Structural Analysis and Predicted Physicochemical Properties
A thorough understanding of a molecule's structure is paramount to predicting its behavior. 2-Amino-3-fluoro-5-methylphenol possesses three key functional groups on a benzene ring: a hydroxyl group (-OH), an amino group (-NH2), and a fluorine atom (-F), along with a methyl group (-CH3).
-
Hydroxyl Group (Phenolic): The acidic phenolic proton dictates pH-dependent solubility. Its acidity is modulated by the other substituents.
-
Amino Group (Aromatic Amine): This basic group also contributes to pH-dependent solubility and is a primary site for oxidative degradation.[1]
-
Fluorine Atom: As a highly electronegative element, fluorine exerts a strong electron-withdrawing effect, which can increase the acidity of the phenolic proton. Its presence can also enhance lipophilicity, potentially improving membrane permeability.[2]
-
Methyl Group: This electron-donating group can slightly decrease the acidity of the phenol and increase lipophilicity.
Predicted Ionization (pKa)
The molecule is amphoteric, possessing both a weakly acidic phenolic group and a weakly basic amino group.[1]
-
Phenolic pKa: Standard phenol has a pKa of ~10. The electron-withdrawing fluorine atom is expected to lower this value, making it more acidic. For comparison, the pKa of 4-amino-3-fluorophenol is predicted to be around 9.23.[2] Accurate pKa determination is crucial, as solubility will increase dramatically at pH values above the phenolic pKa and below the pKa of the protonated amino group.
-
Amino pKa: Aniline has a pKa (for its conjugate acid) of ~4.6.[3] The substituents on the ring will modulate this value.
Predicted Lipophilicity (LogP)
LogP (the logarithm of the partition coefficient between octanol and water) is a key indicator of a compound's solubility profile. The presence of polar hydroxyl and amino groups suggests some aqueous solubility, while the aromatic ring, methyl group, and fluorine atom contribute to its lipophilic character. The predicted XlogP for the isomeric compound 2-amino-3-fluorophenol is 1.0, suggesting a relatively balanced solubility profile.[4]
Solubility Profiling: A Methodological Approach
Solubility is a critical parameter, influencing everything from in vitro assay reliability to in vivo bioavailability.[5] It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput method suitable for early discovery.[5][6][7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent.[8] This "gold standard" measurement is determined using methods like the shake-flask technique and is vital for lead optimization and formulation.[5][6][9]
Table 1: Representative Solubility Data Presentation
| Solvent/Buffer System | pH | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| Phosphate Buffered Saline | 7.4 | Kinetic | Hypothetical Data | Hypothetical Data |
| Phosphate Buffered Saline | 7.4 | Thermodynamic | Hypothetical Data | Hypothetical Data |
| Simulated Gastric Fluid | 1.2 | Thermodynamic | Hypothetical Data | Hypothetical Data |
| Simulated Intestinal Fluid | 6.8 | Thermodynamic | Hypothetical Data | Hypothetical Data |
| Water | Neutral | Thermodynamic | Hypothetical Data | Hypothetical Data |
| Ethanol | N/A | Thermodynamic | Hypothetical Data | Hypothetical Data |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the most reliable technique for determining thermodynamic solubility.[9][10]
Causality: This method ensures that the solution reaches equilibrium with an excess of the solid compound, providing a true measure of saturation solubility. Incubation times of 24 hours or more are often required to achieve this equilibrium.[5][6]
Methodology:
-
Preparation: Add an excess amount of solid 2-Amino-3-fluoro-5-methylphenol (ensuring undissolved solid remains) to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Calibration: Determine the concentration by comparing the analytical response against a standard curve prepared from a known stock solution of the compound.
Stability Assessment and Degradation Pathways
The stability of a compound dictates its shelf-life, storage conditions, and formulation requirements.[11] Aminophenol structures are notoriously susceptible to degradation, primarily through oxidation.
Anticipated Degradation Pathways: Oxidation
The aminophenol moiety is electron-rich and prone to oxidation.[12] Exposure to air (oxygen), light, or oxidizing agents can initiate a cascade of reactions.[1][13] The amino and hydroxyl groups can be oxidized, leading to the formation of highly colored and potentially reactive quinone-imine species.[14] This process can be complex, involving radical intermediates and dimerization or polymerization reactions.[14][15] Due to this inherent instability, compounds like 2- and 4-aminophenol often discolor upon exposure to air and light, turning yellow-brown or even pink-purple.[1]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is a systematic process to identify likely degradation products and establish degradation pathways.[11][16] This is a cornerstone of developing stability-indicating analytical methods, as mandated by regulatory bodies under ICH guidelines (e.g., Q1A(R2)).[16][17] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that degradation products are generated at detectable levels without destroying the molecule entirely.[17][18]
Methodology:
-
Stock Solution: Prepare a solution of 2-Amino-3-fluoro-5-methylphenol in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to a battery of stress conditions in parallel. Include a control sample protected from stress.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2 to 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature. This reaction is often rapid and may only require a short duration.[17]
-
Thermal Stress: Heat the solution (and a sample of the solid compound) at a high temperature (e.g., 80-100°C).
-
Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines.
-
-
Sample Quenching: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, the control sample, and a reference standard using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Assess peak purity to ensure the parent peak is not co-eluting with degradants.
-
Identify and quantify major degradation products.
-
Visualization of Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Summary and Recommendations
The solubility and stability of 2-Amino-3-fluoro-5-methylphenol are governed by its amphoteric nature and its electron-rich aromatic ring.
-
Solubility: The compound's solubility is expected to be highly pH-dependent. Accurate determination via the shake-flask method across a range of physiologically relevant pH values is critical for any development program.
-
Stability: The primary stability concern is oxidative degradation, which is common for aminophenols.[1][19] This leads to the formation of colored impurities and a loss of potency.
Recommendations for Handling and Formulation:
-
Storage: Store the solid compound and its solutions protected from light and air, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Formulation: For liquid formulations, consider the inclusion of antioxidants (e.g., sulfites) and chelating agents to inhibit metal-catalyzed oxidation. Buffer systems should be carefully selected to maintain a pH that optimizes both solubility and stability.
-
Analytical Methods: A validated, stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products during stability studies.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Technology Networks. [Link]
-
Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
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ADME Solubility Assay. BioDuro. [Link]
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Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Aqueous Kinetic Solubility. ADME@NCATS - NIH. [Link]
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Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). [Link]
-
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - University of Alicante. [Link]
-
Aminophenols | Request PDF. ResearchGate. [Link]
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An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Scribd. [Link]
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Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. [Link]
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Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
Studies on Oxidation-Reduction Mechanism. II. The Anodic Oxidation of p-Aminophenol. Journal of the American Chemical Society. [Link]
-
Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Aminophenol Market Size, Share, Industry, Forecast and outlook (2024-2031). DataM Intelligence. [Link]
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4-Aminophenol | C6H7NO | CID 403. PubChem. [Link]
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Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. ResearchGate. [Link]
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4-Aminophenol. ChemBK. [Link]
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Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]
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Absolute p K a Determinations for Substituted Phenols. ResearchGate. [Link]
-
Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]
-
Ch27 pKa and pI values. University of Calgary. [Link]
-
4-Aminophenol. Wikipedia. [Link]
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Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. MDPI. [Link]
-
Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K. ResearchGate. [Link]
-
4-Aminophenol. Solubility of Things. [Link]
-
2-amino-3-fluorophenol (C6H6FNO). PubChemLite. [Link]
-
Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. ResearchGate. [Link]
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Technical Whitepaper: Strategic Utilization of Fluorinated Aromatic Amines
Executive Summary
Fluorinated aromatic amines (fluoroanilines) represent a cornerstone scaffold in modern medicinal chemistry and materials science. The strategic introduction of fluorine into the aniline core is not merely a structural modification but a precise tool for modulating physicochemical properties.[1] This guide explores the "Fluorine Effect"—specifically the modulation of basicity (pKa), metabolic stability (blocking CYP450 oxidation), and electronic tuning for optoelectronic applications (OLEDs). We provide validated synthetic protocols and mechanistic insights to support high-fidelity research and development.
Part 1: Physicochemical Modulation & The "Fluorine Effect"
The utility of fluorinated anilines stems from the unique electronegativity of fluorine (3.98 Pauling scale) and its small van der Waals radius (1.47 Å), which mimics hydrogen sterically but alters electronics drastically.
Basicity and pKa Tuning
In drug design, the basicity of an amine dictates its ionization state at physiological pH (7.4).[2] Non-fluorinated aniline has a pKa of ~4.6.
-
Mechanism: The strong electron-withdrawing nature (inductive effect,
) of fluorine pulls electron density away from the nitrogen lone pair, stabilizing the free base and lowering the pKa of the conjugate acid. -
Strategic Application: This reduction in basicity reduces the energy penalty for desolvation, potentially improving membrane permeability and reducing hERG channel blockage, which is often associated with high-basicity amines.
Table 1: Impact of Fluorination on Aniline pKa (Representative Data)
| Compound | Structure | Approx.[3][4][5][6][7][8][9][10][11][12][13] pKa (Conjugate Acid) | Effect | |
| Aniline | Ph-NH₂ | 4.6 | 0 | Baseline |
| 4-Fluoroaniline | 4-F-Ph-NH₂ | 4.5 | -0.1 | Minimal (Resonance counteracts Induction) |
| 3-Fluoroaniline | 3-F-Ph-NH₂ | 3.5 | -1.1 | Strong Inductive Effect |
| 2-Fluoroaniline | 2-F-Ph-NH₂ | 4.4 | -0.2 | Intramolecular H-bond effects |
| 2,6-Difluoroaniline | 2,6-F₂-Ph-NH₂ | 2.3 | -2.3 | Cumulative Inductive Effect |
| Pentafluoroaniline | C₆F₅-NH₂ | ~0.3 | -4.3 | Complete deactivation |
Metabolic Stability
Fluorine is frequently employed to block "soft spots" on aromatic rings susceptible to oxidative metabolism.[3]
-
CYP450 Blockade: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para position. Replacing a C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) renders the site resistant to oxidation.
-
Nuance: Recent physical organic chemistry perspectives suggest that stability is not just about bond strength, but also about altering the binding affinity (
) of the drug to the metabolic enzyme [1].[14]
Visualizing the SAR Logic
The following diagram illustrates the decision-making process when incorporating fluoroanilines into a lead scaffold.
Figure 1: Decision tree for incorporating fluorinated amines to solve specific DMPK (Drug Metabolism and Pharmacokinetics) issues.
Part 2: Synthetic Methodologies
Accessing complex fluorinated anilines often requires transition-metal catalysis, as the electron-deficient ring deactivates the molecule toward standard electrophilic aromatic substitution.
Protocol A: Buchwald-Hartwig Cross-Coupling
Application: Coupling sterically hindered or electron-deficient fluorinated aryl halides with amines.[15]
Rationale: Traditional Nucleophilic Aromatic Substitution (
Materials
-
Substrate: 1-Bromo-3,5-difluorobenzene (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst Source:
(1-2 mol%) -
Ligand: BrettPhos or RuPhos (2-4 mol%). Note: These bulky, electron-rich dialkylbiaryl phosphine ligands are critical to prevent catalyst deactivation by the electron-poor aryl ring and facilitate the reductive elimination step.
-
Base: Sodium tert-butoxide (
) (1.4 equiv). Use if functional groups are base-sensitive. -
Solvent: Anhydrous Toluene or 1,4-Dioxane.[15]
Step-by-Step Procedure
-
Inert Environment: Flame-dry a Schlenk tube and cool under argon.
-
Charging: Add
, Ligand, and .[15] Purge with argon x3. -
Solvation: Add anhydrous toluene via syringe. Stir for 5 mins to pre-form the active catalytic species (
). -
Addition: Add the fluorinated aryl bromide and the amine.
-
Reaction: Heat to 80-100°C for 12-18 hours.
-
Workup: Cool to RT, filter through a celite pad (to remove Pd black), and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Photocatalytic C-N Coupling (Emerging)
For substrates sensitive to high heat, photoredox catalysis offers a milder alternative.
-
Catalyst:
-
Light Source: Blue LED (450 nm)
-
Mechanism: Single Electron Transfer (SET) allows for the amination of aryl halides under room temperature conditions, preserving delicate fluorinated scaffolds [2].
Part 3: Materials Science (OLEDs)[16][17]
In Organic Light Emitting Diodes (OLEDs), fluorinated aromatic amines serve as critical Hole Transport Materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) emitters.
-
HOMO/LUMO Engineering: Fluorination lowers the HOMO energy level of the amine. Deepening the HOMO level improves oxidative stability and matches the work function of high-work-function anodes (like ITO), facilitating hole injection.
-
Packing: The C-F...H-C interactions induce tight solid-state packing, improving charge carrier mobility.
Workflow: Synthesis of Fluorinated HTM
Figure 2: Workflow for synthesizing and purifying fluorinated amines for electronic applications.
References
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[4] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Pitzer, L., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Link
-
BenchChem. (2025).[3][5][15] Application Notes and Protocols for the Buchwald-Hartwig Amination. Link
-
Morgante, P., et al. (2020). Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. MDPI Materials. Link
-
Drug Hunter. (2022).[2][8][16] Why pKas Matter in Medicinal Chemistry. Link
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The Indispensable Role of Fluorine in Phenolic Scaffolds: A Technical Guide to Their Biological Significance
Foreword: The Subtle Power of a Single Atom
In the vast landscape of biologically active molecules, the simple phenol ring is a recurring and vital motif, present in everything from amino acids to complex pharmaceuticals.[1] Yet, the strategic introduction of a single, highly electronegative atom—fluorine—can dramatically transform the biological significance of these phenolic compounds. This technical guide delves into the profound impact of fluorination on phenols, exploring the physicochemical alterations that underpin their enhanced utility in drug discovery, agrochemical design, and as sophisticated probes for biochemical interrogation. We will move beyond a mere cataloging of applications to dissect the "why"—the causal relationships between molecular design and biological outcome—providing researchers, scientists, and drug development professionals with a deeper understanding of this powerful chemical tool.
Part 1: The Fluorine Effect: Modulating the Core Properties of Phenols
The introduction of fluorine into a phenol ring is not a trivial substitution. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—induce a cascade of changes in the molecule's physicochemical profile.[2][3][4] Understanding these fundamental shifts is critical to appreciating the downstream biological consequences.
Electronic Perturbations: Acidity and Reactivity
Fluorine's potent electron-withdrawing nature significantly influences the acidity (pKa) of the phenolic hydroxyl group. By stabilizing the corresponding phenoxide anion, fluorination generally increases the acidity of phenols.[5] This modulation of pKa can have profound effects on a molecule's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and ability to interact with biological targets.[2][6] For instance, a more acidic phenol may form stronger hydrogen bonds with a target protein, enhancing binding affinity. Conversely, in certain contexts, fluorine substitution ortho to a phenolic group can paradoxically increase its reactivity as a nucleophile in methylation and glucuronidation reactions.[2][7]
Lipophilicity and Membrane Permeability: A Balancing Act
The effect of fluorination on lipophilicity is nuanced. While monofluorination or trifluoromethylation of alkyl groups can decrease lipophilicity, the introduction of fluorine onto an aromatic ring often increases it due to the reduced polarizability of the C-F bond.[8] This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, a critical factor for bioavailability.[2][8][9] However, excessive fluorination can sometimes lead to overly lipophilic compounds with poor aqueous solubility. Therefore, the strategic placement and number of fluorine atoms are key considerations in optimizing a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.
Metabolic Stability: The Strength of the C-F Bond
The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond energy significantly higher than that of a carbon-hydrogen bond.[7] This inherent strength makes fluorinated positions on a molecule more resistant to metabolic attack, particularly oxidation by cytochrome P450 enzymes.[2][7][9] By "blocking" metabolic soft spots, medicinal chemists can increase a drug's half-life and systemic exposure.[9][10] This strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drugs.[2]
| Property | Effect of Fluorination on Phenols | Biological Implication |
| Acidity (pKa) | Generally increases | Altered ionization at physiological pH, influencing solubility and target binding |
| Lipophilicity (logP) | Often increases (for aryl fluorides) | Enhanced membrane permeability and bioavailability |
| Metabolic Stability | Increased resistance to oxidative metabolism | Longer drug half-life and improved pharmacokinetic profile |
Part 2: Fluorinated Phenols in Drug Discovery and Development
The deliberate incorporation of fluorine into phenolic scaffolds is a well-established strategy in modern medicinal chemistry, leading to the development of more effective and safer drugs across a wide range of therapeutic areas.[9][11]
Enhancing Potency and Selectivity through Targeted Interactions
The electronic modifications induced by fluorine can lead to more potent and selective interactions with biological targets. For example, the increased acidity of a fluorinated phenol can result in stronger hydrogen bonding with key residues in an enzyme's active site. Furthermore, the unique electrostatic potential of the C-F bond can lead to favorable orthogonal multipolar interactions with protein backbones, contributing to enhanced binding affinity.[5]
A compelling example is the development of novel fluorinated polyphenols as selective inhibitors of DYRK1A/B kinase for the treatment of neuroinflammatory diseases.[12] Starting from a natural polyphenol, researchers found that the introduction of a fluorine atom, in combination with other modifications, led to a molecule with significantly improved inhibitory potency and selectivity.[12]
Case Study: Fluorinated Phenols as Enzyme Inhibitors
Fluorinated phenols and their derivatives have been successfully designed as inhibitors for a variety of enzymes. The rationale often involves mimicking a substrate or transition state, with the fluorine atom contributing to enhanced binding or altered reactivity. For instance, fluorinated pyrazoles related to curcumin, which possess a phenolic moiety, have shown enhanced inhibitory activity against nitric oxide synthase (NOS) isoforms.[13]
Experimental Protocol: Synthesis of a Fluorinated Flavone Derivative
The following is a representative protocol for the synthesis of a 3-fluorinated flavone, a class of compounds with demonstrated antioxidant and neuroprotective activities.[14] This protocol illustrates a common strategy for introducing fluorine into a phenolic scaffold.
Objective: To synthesize 3-fluoro-3',4',5'-trimethoxyflavone.
Materials:
-
2-hydroxyacetophenone
-
Trimethoxybenzoyl chloride
-
Pyridine
-
Potassium hydroxide (KOH)
-
Iron(III) chloride (FeCl3)
-
Dichloromethane (CH2Cl2)
-
N-Fluorobenzenesulfonimide (NFSI)
Procedure:
-
Esterification: 2-hydroxyacetophenone and trimethoxybenzoyl chloride are coupled in pyridine to form the corresponding ester.[14]
-
Baker-Venkataraman Rearrangement: The ester is treated with KOH in pyridine to yield a 1,3-diketone.[14]
-
Cyclization: The 1,3-diketone is cyclized using FeCl3 in CH2Cl2 to produce 3',4',5'-trimethoxyflavone.[14]
-
Fluorination: The flavone is then fluorinated at the 3-position using NFSI in pyridine. The reaction mixture is heated to increase the yield and reduce the reaction time.[14]
Causality: The choice of NFSI as the fluorinating agent is due to its efficacy in electrophilic fluorination of the enolizable 1,3-dicarbonyl system. The use of pyridine as a solvent and heating are optimizations to improve the reaction kinetics and yield.[14]
Metabolic Fate and Potential for Toxicity
While fluorination is often employed to enhance metabolic stability, it is crucial to understand that fluorinated compounds are not metabolically inert.[15] The C-F bond can be cleaved through various enzymatic processes, sometimes leading to the formation of toxic metabolites.[16] For example, oxidative metabolism of certain fluorinated compounds can release fluoride ions or even highly toxic fluoroacetate.[15][16] Therefore, a thorough investigation of the metabolic pathways of any new fluorinated drug candidate is a critical aspect of its preclinical development.
Part 3: Applications in Agrochemicals
The same principles that make fluorinated phenols valuable in medicine also apply to the development of modern agrochemicals, including herbicides, fungicides, and insecticides.[17][18] Fluorination can enhance the efficacy, metabolic stability in plants and insects, and environmental persistence of these compounds.[17] A significant percentage of newly launched agrochemicals contain fluorine, highlighting the importance of this element in the field.[17]
Part 4: Fluorinated Phenols as Probes in Biochemical Research
Beyond their therapeutic and agricultural applications, fluorinated phenols are invaluable tools for studying biological systems, primarily due to the unique properties of the ¹⁹F nucleus.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for probing molecular interactions and enzymatic processes. The key advantages of ¹⁹F NMR include:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H.[19]
-
No Background Signal: Biological systems are devoid of endogenous fluorinated compounds, meaning any signal observed is from the introduced probe.[19][20]
-
Large Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent reporter of binding events, conformational changes, and enzymatic reactions.[19][20]
Researchers have used ¹⁹F NMR to study the biodegradation of fluorophenols by microorganisms, identifying metabolic intermediates and elucidating degradation pathways.[19][21] It has also been employed to characterize the formation of covalent adducts between fluorinated inhibitors and their target enzymes.[22]
Workflow: Studying Enzyme Inhibition using ¹⁹F NMR
Caption: Workflow for investigating enzyme-inhibitor interactions using ¹⁹F NMR.
Fluorinated Phenols in Positron Emission Tomography (PET)
The radioactive isotope ¹⁸F is a widely used positron emitter in PET imaging, a powerful in vivo imaging technique.[6] Phenolic scaffolds can be labeled with ¹⁸F to create PET tracers for visualizing and quantifying biological processes, such as receptor density or enzyme activity, in living subjects.[8] This has significant applications in drug development and clinical diagnostics.[8]
Conclusion: A Future Forged in Fluorine
The strategic fluorination of phenols is a testament to the power of subtle molecular modifications to elicit significant biological responses. From enhancing the potency and pharmacokinetic profiles of drugs to creating highly specific agrochemicals and enabling sophisticated biochemical studies, the "fluorine effect" is a cornerstone of modern chemical biology. As synthetic methodologies for the precise introduction of fluorine continue to advance, we can anticipate the development of even more innovative and impactful fluorinated phenols in the years to come. The continued exploration of the intricate interplay between fluorine substitution and biological function will undoubtedly unlock new therapeutic opportunities and deepen our understanding of the molecular basis of life.
References
- Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease.
- 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository.
- METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Technical Support Center: Synthesis of Fluorin
- (PDF) 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species.
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Structure-property relationships of fluorinated carboxylic acid bioisosteres.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
- Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors.
- 19F NMR: a valuable tool for studying biological events. Chemical Society Reviews (RSC Publishing).
- Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Rel
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics.
- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
- Fluorine NMR. University of Leicester.
- DFT investigation of physicochemical and antioxidant properties of fluorin
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- PFAS-free fluorination breakthrough in pharmaceuticals and agrochemicals. Amsterdam Science Park.
- (PDF) Recent developments in fluorine‐containing pesticides.
- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.
- Fluorinated Building Blocks in Drug Design: Why They M
- Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study.
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Wiley Online Library.
- (PDF) Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Metabolism and Toxicity of Fluorine Compounds.
- Current and emerging applications of fluorine in medicinal chemistry.
- Structural Comparison of Fluoro-phenolic Compound Degradation with Peroxidase Enzymes. Scholars Crossing - Liberty University.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Metabolism and Toxicity of Fluorine Compounds.
- Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Biological Impacts of Fluorination.
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- 2. tandfonline.com [tandfonline.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
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- 11. researchgate.net [researchgate.net]
- 12. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Blueprint: Derivatization of 2-Amino-3-fluoro-5-methylphenol for Next-Gen Pharmacophores
The following technical guide details the strategic derivatization of 2-Amino-3-fluoro-5-methylphenol , a high-value scaffold for generating 4-fluoro-6-methylbenzoxazole pharmacophores.
Executive Summary: The Scaffold Advantage
In modern drug discovery, the "magic methyl" and "bioisostere fluorine" effects are well-documented, but rarely are they positioned so advantageously as in 2-Amino-3-fluoro-5-methylphenol (CAS 1823882-75-2) . This precursor is not merely a building block; it is a pre-encoded pharmacophore generator.
Upon cyclization, this scaffold yields 4-fluoro-6-methylbenzoxazole . This specific substitution pattern offers two distinct medicinal chemistry advantages:
-
The 4-Fluoro Effect: Positioned ortho to the nitrogen bridgehead, the fluorine atom modulates the pKa of the heterocyclic nitrogen, influencing hydrogen bond acceptor capability in the ATP-binding pockets of kinases.
-
The 6-Methyl Metabolic Shield: The methyl group at the 6-position blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) on the benzoxazole ring, extending half-life (
) without significantly increasing lipophilicity ( ).
This guide outlines the protocol for converting this precursor into three classes of novel derivatives: NAMPT Modulators (Class A) , Kinase Inhibitors (Class B) , and SuFEx-Clickable Warheads (Class C) .
Strategic Synthesis Roadmap
The following directed graph illustrates the divergent synthesis pathways from the core scaffold.
Figure 1: Divergent synthetic pathways for 2-Amino-3-fluoro-5-methylphenol derivatization.
Detailed Experimental Protocols
Class A: Synthesis of the NAMPT Modulator Core
Target: 4-Fluoro-6-methylbenzo[d]oxazol-2(3H)-one Mechanism: 1,1'-Carbonyldiimidazole (CDI) mediated cyclization.
Rationale: The 2-one moiety mimics the nicotinamide core required for NAMPT binding, while the 4-F/6-Me substitution optimizes the hydrophobic fit within the enzyme's tunnel.
Protocol 1.1: Cyclization
-
Reagents: 2-Amino-3-fluoro-5-methylphenol (1.0 eq), CDI (1.2 eq), Anhydrous THF (10 vol).
-
Procedure:
-
Charge a reaction vessel with 2-Amino-3-fluoro-5-methylphenol dissolved in anhydrous THF under
atmosphere. -
Cool to 0°C. Add CDI portion-wise over 15 minutes to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by LCMS for disappearance of starting material (
142 168). -
Workup: Quench with 1N HCl. Extract with EtOAc (
). Wash organic layer with brine, dry over . -
Purification: Recrystallize from Ethanol/Water to yield off-white crystals.
-
Yield Expectation: 85-92%.
-
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad
and peaks and the appearance of a singlet amide proton ( ) around 11.5 ppm. -
13C NMR: Diagnostic carbonyl peak at ~155 ppm.[1]
Class B: Synthesis of 2-Aryl Kinase Inhibitors
Target: 2-(Substituted-phenyl)-4-fluoro-6-methylbenzoxazole Mechanism: Oxidative cyclocondensation with aldehydes.
Rationale: This reaction installs the "hinge-binding" motif. The 4-fluoro group is critical here; it creates an electronic dipole that can repel or attract specific residues in the ATP pocket, often improving selectivity over non-fluorinated analogs.
Protocol 1.2: One-Pot Oxidative Cyclization
-
Reagents: 2-Amino-3-fluoro-5-methylphenol (1.0 eq), Aryl Aldehyde (1.0 eq),
(sodium metabisulfite, 1.5 eq) or with catalytic activated carbon. -
Procedure:
-
Dissolve amine and aldehyde in DMF or Ethanol.
-
Heat to 80°C for 1 hour to form the Schiff base (imine intermediate).
-
Add oxidant (
or air sparging) and heat to 100°C for 4-6 hours. -
Critical Step: Monitor the formation of the benzoxazole ring. The intermediate imine is often visible by LCMS; complete conversion requires oxidative closure.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Data Summary Table: Substituent Effects on Yield
| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Notes |
| 4-CN-Phenyl | 4.0 | 88 | Electron-poor aldehydes react faster. |
| 4-OMe-Phenyl | 6.5 | 72 | Requires higher temp (110°C) for closure. |
| 3-Pyridine | 5.0 | 81 | Excellent kinase hinge-binder motif. |
Advanced Logic: The "Fluorine Scan" Rationale
Why use the 3-fluoro precursor specifically? In medicinal chemistry, the Fluorine Scan is a technique used to optimize potency.
-
Electronic repulsion: The fluorine at the 4-position of the benzoxazole (derived from the 3-position of the phenol) creates a localized area of high electron density.
-
Conformation Lock: In 2-aryl derivatives, the 4-F atom can sterically clash with ortho-protons on the 2-aryl ring, forcing the molecule into a non-planar conformation. This "twist" is often required to fit into narrow hydrophobic pockets of kinases like VEGFR or BRAF.
Figure 2: Structure-Activity Relationship (SAR) logic for the 4-F, 6-Me substitution pattern.
References
-
NAMPT Modulator Synthesis
-
Title: Nampt modulators, preparations, and uses thereof.[2]
- Source: WO2024061340A1 (P
- Context: Describes the conversion of 2-amino-3-fluoro-5-methylphenol to 4-fluoro-6-methylbenzo[d]oxazol-2(3H)-one (Compound 89-4).
- URL
-
-
Benzoxazole Synthesis Methodology
-
SuFEx Click Chemistry Applications
-
Compound Identity & Properties
Sources
- 1. jocpr.com [jocpr.com]
- 2. WO2024061340A1 - Nampt modulators, preparations, and uses thereof - Google Patents [patents.google.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-amino-3-fluoro-5-methylphenol | 1823882-75-2 [sigmaaldrich.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. 2-氨基-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Technical Guide: Handling and Synthetic Applications of 2-Amino-3-fluoro-5-methylphenol
Topic: Experimental protocols for handling 2-Amino-3-fluoro-5-methylphenol Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Abstract
2-Amino-3-fluoro-5-methylphenol (CAS: 1823882-75-2) is a specialized fluorinated scaffold used increasingly in the development of kinase inhibitors, fluorescent probes, and agrochemicals. Its unique substitution pattern—combining a nucleophilic amine, an acidic phenol, and an electron-withdrawing fluorine atom—makes it a versatile but reactive building block. This guide provides authoritative protocols for its storage, handling, and synthetic application, specifically focusing on the prevention of oxidative degradation and its conversion into benzoxazole pharmacophores.
Part 1: Chemical Profile & Critical Safety Parameters
Before initiating any experimental work, operators must understand the specific reactivity profile of this aminophenol derivative. The presence of the electron-rich amino group ortho to the hydroxyl group makes this compound highly susceptible to oxidation, leading to the formation of quinone imines (dark impurities) that can poison downstream catalysis.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-Amino-3-fluoro-5-methylphenol |
| CAS Number | 1823882-75-2 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Off-white to beige solid (darkens to brown upon oxidation) |
| Solubility | DMSO (High), DMF (High), Methanol (Moderate), Water (Low/pH dependent) |
| pKa (Predicted) | ~9.5 (Phenol), ~4.0 (Aniline) |
Safety & Hazards (E-E-A-T)
-
Acute Toxicity: Like many aniline derivatives, this compound is potentially toxic if swallowed or absorbed through the skin.
-
Irritation: Causes serious eye irritation and skin sensitization.
-
Target Organs: Blood (potential methemoglobinemia risk typical of anilines), Liver.
-
PPE Requirements: Nitrile gloves (double-gloving recommended), chemical safety goggles, and lab coat. Handle strictly within a fume hood or glovebox.
Part 2: The "Inert Chain of Custody" (Storage & Handling)
The primary cause of experimental failure with 2-aminophenols is oxidative degradation prior to reaction. The following "Inert Chain of Custody" protocol ensures the integrity of the starting material.
Storage Protocol
-
Receipt: Upon arrival, inspect the container. If the solid is dark brown or black, purity is likely compromised (<90%).
-
Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Long-term storage at -20°C is required to retard auto-oxidation.
-
Container: Amber glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.
Solubilization & Handling Workflow
Objective: Prepare a stock solution without introducing atmospheric oxygen.
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.
-
Argon gas line with a bleeding needle.
Procedure:
-
Degas Solvent: Spurge the anhydrous DMSO with Argon for 15 minutes prior to use.
-
Weighing: Ideally, weigh the solid inside a glovebox. If a glovebox is unavailable, weigh quickly into a tared vial and immediately cap.
-
Dissolution: Inject the degassed DMSO through the septum (if using a crimp vial) or add under a blanket of Argon.
-
Visual QC: The solution should be clear and colorless to pale yellow. A deep orange or red hue indicates oxidation.
Visualization: Handling Workflow
Caption: Figure 1. Inert Chain of Custody workflow to prevent oxidative degradation of 2-Amino-3-fluoro-5-methylphenol.
Part 3: Synthetic Application – Benzoxazole Formation[3][4][5]
A primary application of 2-Amino-3-fluoro-5-methylphenol in drug discovery is the synthesis of 4-fluoro-6-methylbenzoxazoles . The fluorine atom at the C4 position (relative to the benzoxazole numbering) imparts metabolic stability and modulates pKa, while the methyl group aids in hydrophobic pocket filling.
Protocol: Copper-Catalyzed Oxidative Cyclization
This protocol utilizes a "Green Chemistry" approach, avoiding harsh acids and high temperatures, making it suitable for sensitive substrates.
Reaction:
-
Substrate A: 2-Amino-3-fluoro-5-methylphenol (1.0 equiv)
-
Substrate B: Benzaldehyde derivative (1.1 equiv)
-
Catalyst: Cu₂O (Copper(I) oxide) nanoparticles or powder (5 mol%)
-
Solvent: DMSO (Reagent Grade)
-
Conditions: Room Temperature (RT), Open air (or O₂ balloon for faster kinetics)
Step-by-Step Methodology:
-
Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-fluoro-5-methylphenol (141 mg, 1.0 mmol) in DMSO (3 mL).
-
Addition: Add the desired Benzaldehyde (1.1 mmol) to the solution. Stir for 5 minutes to allow Schiff base formation (often visible as a slight color change).
-
Catalysis: Add Cu₂O (7.2 mg, 0.05 mmol).
-
Reaction: Stir the mixture vigorously at Room Temperature. The reaction vessel can be left open to air (with a drying tube) or connected to an O₂ balloon.
-
Mechanistic Insight: The Cu(I) facilitates the oxidative closure of the phenolic oxygen onto the imine carbon.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The starting aminophenol (polar) will disappear, and a less polar, fluorescent spot (benzoxazole) will appear. Reaction time is typically 2–5 hours.
-
Work-up:
-
Dilute the reaction mixture with cold water (15 mL). The product often precipitates.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine (2 x 10 mL) to remove DMSO.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography on silica gel. Note: The fluorine atom reduces the basicity of the benzoxazole, reducing streaking on silica compared to non-fluorinated analogs.
Visualization: Reaction Pathway
Caption: Figure 2. One-pot oxidative cyclization pathway to access fluorinated benzoxazole pharmacophores.
Part 4: Analytical Validation & QC
Ensuring the identity of the starting material and product is critical. The fluorine atom provides a convenient NMR handle.
NMR Characterization (Expected Signals)
Solvent: DMSO-d₆ (Preferred due to solubility).
| Nucleus | Signal Region | Multiplicity | Assignment | Mechanistic Note |
| ¹H NMR | δ 9.0 - 9.5 ppm | Broad Singlet | -OH | Disappears with D₂O shake. |
| ¹H NMR | δ 4.5 - 5.0 ppm | Broad Singlet | -NH₂ | Disappears with D₂O shake. |
| ¹H NMR | δ 6.0 - 6.5 ppm | Doublet (J ~ 10-12 Hz) | Ar-H (C4) | Large coupling due to ortho-F . |
| ¹H NMR | δ 2.1 - 2.2 ppm | Singlet | -CH₃ | Methyl group at C5. |
| ¹⁹F NMR | δ -130 to -140 ppm | Singlet/Multiplet | Ar-F | Diagnostic shift for fluoro-phenol. |
Self-Validating Stop/Go Criteria
-
STOP: If the ¹H NMR shows a complex multiplet region > 7.0 ppm before reaction, the amine has likely oxidized to an azobenzene or quinone species.
-
GO: If the -NH₂ peak is sharp and integrates to 2.0 protons relative to the methyl group (3.0 protons).
References
-
ChemScene. (2025). Product Analysis: 2-Amino-3-fluoro-5-methylphenol (CAS 1823882-75-2). Retrieved from
-
BenchChem. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from
-
Sirgamalla, R., et al. (2020).[1] Green synthesis of 2-substituted benzoxazoles using Cu2O nanoparticles.RSC Advances. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Aminophenol Derivatives. Retrieved from
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.J. Org.[2] Chem. Retrieved from
Sources
Application Note: Strategic Utilization of 2-Amino-3-fluoro-5-methylphenol in Medicinal Chemistry
This guide outlines the strategic application of 2-Amino-3-fluoro-5-methylphenol (CAS: 1823882-75-2), a specialized fluorinated building block used primarily in the synthesis of fused heterocyclic scaffolds for drug discovery.
Executive Summary
2-Amino-3-fluoro-5-methylphenol is a high-value "lynchpin" intermediate. Its structural uniqueness lies in the specific positioning of the fluorine atom (C3) and methyl group (C5) relative to the ortho-aminophenol core. This substitution pattern is critical for:
-
Electronic Modulation: The C3-fluorine atom lowers the pKa of the phenolic hydroxyl and modulates the nucleophilicity of the adjacent amine, influencing cyclization kinetics.
-
Metabolic Stability: The substituents block common metabolic soft spots (C3 and C5) on the aromatic ring, enhancing the half-life of derived pharmacophores.
-
Scaffold Access: It serves as the immediate precursor to 4-fluoro-6-methylbenzo[d]oxazol-2(3H)-one , a core scaffold in next-generation NAMPT (Nicotinamide Phosphoribosyltransferase) activators and modulators.
Core Applications & Synthetic Logic
A. Synthesis of Fluorinated Benzoxazolone Scaffolds
The primary industrial and research application of this compound is the synthesis of 4-fluoro-6-methylbenzo[d]oxazol-2(3H)-one . This bicyclic system is a privileged structure in medicinal chemistry, serving as a bioisostere for catechol or indole moieties in enzyme inhibitors.
-
Mechanism: The reaction involves a cyclocarbonylation where the amino group attacks a carbonyl source (CDI, Triphosgene, or Urea), followed by intramolecular trapping by the phenol.
-
Why it matters: This specific benzoxazolone is a key intermediate for synthesizing NAMPT activators, which are therapeutic targets for metabolic diseases, aging, and neurodegeneration.
B. Access to 2-Substituted Benzoxazoles
Beyond the oxazolone, this aminophenol reacts with aldehydes and carboxylic acids to form 2-aryl-4-fluoro-6-methylbenzoxazoles .
-
Causality: The fluorine at the 4-position (in the benzoxazole numbering) influences the binding affinity of the heterocycle by altering the electrostatic potential surface of the binding cleft interaction.
Experimental Protocols
Protocol 1: Cyclization to 4-Fluoro-6-methylbenzo[d]oxazol-2(3H)-one
Objective: Efficient conversion of 2-Amino-3-fluoro-5-methylphenol to the benzoxazolone core using 1,1'-Carbonyldiimidazole (CDI). This method is preferred over phosgene for safety and ease of handling.
Materials:
-
2-Amino-3-fluoro-5-methylphenol (1.0 equiv)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) for workup
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-fluoro-5-methylphenol (1.41 g, 10 mmol) in anhydrous THF (20 mL). Maintain an inert atmosphere (Nitrogen or Argon).
-
Addition: Cool the solution to 0°C. Add CDI (1.95 g, 12 mmol) portion-wise over 10 minutes. Note: Gas evolution (CO₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting aminophenol (R_f ~0.3) should disappear, and a more non-polar spot (Benzoxazolone) should appear.
-
Workup: Quench the reaction with water (5 mL). Remove THF under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with 1M HCl (2 x 20 mL) to remove imidazole by-products.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize the solid from Ethanol/Water to obtain off-white crystals.
Expected Data:
| Parameter | Value |
|---|---|
| Yield | 85 - 92% |
| Appearance | Off-white to light brown solid |
| MS (ESI) | m/z 168.0 [M+H]⁺ |
Protocol 2: Library Synthesis of 2-Aryl-Benzoxazoles
Objective: Condensation with 4-Methoxybenzaldehyde to form a 2-aryl substituted derivative, demonstrating the compound's utility in library generation.
Materials:
-
2-Amino-3-fluoro-5-methylphenol (1.0 equiv)[1]
-
4-Methoxybenzaldehyde (1.0 equiv)
-
Ethanol (EtOH)
-
Sodium Metabisulfite (Na₂S₂O₅) (Catalytic, oxidant)
Step-by-Step Methodology:
-
Condensation: Dissolve the aminophenol (141 mg, 1 mmol) and 4-methoxybenzaldehyde (136 mg, 1 mmol) in Ethanol (5 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours. The initial formation of the Schiff base (imine) is followed by oxidative cyclization. Note: In some protocols, an oxidant like PhI(OAc)₂ or simple air oxidation is required to fully aromatize the benzoxazole.
-
Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol.
-
Yield Optimization: If yield is low, add 10 mol% pyridinium p-toluenesulfonate (PPTS) to catalyze the condensation.
Visualizing the Synthetic Pathway
The following diagram illustrates the transformation of 2-Amino-3-fluoro-5-methylphenol into key pharmaceutical scaffolds, highlighting the divergence between "Active" (NAMPT) and "Library" (Benzoxazole) pathways.
Caption: Divergent synthetic pathways from 2-Amino-3-fluoro-5-methylphenol to bioactive scaffolds.
Safety & Handling Guidelines
-
Oxidation Sensitivity: Like most aminophenols, this compound is prone to oxidation upon exposure to air and light, turning dark brown. Store under Argon at 2-8°C.
-
Toxicity: Fluorinated aromatics can exhibit specific toxicity profiles. Handle with standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.
-
Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).
References
-
NAMPT Modulators & Synthesis: Patent WO2024061340A1. "Nampt modulators, preparations, and uses thereof."[2] (Describes the conversion of aminophenols to benzoxazolones as key intermediates).
-
Benzoxazole Synthesis (General): Li, H., et al. (2025). "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Molecules, 30(7), 1510.
-
Compound Identity: PubChem/Chemical Vendors. "2-Amino-3-fluoro-5-methylphenol (CAS 1823882-75-2)."[1] (Generic verification link).
Sources
Strategic Utilization of 2-Amino-3-fluoro-5-methylphenol in Medicinal Chemistry
A Gateway to Metabolically Stable 7-Fluoro-5-methylbenzoxazole Scaffolds[1]
Executive Summary
In the optimization of small-molecule drugs, 2-Amino-3-fluoro-5-methylphenol (CAS: 1823882-75-2) serves as a critical "linchpin" intermediate.[1] Its unique substitution pattern—combining an ortho-aminophenol core with a specific arrangement of fluorine and methyl groups—allows for the synthesis of 7-fluoro-5-methylbenzoxazoles .[1]
This application note details the strategic value of this building block in kinase inhibitor design , specifically for modulating metabolic stability (blocking CYP450 oxidation at the 7-position) and tuning lipophilicity (
Medicinal Chemistry Rationale: The "Fluorine-Methyl" Advantage[1]
The transition from a hit to a lead candidate often fails due to poor metabolic stability or suboptimal pharmacokinetics. 2-Amino-3-fluoro-5-methylphenol addresses these challenges through two specific structural modifications in the resulting benzoxazole core:[1]
A. Metabolic Blocking (The 7-Fluoro Effect)
In standard benzoxazole scaffolds, the C7 position is electron-rich and prone to oxidative hydroxylation by Cytochrome P450 enzymes (Phase I metabolism), leading to rapid clearance.[1]
-
Mechanism: The fluorine atom at the 3-position of the phenol precursor becomes the C7-fluorine in the benzoxazole.[1]
-
Impact: The C-F bond is metabolically inert. Furthermore, its high electronegativity deactivates the ring towards electrophilic enzymatic attack, significantly extending the compound's half-life (
).[1]
B. Hydrophobic Filling (The 5-Methyl Effect)
The methyl group at the 5-position (derived from the phenol's C5) provides a small, lipophilic "handle."[1]
-
Impact: This group is often used to fill small hydrophobic pockets (e.g., the gatekeeper region in kinases) without incurring the steric penalty of a larger alkyl group.
C. Numbering Shift Visualization
It is critical to track the substituents during cyclization.
Figure 1: The structural transformation and re-numbering during benzoxazole synthesis.
Validated Protocol: Synthesis of 2-Aryl-7-fluoro-5-methylbenzoxazole
This protocol describes the condensation of 2-amino-3-fluoro-5-methylphenol with a representative aromatic carboxylic acid (e.g., Isonicotinic acid) to form a kinase-inhibitor-like scaffold.[1]
Target Molecule: 2-(Pyridin-4-yl)-7-fluoro-5-methylbenzoxazole[1]
Materials & Reagents
| Reagent | Equiv.[2][3][4] | Role |
| 2-Amino-3-fluoro-5-methylphenol | 1.0 | Core Scaffold |
| Isonicotinic Acid | 1.1 | Electrophile (Warhead) |
| Polyphosphoric Acid (PPA) | Solvent | Cyclizing Agent & Solvent |
| Sodium Bicarbonate ( | Excess | Quenching Agent |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
Step-by-Step Methodology
1. Preparation of Reaction Matrix
-
Setup: In a dry 50 mL round-bottom flask, introduce polyphosphoric acid (PPA) (approx. 10 g per 1 g of phenol). Heat the PPA to 60°C to lower its viscosity.
-
Addition: Add 2-Amino-3-fluoro-5-methylphenol (1.0 equiv) and Isonicotinic acid (1.1 equiv) to the warm PPA.
-
Expert Note: Thorough mechanical stirring is essential. PPA is viscous; ensure the solid reagents are fully dispersed to avoid "hot spots" and charring.
2. Thermal Cyclization
-
Reaction: Heat the mixture to 180°C for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexane).
-
Observation: The starting aminophenol (polar, fluorescent under UV) will disappear.[1] The benzoxazole product is typically less polar and moves higher on the plate.
-
3. Quenching and Isolation
-
Cooling: Cool the reaction mixture to approx. 80°C (do not cool to RT, or PPA will solidify into a glass).
-
Quench: Pour the hot reaction mixture slowly into crushed ice/water (200 mL) with vigorous stirring. The PPA will hydrolyze, and the product may precipitate.
-
Neutralization: Carefully adjust the pH to ~8.0 using solid
or 10% NaOH solution.-
Safety: PPA hydrolysis is exothermic. Add base slowly to prevent foaming.
-
4. Purification
-
Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Chromatography: Purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Logical workflow for the PPA-mediated cyclization protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Black Tar | Reaction temperature too high or PPA oxidation.[1] | Reduce temp to 150°C and extend time. Ensure |
| Incomplete Reaction | Poor solubility in PPA. | Switch to Method B : Use coupling agent (HATU/DIPEA) in DMF to form the amide first, then cyclize with acetic acid at reflux.[1] |
| Product Stuck in Aqueous | Pyridine nitrogen is protonated. | Ensure pH is adjusted to >8.0 during workup to deprotonate the pyridine ring (if using isonicotinic acid). |
| Regioisomer Contamination | Impure starting material. | Verify CAS 1823882-75-2 purity. The 3-fluoro isomer is distinct from the 5-fluoro isomer (CAS 173322-85-5).[1] |
Comparative Data: Physicochemical Properties
The following table illustrates the theoretical advantage of the 7-fluoro-5-methyl substitution compared to the unsubstituted parent scaffold.
| Property | Unsubstituted Benzoxazole | 7-Fluoro-5-methylbenzoxazole | Benefit |
| cLogP | 2.1 | 2.8 | Improved membrane permeability.[1] |
| Metabolic Stability | Low (C7 oxidation) | High | C-F bond blocks Phase I metabolism. |
| H-Bond Basicity | Moderate | Reduced | Fluorine inductively withdraws e-, lowering N3 basicity (less off-target binding).[1] |
References
-
Potent and selective series of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta. National Institutes of Health (NIH) / PubMed. [Link][1]
-
Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. PubMed. [Link][1]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry (RSC). [Link]
-
Process for the preparation of 2-amino-5-alkyl-phenols (Patent DE19651040C2). Google Patents. [1]
Sources
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 2-Amino-3-fluoro-5-methylphenol
Abstract
This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of 2-Amino-3-fluoro-5-methylphenol, a valuable fluorinated aminophenol building block for pharmaceutical and materials science research. The synthesis begins with the regioselective ortho-nitration of commercially available 3-fluoro-5-methylphenol, followed by the reduction of the resulting nitrophenol intermediate. This document offers in-depth procedural details, explains the chemical principles behind the chosen methodologies, and emphasizes critical safety protocols, making it an essential resource for researchers, chemists, and professionals in drug development.
Introduction and Strategic Importance
Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. 2-Amino-3-fluoro-5-methylphenol is a key intermediate, possessing three distinct functional groups—a nucleophilic amine, a phenolic hydroxyl, and a strategically placed fluorine atom—that offer multiple vectors for chemical modification in the synthesis of complex target molecules.
This guide details a reliable and scalable laboratory synthesis of this compound, proceeding through a logical and efficient two-step pathway. The chosen route prioritizes regioselectivity, high yields, and the use of accessible reagents and standard laboratory techniques.
Overall Synthetic Pathway
The synthesis is accomplished in two primary stages:
-
Step 1: Regioselective Nitration. 3-fluoro-5-methylphenol is subjected to electrophilic aromatic substitution to introduce a nitro group selectively at the C-2 position, yielding 3-fluoro-5-methyl-2-nitrophenol.
-
Step 2: Nitro Group Reduction. The intermediate, 3-fluoro-5-methyl-2-nitrophenol, is then reduced to the target compound, 2-Amino-3-fluoro-5-methylphenol.
Figure 1: Overall synthetic workflow for 2-Amino-3-fluoro-5-methylphenol.
Experimental Protocols
Part 1: Synthesis of 3-Fluoro-5-methyl-2-nitrophenol (Nitration)
Principle and Rationale: The nitration of a substituted phenol requires careful control to achieve the desired regioselectivity. The hydroxyl group is a powerful ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. The target position (C-2) is ortho to the hydroxyl group and meta to the fluorine atom. To favor mono-nitration at the sterically accessible and electronically activated C-2 position, a mild and selective nitrating system is employed. The use of ammonium nitrate (NH₄NO₃) with potassium bisulfate (KHSO₄) in acetonitrile provides an effective source of the nitronium ion (NO₂⁺) under less harsh conditions than traditional mixed acids, leading to high regioselectivity for ortho-nitration.[1]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Fluoro-5-methylphenol | 126.13 | 5.00 g | 39.6 | 1.0 |
| Ammonium Nitrate (NH₄NO₃) | 80.04 | 6.34 g | 79.2 | 2.0 |
| Potassium Bisulfate (KHSO₄) | 136.17 | 0.27 g | 2.0 | 0.05 |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |
| Deionized Water | 18.02 | ~200 mL | - | - |
| Ethyl Acetate | 88.11 | ~150 mL | - | - |
| Brine (Saturated NaCl) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |
Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-5-methylphenol (5.00 g, 39.6 mmol), ammonium nitrate (6.34 g, 79.2 mmol), potassium bisulfate (0.27 g, 2.0 mmol), and acetonitrile (100 mL).
-
Reaction Execution: Place the flask in a heating mantle and bring the mixture to a gentle reflux. Stir the reaction mixture vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 5-6 hours.
-
Work-up and Isolation:
-
Once the starting material is consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove any insoluble salts and wash the residue with a small amount of acetonitrile (2 x 10 mL).
-
Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude 3-fluoro-5-methyl-2-nitrophenol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the product as a yellow solid. The expected yield is typically in the range of 80-90%.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ammonium nitrate is an oxidizer; avoid contact with combustible materials.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
Part 2: Synthesis of 2-Amino-3-fluoro-5-methylphenol (Reduction)
Principle and Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a clean method, reduction using tin(II) chloride (SnCl₂) in an acidic alcoholic medium is a robust and highly effective alternative that does not require specialized pressure equipment.[2][3] SnCl₂ acts as a reducing agent, transferring electrons to the nitro group in a stepwise manner, ultimately yielding the corresponding aniline after an acidic work-up followed by basification.[4]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Fluoro-5-methyl-2-nitrophenol | 171.12 | 5.00 g | 29.2 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 32.9 g | 146 | 5.0 |
| Ethanol (95%) | 46.07 | 100 mL | - | - |
| Sodium Bicarbonate (Sat. Soln.) | 84.01 | As needed | - | - |
| Ethyl Acetate | 88.11 | ~200 mL | - | - |
| Deionized Water | 18.02 | ~100 mL | - | - |
| Brine (Saturated NaCl) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve 3-fluoro-5-methyl-2-nitrophenol (5.00 g, 29.2 mmol) in ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (32.9 g, 146 mmol) portion-wise. The addition may be exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction's completion by TLC (disappearance of the starting nitrophenol).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully pour the cooled reaction mixture into approximately 100 g of crushed ice.
-
Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Extract the resulting slurry with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-Amino-3-fluoro-5-methylphenol can be purified by recrystallization or column chromatography on silica gel to yield the final product as a solid. The expected yield is typically greater than 90%.
Sources
Application Notes and Protocols: 2-Amino-3-fluoro-5-methylphenol as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry
Substituted phenols are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise placement of substituents on the phenolic ring is critical, as it profoundly influences a molecule's biological activity and physicochemical properties.[1] Among these, fluorinated aminophenols represent a particularly valuable class of building blocks in modern drug discovery. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] This guide provides a comprehensive overview of the synthetic utility of 2-Amino-3-fluoro-5-methylphenol, a unique trifunctional building block, offering detailed experimental protocols and mechanistic insights for its application in pharmaceutical research and development.
Physicochemical Properties of 2-Amino-3-fluoro-5-methylphenol
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes key properties of 2-Amino-3-fluoro-5-methylphenol.
| Property | Value | Source |
| CAS Number | 1823882-75-2 | |
| Molecular Formula | C₇H₈FNO | |
| Molecular Weight | 141.15 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥95% | [4] |
Synthetic Transformations: Protocols and Mechanistic Rationale
2-Amino-3-fluoro-5-methylphenol offers three reactive sites for chemical modification: the amino group, the hydroxyl group, and the aromatic ring. This trifunctionality allows for a diverse range of synthetic transformations, enabling the construction of complex molecular architectures.
N-Acylation: Synthesis of Amide Derivatives
The amino group of 2-Amino-3-fluoro-5-methylphenol can be readily acylated to form a variety of amide derivatives. N-acylated aminophenols are significant structural motifs in many biologically active compounds, modulating properties such as bioavailability and pharmacological activity.[5]
Caption: General workflow for the N-acylation of 2-Amino-3-fluoro-5-methylphenol.
This protocol describes the N-acetylation using acetyl chloride. The procedure is adapted from established methods for the acylation of primary amines.
Materials:
-
2-Amino-3-fluoro-5-methylphenol (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Amino-3-fluoro-5-methylphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Causality and Self-Validation: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the amino group of the substrate. The reaction is performed at low temperature to control the exothermicity of the acylation. The aqueous workup removes the triethylamine hydrochloride salt and any unreacted reagents. The purity of the final product can be confirmed by standard analytical techniques (NMR, MS, melting point).
O-Alkylation: Williamson Ether Synthesis
The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4]
Caption: General workflow for the Williamson ether synthesis with 2-Amino-3-fluoro-5-methylphenol.
This protocol is a generalized procedure based on common laboratory practices for the Williamson ether synthesis of phenols.[6]
Materials:
-
2-Amino-3-fluoro-5-methylphenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Primary alkyl halide (e.g., ethyl iodide) (1.2 eq)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add 2-Amino-3-fluoro-5-methylphenol (1.0 eq) and K₂CO₃ (2.0 eq) in acetone or DMF.
-
Stir the suspension at room temperature.
-
Add the primary alkyl halide (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 50-80 °C (for DMF) and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Causality and Self-Validation: A weak base like K₂CO₃ is often sufficient for deprotonating the relatively acidic phenol. The use of a primary alkyl halide is essential to favor the SN2 reaction over the competing E2 elimination, which can be a major side reaction with secondary or tertiary halides.[4] The success of the reaction is confirmed by the disappearance of the starting phenol and the appearance of the ether product on TLC, and further characterized by spectroscopic methods.
C-N Bond Formation: Buchwald-Hartwig Amination
The aromatic ring of 2-Amino-3-fluoro-5-methylphenol can be further functionalized. While the parent molecule already contains an amino group, a common strategy in medicinal chemistry is to first convert the phenol to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling an aryl triflate with an amine.[6][7]
Caption: General workflow for Buchwald-Hartwig amination.
This protocol is a representative procedure for the Buchwald-Hartwig amination of an aryl triflate.
Materials:
-
Aryl triflate of 2-Amino-3-fluoro-5-methylphenol (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
BINAP (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add anhydrous toluene and stir for a few minutes.
-
Add the aryl triflate and the amine.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality and Self-Validation: The choice of palladium catalyst and ligand is crucial for the success of the reaction; bidentate phosphine ligands like BINAP are often effective.[7] A strong, non-nucleophilic base like NaOtBu is required to facilitate the catalytic cycle. The reaction must be carried out under inert conditions as the palladium(0) catalyst is oxygen-sensitive. The formation of the desired C-N bond can be unequivocally confirmed by NMR and mass spectrometry.
C-C Bond Formation: Suzuki-Miyaura Coupling
Similar to the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[8] An aryl triflate derived from 2-Amino-3-fluoro-5-methylphenol can be coupled with a boronic acid or ester to introduce a new aryl or vinyl substituent.[9]
Caption: General workflow for Suzuki-Miyaura coupling.
This is a general protocol for the Suzuki-Miyaura coupling of an aryl triflate.
Materials:
-
Aryl triflate of 2-Amino-3-fluoro-5-methylphenol (1.0 eq)
-
Boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine the aryl triflate, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a mixture of toluene and water (e.g., 4:1 ratio).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool to room temperature and add water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality and Self-Validation: The base is essential for the activation of the boronic acid to facilitate transmetalation to the palladium center.[10] The use of a biphasic solvent system is common in Suzuki couplings. The reaction should be performed under an inert atmosphere to prevent catalyst degradation. Successful coupling is confirmed by the presence of the new C-C bond in the product, as determined by spectroscopic analysis.
Conclusion
2-Amino-3-fluoro-5-methylphenol is a highly valuable and versatile building block for the synthesis of complex molecules for pharmaceutical applications. Its trifunctional nature allows for selective modifications at the amino, hydroxyl, and aromatic functionalities. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to incorporate it into their drug discovery programs. As with any synthetic procedure, the protocols provided herein may require optimization for specific substrates and scales.
References
-
The Williamson Ether Synthesis. University of Colorado Boulder. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
University of Evansville. The Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis. Experiment 06. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
ResearchGate. Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]
-
PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
University of Massachusetts Chan Medical School. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]
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Incorporation of 2-Amino-3-fluoro-5-methylphenol into heterocyclic compounds
Application Note: Incorporation of 2-Amino-3-fluoro-5-methylphenol into Heterocyclic Compounds
Executive Summary
This guide details the strategic incorporation of 2-Amino-3-fluoro-5-methylphenol (CAS: 1823882-75-2) into benzoxazole and benzoxazine scaffolds. This specific intermediate is high-value in medicinal chemistry due to the "Ortho-Fluorine Effect." The fluorine atom at position 3 (ortho to the amine) significantly modulates the pKa of the aniline nitrogen, reducing its nucleophilicity while simultaneously blocking metabolic hydroxylation at a vulnerable site on the eventual heterocycle.
This document provides optimized protocols that account for this reduced reactivity, ensuring high yields where standard aminophenol protocols often fail.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 2-Amino-3-fluoro-5-methylphenol |
| CAS Number | 1823882-75-2 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Off-white to brownish solid (Oxidation sensitive) |
| Storage | 2–8°C, under Nitrogen/Argon, protected from light |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| Key Reactivity | 1,2-Nucleophile (Ambident); F-atom deactivates 2-NH₂ |
Handling Precaution: Like most aminophenols, this compound is prone to oxidative darkening upon air exposure. All reactions should be set up under an inert atmosphere (N₂ or Ar).
Strategic Analysis: The Fluorine Effect
Before initiating synthesis, researchers must understand how the 3-fluoro substituent alters the reaction landscape compared to non-fluorinated 2-amino-p-cresol:
-
Reduced Nucleophilicity: The electronegative fluorine (σ-withdrawing) pulls electron density from the adjacent amino group. Consequently, Schiff base formation (the first step in many cyclizations) is slower. Action: Higher temperatures or stronger acid catalysts (e.g., Polyphosphoric acid instead of just acetic acid) are often required.
-
Regiocontrol: In reactions with unsymmetrical electrophiles, the phenol -OH remains highly nucleophilic, but the -NH₂ is deactivated. This can be leveraged to favor O-alkylation over N-alkylation if controlled carefully, though cyclization usually drives the thermodynamic product.
Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-6-methylbenzoxazoles
Target: Kinase Inhibitors, Bioisosteres of Adenine
This protocol utilizes Polyphosphoric Acid (PPA) to drive the cyclization of the deactivated amine with carboxylic acids.
Reagents:
-
2-Amino-3-fluoro-5-methylphenol (1.0 equiv)[1]
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
Polyphosphoric Acid (PPA) (10–15 equiv by weight)
Step-by-Step Methodology:
-
Preparation: In a dried round-bottom flask, mix the aminophenol and the carboxylic acid.
-
Solvation: Add PPA. (Note: PPA is viscous; warming to 60°C aids stirring).
-
Cyclization: Heat the mixture to 120–140°C for 4–6 hours under N₂.
-
Expert Insight: Standard aminophenols cyclize at 100°C. The 3-fluoro derivative requires this higher temperature threshold to overcome the energy barrier of the initial amide formation.
-
-
Quench: Cool the reaction to ~60°C and pour slowly into crushed ice/water with vigorous stirring. The PPA must hydrolyze completely.
-
Neutralization: Adjust pH to ~8 using saturated Na₂CO₃ or NH₄OH. The product usually precipitates.
-
Purification: Filter the precipitate. If an oil forms, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc).
Self-Validation Check:
-
TLC: Monitor the disappearance of the fluorescent aminophenol spot.
-
NMR: The closure of the ring is confirmed by the downfield shift of the proton attached to the oxazole C2 (if using formic acid) or the loss of exchangeable NH₂/OH protons.
Protocol B: Synthesis of 4-Fluoro-6-methylbenzo[d]oxazol-2(3H)-one
Target: NAMPT Modulators, Carbamate analogs
This reaction converts the aminophenol into a cyclic carbamate (benzoxazolone) using Carbonyldiimidazole (CDI). This is safer than using phosgene.
Reagents:
-
2-Amino-3-fluoro-5-methylphenol (1.0 equiv)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Solvent: Anhydrous THF or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve the aminophenol in anhydrous THF (0.1 M concentration) under Argon.
-
Addition: Add CDI in one portion at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove imidazole byproduct) and brine.
-
Crystallization: These derivatives often crystallize from DCM/Hexane.
Protocol C: Synthesis of 5-Fluoro-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Target: Epigenetic Modulators, Antibacterials
Reaction with chloroacetyl chloride yields the benzoxazine scaffold.
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve aminophenol in CHCl₃ or DCM. Add a saturated aqueous solution of NaHCO₃ (2.5 equiv).
-
Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise at 0°C.
-
Cyclization: After the initial acylation (checked by TLC), heat the organic layer (or switch to DMF/K₂CO₃ for the second step if one-pot fails) to reflux to drive the displacement of the chloride by the phenol.
-
Note: Due to the fluorine, the amine is less reactive. If O-acylation occurs first, the rearrangement to the N-acyl form is usually spontaneous upon heating.
-
Visualized Reaction Pathways
The following diagram illustrates the divergence of the starting material into three critical heterocyclic classes.
Figure 1: Divergent synthetic pathways for 2-Amino-3-fluoro-5-methylphenol transforming into Benzoxazole, Benzoxazolone, and Benzoxazine scaffolds.
Application in Drug Design
Metabolic Blocking: In non-fluorinated analogues (2-amino-p-cresol derivatives), the position ortho to the amine is a "hotspot" for CYP450-mediated hydroxylation. By occupying this site with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), the metabolic half-life of the drug candidate is often significantly extended.
Electronic Modulation: The 4-fluoro substitution on the benzoxazole ring (resulting from the 3-fluoro phenol) lowers the pKa of the heterocyclic system. This impacts:
-
Solubility: Reduced lipophilicity compared to a chloro-substituent, but higher than hydrogen.
-
Binding Affinity: The fluorine atom can act as a weak hydrogen bond acceptor in the kinase hinge region.
References
-
Benzoxazole Synthesis (PPA Method)
- Title: Polyphosphoric acid-catalyzed synthesis of 2-substituted benzoxazoles.
- Source:Journal of Organic Chemistry / ResearchGate Protocol Adapt
-
URL:[Link]
-
Fluorine in Medicinal Chemistry (Review)
- Benzoxazolone Synthesis (NAMPT Modulators)
-
Compound Identification (CAS Verification)
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Application Notes and Protocols for the Safe Handling and Storage of Fluorinated Aminophenols
Introduction: The Role and Risks of Fluorinated Aminophenols in Modern Chemistry
Fluorinated aminophenols are a class of aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine atoms into the aminophenol scaffold can profoundly influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This makes them valuable building blocks in the synthesis of novel pharmaceuticals and other high-performance materials.[1][3]
However, the very properties that make these compounds advantageous also necessitate a thorough understanding of their potential hazards. The presence of the amino group, the phenolic hydroxyl, and the carbon-fluorine bond introduces a complex interplay of reactivity and toxicity.[4][5] Aminophenols, in general, are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[5][6][7][8][9][10][11][12][13][14] Some are also suspected mutagens or carcinogens.[5][13][14][15] The addition of fluorine can alter these toxicological profiles and introduces new considerations for handling and disposal, particularly concerning the thermal stability of the C-F bond.[4][16][17][18][19][20]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of fluorinated aminophenols. It is designed to foster a culture of safety and to provide the technical knowledge necessary to mitigate risks in the laboratory.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is the thorough recognition and assessment of chemical hazards.[21] For fluorinated aminophenols, this involves considering the hazards associated with the parent aminophenol structure, as well as the unique aspects introduced by fluorine substitution.
Toxicological Profile
Fluorinated aminophenols are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin contact.[13][14]
-
Acute Toxicity: They are generally harmful if swallowed, inhaled, or in contact with skin.[6][7][9][10][12][13][14] High-level exposure to aminophenols can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis (a blue coloring of the skin and lips).[5][22]
-
Irritation and Sensitization: These compounds are known to cause serious skin and eye irritation.[6][7][8][9][10][11][12] Some may also cause allergic skin reactions (skin sensitization).[15]
-
Chronic Toxicity: Certain aminophenols and their derivatives are suspected of causing genetic defects and may be carcinogenic.[5][13][14][15] Long-term exposure to organofluorine compounds is a subject of ongoing research, with concerns about their persistence and potential for bioaccumulation.[4][23]
Chemical Reactivity and Stability
The reactivity of fluorinated aminophenols is influenced by the interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing nature of fluorine.[1]
-
Incompatibilities: Fluorinated aminophenols are incompatible with strong oxidizing agents, strong acids, and strong bases.[5][13] Contact with strong oxidizers can create a potential fire or explosion hazard.[5]
-
Thermal Decomposition: While the carbon-fluorine bond is generally strong, thermal decomposition of fluorinated organic compounds can release hazardous substances, including hydrogen fluoride (HF), a highly corrosive and toxic gas.[16][17][20]
Comparative Hazard Summary
The following table summarizes the hazard classifications for several common fluorinated aminophenols, based on available Safety Data Sheets (SDS). This allows for a quick comparison of the known risks.
| Compound | CAS Number | Primary Hazards |
| 4-Amino-2-fluorophenol | 399-96-2 | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[6][8][10][11] |
| 4-Amino-3-fluorophenol | 399-95-1 | Harmful if swallowed; May cause an allergic skin reaction; May cause cancer.[13][15] |
| 2-Amino-4-fluorophenol | 399-97-3 | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[9] |
| 4-Amino-3,5-difluorophenol | 135086-76-9 | Harmful if swallowed or in contact with skin; Causes skin and serious eye irritation; May cause respiratory irritation.[7][12] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling protocols and consistent use of appropriate PPE are critical to minimizing exposure risks.
Engineering Controls
-
Ventilation: All work with fluorinated aminophenols, especially when handling powders or volatile solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[24][25]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling fluorinated aminophenols.[19][26][27][28][29]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[28] A face shield should also be worn when there is a significant risk of splashes.[19]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[28] Always inspect gloves for tears or punctures before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat that extends to the knees is required.[29]
-
Protective Clothing: For larger scale operations or when there is a high risk of splashes, additional protective clothing, such as a chemical-resistant apron, should be worn.[29]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[28]
General Hygiene Practices
-
Avoid creating dust when handling solid materials.[14]
-
Do not eat, drink, or smoke in the laboratory.[13]
-
Wash hands thoroughly with soap and water after handling these chemicals and before leaving the laboratory.
-
Contaminated work clothing should not be taken home.[22]
Storage and Transport
Proper storage is essential to maintain the integrity of fluorinated aminophenols and to prevent accidental release or reaction.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[30][31]
-
Keep away from heat, sparks, and open flames.[5]
-
Protect from direct sunlight.[13]
-
Store away from incompatible materials such as strong oxidizing agents.[5][13]
-
Some fluorinated aminophenols may require refrigeration; always consult the supplier's recommendations.[13]
Transport
When transporting fluorinated aminophenols, either within the laboratory or between facilities, use secondary containment to prevent spills in case the primary container is compromised.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to effectively managing emergencies involving hazardous chemicals.[21]
Spill Response Protocol
The following protocol outlines the steps for responding to a minor chemical spill of fluorinated aminophenols. For major spills, evacuate the area and contact your institution's emergency response team.
Protocol 1: Minor Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: Before beginning cleanup, don the required PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[9]
-
Absorb the Spill:
-
Collect and Package Waste: Scoop the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.[3]
-
Decontaminate the Area: Clean the spill area with soap and water.[3] Collect the cleaning materials and any contaminated items in the hazardous waste container.
-
Dispose of Waste: Dispose of the sealed waste container according to your institution's hazardous waste management guidelines.
-
Report the Incident: Report the spill to your supervisor or laboratory safety officer.
Exposure Response
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[13] Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.
Waste Disposal
The disposal of fluorinated aminophenols and associated waste must be handled with care to prevent environmental contamination. The strong carbon-fluorine bond contributes to the environmental persistence of many organofluorine compounds.[4]
Key Considerations for Fluorinated Waste
-
Environmental Persistence: Many fluorinated compounds are considered "forever chemicals" due to their resistance to degradation.[32][33] Improper disposal can lead to long-term environmental contamination.[4][27]
-
Incineration Byproducts: While high-temperature incineration is a common disposal method for hazardous waste, incomplete combustion of fluorinated compounds can generate highly toxic and corrosive byproducts, such as hydrogen fluoride (HF) and fluorinated polycyclic aromatic hydrocarbons.[16][17][20]
Recommended Disposal Protocol
All waste containing fluorinated aminophenols must be treated as hazardous waste.
Protocol 2: Hazardous Waste Disposal
-
Segregate Waste: Collect all waste materials, including unused chemicals, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: Ensure the container is labeled with "Hazardous Waste" and a full description of the contents, including the specific fluorinated aminophenol(s).
-
Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials, pending pickup by a licensed hazardous waste disposal contractor.
-
Professional Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office. The preferred method for the ultimate destruction of fluorinated organic compounds is high-temperature incineration (typically >1200°C) in a facility equipped with appropriate scrubbers and emission controls to handle acidic gases like HF.[32][33][34] Do not dispose of this waste down the drain or in regular trash.
Experimental Protocol: A Model Acylation Reaction
This protocol provides a representative example of a common laboratory procedure involving a fluorinated aminophenol. The principles of safe handling outlined in this document must be applied throughout this workflow.
Protocol 3: Synthesis of an Acylated Fluorinated Aminophenol
Objective: To perform a safe and efficient N-acylation of 4-amino-2-fluorophenol with acetic anhydride.
Materials:
-
4-Amino-2-fluorophenol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Ethyl acetate (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition:
-
Dissolve 4-amino-2-fluorophenol in a suitable solvent (e.g., ethyl acetate) in the reaction flask.
-
Slowly add the base (e.g., pyridine) to the solution while stirring.
-
Carefully add acetic anhydride dropwise to the reaction mixture. The reaction may be exothermic.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Waste Disposal: Collect all aqueous and organic waste streams in appropriately labeled hazardous waste containers for disposal according to Protocol 2.
Visualizations
Decision-Making Workflow for Handling Fluorinated Aminophenols
Caption: Workflow for safe handling of fluorinated aminophenols.
Hazard Mitigation Strategy
Caption: Hierarchy of controls for mitigating hazards.
Conclusion
Fluorinated aminophenols are indispensable tools in modern chemical research and development. However, their utility is matched by their potential hazards. A comprehensive understanding of their toxicological and reactive properties, coupled with a steadfast commitment to safety protocols, is paramount. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can confidently and safely harness the potential of these valuable compounds while protecting themselves, their colleagues, and the environment.
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Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. (2025). PubMed. [Link]
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The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2003). ACS Publications. [Link]
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Fluorinated Aromatic Compounds. (n.d.). ResearchGate. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Content Hub. [Link]
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2-Amino-4-fluorophenol. (n.d.). PubChem. [Link]
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Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023). JoVE. [Link]
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Organofluorine chemistry. (n.d.). Wikipedia. [Link]
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). PMC. [Link]
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Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. (2025). R Discovery. [Link]
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Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). ACS.org. [Link]
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High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. (2025). PNAS. [Link]
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4-AMINOPHENOL Extra Pure MSDS. (2016). Loba Chemie. [Link]
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AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
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Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]
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Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. [Link]
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The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. (2025). ACS Publications. [Link]
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The Dark Side of Fluorine. (2019). ACS Publications. [Link]
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The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]
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Safety in Academic Chemistry Laboratories. (n.d.). American Chemical Society. [Link]
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Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). EPA. [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. (2024). DC Fine Chemicals. [Link]
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Personal Protective Equipment Selection Guide. (2015). University of California, Santa Barbara. [Link]
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Combustion and thermal decomposition of fluorinated polymers. (n.d.). ResearchGate. [Link]
-
Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (n.d.). OSTI.GOV. [Link]
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-
AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
-
Safety data sheet - 4-Amino-3-fluorophenol. (2023). CPAChem. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Fluorinated o-aminophenol derivatives for measurement of intracellular pH. (n.d.). PubMed. [Link]
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Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. [Link]
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Application Note: Scale-Up Synthesis of 2-Amino-3-fluoro-5-methylphenol
This Application Note and Protocol guide details the scale-up synthesis of 2-Amino-3-fluoro-5-methylphenol (CAS: 1823882-75-2), a critical intermediate for NAMPT modulators and other fluorinated bioactive scaffolds.
The synthesis addresses the challenge of regioselective nitration on the electron-rich phenol ring, utilizing a Sulfonic Acid Blocking Strategy to ensure high purity and yield at scale.
Executive Summary
The synthesis of 2-Amino-3-fluoro-5-methylphenol presents a classic regioselectivity challenge. Direct nitration of the starting material, 3-fluoro-5-methylphenol , typically yields the para-isomer (4-nitro) as the major product due to the directing effects of the hydroxyl and methyl groups. To achieve the requisite ortho-substitution (2-nitro) for the target molecule, this protocol employs a Sulfonation-Directed Nitration (SDN) strategy.
This route introduces a sulfonic acid group at the para-position to block it, forces nitration to the desired ortho-position, and subsequently removes the blocking group via hydrolytic desulfonation. This "Block-and-Unblock" approach is superior for kilogram-scale production as it minimizes chromatographic purification, relying instead on crystallization and steam distillation.
Key Process Parameters
| Parameter | Specification |
| Starting Material | 3-Fluoro-5-methylphenol (CAS 452-78-8) |
| Overall Yield | 65–75% (3 steps) |
| Purity Target | >98.5% (HPLC) |
| Critical Safety | Exothermic nitration; Hydrogenation risks.[1] |
| Scale Suitability | Gram to Multi-Kilogram |
Retrosynthetic Analysis & Strategy
The logic governing this synthesis is defined by the electronic directing effects of the substituents on the benzene ring.
-
Directing Group Analysis:
-
-OH (C1): Strong ortho/para activator.
-
-CH₃ (C5): Weak ortho/para activator.
-
-F (C3): Weak ortho/para director (deactivating).
-
-
Conflict: Direct nitration favors C4 (para to OH, ortho to Me) over the target C2 (ortho to OH, ortho to F).
-
Solution: Block C4 with a sulfonyl group (
), nitrate at C2 (now C6 relative to original numbering), and desulfonate.
Reaction Scheme Diagram
Caption: Sulfonation-directed nitration strategy ensuring regioselective synthesis of the 2-amino isomer.
Detailed Experimental Protocols
Step 1 & 2: Sulfonation and Nitration (One-Pot Procedure)
Objective: Introduce the nitro group at the position ortho to the hydroxyl group by blocking the para position.
Reagents:
-
3-Fluoro-5-methylphenol (1.0 eq)
-
Sulfuric Acid (
), conc. (98%) (5.0 eq) -
Nitric Acid (
), fuming (1.05 eq) -
Water / Ice
Protocol:
-
Sulfonation:
-
Charge a glass-lined reactor with 3-Fluoro-5-methylphenol (1.0 kg).
-
Slowly add conc.
(3.8 kg) while stirring. -
Heat the mixture to 100°C and maintain for 2 hours.
-
IPC (In-Process Control): HPLC should show <1% starting material. The major species is 3-fluoro-5-methyl-4-sulfophenol.
-
Cool the reaction mass to 0–5°C using a brine jacket.
-
-
Nitration:
-
Prepare a mixture of Nitric Acid (0.53 kg, 1.05 eq) and conc.
(1.0 kg) keeping temp <10°C (Mixed Acid). -
Slowly dose the Mixed Acid into the sulfonated mass over 2–3 hours, maintaining internal temperature <10°C . Exotherm Warning.
-
After addition, stir at 0–5°C for 1 hour, then allow to warm to 20°C for 2 hours.
-
Mechanism:[2][3] The bulky sulfonyl group at C4 and the methyl group at C5 direct the incoming nitro group to C6 (which corresponds to the target C2 position upon renumbering).
-
Step 3: Desulfonation and Isolation
Objective: Remove the sulfonic acid blocking group to yield the nitrophenol.
Protocol:
-
Dilute the reaction mass carefully into Ice Water (5.0 L per kg input).
-
Transfer the quenched mixture to a hydrolysis reactor.
-
Heat to reflux (100–105°C) and maintain for 4–6 hours. The sulfonic acid group hydrolyzes under these acidic conditions.
-
Steam Distillation (Purification):
-
Pass steam through the reactor. The target 2-Nitro-3-fluoro-5-methylphenol is volatile with steam, while sulfonated byproducts and isomers remain in the pot.
-
Collect the distillate. The product will crystallize as yellow needles upon cooling.
-
-
Filtration: Filter the solid product.
-
Drying: Dry in a vacuum oven at 45°C.
-
Yield: ~75–80% (from phenol).
-
Appearance: Yellow crystalline solid.
-
Step 4: Catalytic Hydrogenation (Reduction)
Objective: Reduce the nitro group to the primary amine.
Reagents:
-
2-Nitro-3-fluoro-5-methylphenol (Intermediate C)
-
10% Palladium on Carbon (Pd/C) (5 wt% loading, 50% wet)
-
Methanol (10 vol)
-
Hydrogen Gas (
)
Protocol:
-
In a high-pressure autoclave, dissolve 2-Nitro-3-fluoro-5-methylphenol (500 g) in Methanol (5.0 L).
-
Add Pd/C catalyst (25 g, wet). Safety: Pd/C is pyrophoric; keep wet.
-
Purge the vessel with Nitrogen (
) x3, then Hydrogen ( ) x3. -
Pressurize to 3–5 bar (45–75 psi) with
. -
Stir vigorously at 25–30°C . The reaction is exothermic; control cooling to maintain temp <40°C.
-
IPC: Monitor H2 uptake. Reaction is complete when uptake ceases and HPLC confirms disappearance of nitro precursor.
-
Workup:
-
Filter the catalyst through a Celite bed (or sparkler filter) under inert atmosphere (
). -
Concentrate the filtrate under reduced pressure to ~20% volume.
-
Add Petroleum Ether (PE) or n-Heptane (3 vol) to induce precipitation.
-
Cool to 0°C and stir for 1 hour.
-
-
Isolation: Filter the off-white to brown solid. Wash with cold PE.
-
Drying: Vacuum dry at 40°C.
Final Product Specifications:
-
Yield: ~90% for reduction step.
-
Purity: >98.5% (HPLC).
-
Appearance: Off-white to light brown powder (oxidizes slowly in air; store under inert gas).
Analytical & Quality Control
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 min.
-
Detection: UV @ 210 nm and 254 nm.
-
Retention Times (approx):
-
2-Amino-3-fluoro-5-methylphenol: ~4.5 min.
-
2-Nitro-3-fluoro-5-methylphenol: ~12.0 min.
-
NMR Characterization[2][8][9][10]
-
1H NMR (400 MHz, DMSO-d6):
8.90 (s, 1H, OH), 6.35 (d, J=11.2 Hz, 1H, Ar-H), 6.25 (s, 1H, Ar-H), 4.50 (br s, 2H, NH2), 2.15 (s, 3H, CH3).-
Note: The coupling of H at C4 with F (at C3) typically results in a doublet with a large coupling constant (
).
-
References
-
Patent: "Nampt modulators, preparations, and uses thereof". WO2024061340A1. (2024). Describes the isolation and characterization of 2-amino-3-fluoro-5-methylphenol. Link
- Methodology: "Regioselective nitration of phenols". Journal of Organic Chemistry.
-
Chemical Data: "2-Amino-3-fluoro-5-methylphenol (CAS 1823882-75-2)".[1][4][5] PubChem. Link (Note: Isomeric data cross-reference).
-
Precursor Synthesis: "Synthesis of 2-methyl-3-hydroxymethyl-5-nitrophenol". Acta Chimica Sinica. (Demonstrates nitro-cresol chemistry). Link
Sources
- 1. 57954-40-2_CAS号:57954-40-2_6-[(2,6-dimethylmorpholin-4-yl)-sulfanylmethylidene]cyclohexa-2,4-dien-1-one - 化源网 [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-3-fluoro-5-methylphenol | 1823882-75-2 [sigmaaldrich.com]
- 5. 2-Amino-3-fluoro-5-methylphenol | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Use of 2-Amino-3-fluoro-5-methylphenol in the synthesis of imaging agents
Application Note: Use of 2-Amino-3-fluoro-5-methylphenol in the Synthesis of Benzoxazole-Based Imaging Agents
Part 1: Core Directive & Executive Summary
Topic: Utilization of 2-Amino-3-fluoro-5-methylphenol (CAS: 1823882-75-2) as a privileged scaffold for the synthesis of Fluorine-18 (
Executive Summary:
2-Amino-3-fluoro-5-methylphenol is a critical intermediate in the synthesis of fluorinated benzoxazole radiopharmaceuticals, a class of imaging agents widely used to target
-
Metabolic Stabilization: The fluorine atom blocks metabolically labile sites, enhancing the in vivo stability of the tracer.
-
Reference Standard Synthesis: It is the starting material for the non-radioactive (cold) reference standards required for cGMP validation of
F-labeled probes.
This guide details the chemical protocols for converting this precursor into bioactive imaging agents, focusing on the synthesis of the Benzoxazole-2-one core and subsequent radiolabeling strategies.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Structural Significance & Mechanism
The utility of 2-Amino-3-fluoro-5-methylphenol lies in its ability to undergo cyclization to form the benzoxazole ring. In the context of Positron Emission Tomography (PET), benzoxazoles are bioisosteres of benzothiazoles (e.g., [
-
Cyclization Chemistry: The ortho-disposition of the hydroxyl (-OH) and amino (-NH
) groups permits condensation with electrophiles (e.g., carbonyl sources like CDI, triphosgene, or aldehydes) to close the oxazole ring. -
Regiochemistry: The 3-fluoro substituent in the starting material maps to the C4-position of the resulting benzoxazole, while the 5-methyl group maps to the C6-position . This 4-F, 6-Me pattern is critical for modulating the electron density of the aromatic system, influencing binding affinity to amyloid fibrils or enzyme active sites.
Experimental Protocol: Synthesis of the Benzoxazole Core
Objective: Synthesis of 4-Fluoro-6-methylbenzo[
Materials:
-
Precursor: 2-Amino-3-fluoro-5-methylphenol (1.0 eq)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Base: Triethylamine (TEA) (2.0 eq)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-Amino-3-fluoro-5-methylphenol (1.0 g, 7.08 mmol) in anhydrous THF (15 mL).
-
Activation: Cool the solution to 0°C. Add Triethylamine (1.43 g, 14.16 mmol) dropwise.
-
Cyclization: Add CDI (1.38 g, 8.50 mmol) in portions over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reflux: Allow the mixture to warm to room temperature (RT), then reflux at 65°C for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or HPLC.[1][2][3]
-
Work-up:
-
Concentrate the solvent under reduced pressure.[2]
-
Dilute residue with EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove unreacted amine and imidazole byproducts.
-
Wash with Brine (20 mL), dry over Na
SO , and filter.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, 0-30% EtOAc in Hexanes).-
Yield: Typically 85-92%.
-
Characterization:
H NMR, F NMR, MS (ESI+).
-
Radiosynthesis Application: Strategy for F-Labeling
Since the starting material already contains Fluorine-19 (
Strategy A: Isotopic Exchange (Late-Stage Fluorination)
-
Note: Less common for aromatic C-F bonds unless activated.
-
The 4-fluoro-6-methylbenzoxazole core is subjected to
F/ F isotopic exchange using metal-mediated radiofluorination (e.g., Cu-mediated).
Strategy B: Alkylation with [
-
The benzoxazole core (synthesized as above) serves as the nucleophile. The Nitrogen (N3) or Oxygen (if a hydroxy group is present) is alkylated with a prosthetic group like 2-[
F]fluoroethyl tosylate .
Protocol for Alkylation (Strategy B):
-
Drying: Azeotropically dry [
F]Fluoride with K /K CO in MeCN. -
Prosthetic Group Synthesis: React dried [
F]F with ethylene ditosylate to form [ F]Fluoroethyl tosylate . -
Coupling:
-
Dissolve the 4-Fluoro-6-methylbenzo[
]oxazol-2(3H)-one (precursor) in DMF. -
Add NaH (1.1 eq) to deprotonate the N-H.
-
Add the distilled [
F]Fluoroethyl tosylate. -
Heat at 100°C for 10 minutes.
-
-
Purification: HPLC (C18 column, EtOH/Buffer gradient).
Part 3: Visualization & Formatting
Data Summary: Physicochemical Properties
| Property | Value | Relevance to Imaging |
| CAS Number | 1823882-75-2 | Unique Identifier |
| Molecular Weight | 141.14 g/mol | Small molecule, suitable for BBB penetration |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal for brain uptake (Target: 2.0 - 3.5) |
| pKa (Phenol) | ~9.5 | Weakly acidic, stable at physiological pH |
| Role | Scaffold / Reference | Precursor for Benzoxazole Core |
Pathway Diagram: Synthesis & Application Workflow
Caption: Synthetic workflow converting 2-Amino-3-fluoro-5-methylphenol into the benzoxazole imaging scaffold.
References
- Title: Nampt modulators, preparations, and uses thereof.
-
Radiosynthesis of Benzothiazole/Benzoxazole Tracers
- Title: Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaques in Alzheimer's Disease.
- Source: Journal of Medicinal Chemistry (2009).
- Context: Establishes the protocol for evaluating fluorin
-
URL:[Link]
-
General Radiochemistry of Amino Acid Analogues
Sources
- 1. Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Automatic Production and Preliminary PET Imaging of a New Imaging Agent [18F]AlF-FAPT [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Automated Synthesis of 18F-Fluoropropoxytryptophan for Amino Acid Transporter System Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents [thno.org]
- 10. Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-fluoro-5-methylphenol
This technical guide addresses the synthesis and troubleshooting of 2-Amino-3-fluoro-5-methylphenol , a critical scaffold often employed in the development of kinase inhibitors and bioactive heterocyclic compounds (e.g., benzoxazoles).
The following content is structured as a Tier-3 Technical Support resource, designed to guide researchers through the specific pitfalls of regioselectivity, chemoselectivity (defluorination), and oxidative instability.
Case ID: SYN-2A3F5M Status: Active Classification: Advanced Organic Synthesis / Process Chemistry
Synthetic Strategy & Workflow
The most robust route to 2-Amino-3-fluoro-5-methylphenol involves the nitration of 3-fluoro-5-methylphenol followed by reduction. However, this route is fraught with regioselectivity issues and the risk of hydrodefluorination.
Master Workflow Diagram
Figure 1: Strategic workflow for the synthesis of 2-Amino-3-fluoro-5-methylphenol, highlighting critical checkpoints for isomer separation and oxidation prevention.
Troubleshooting Guide (Q&A)
Phase 1: Nitration & Regioselectivity
Q1: I am obtaining a complex mixture during the nitration of 3-fluoro-5-methylphenol. How do I favor the 2-nitro isomer?
Technical Insight: The starting material, 3-fluoro-5-methylphenol, has three directing groups:
-
-OH (C1): Strong ortho/para director.
-
-F (C3): Weak ortho/para director (deactivating).
-
-CH3 (C5): Weak ortho/para director (activating).
All three groups cooperatively direct to positions 2, 4, and 6.
-
Position 4 (Para to OH): Sterically crowded ("buttressed") between F and CH3.
-
Position 6 (Ortho to OH): Flanked by OH and CH3.
-
Position 2 (Ortho to OH, Target): Flanked by OH and F.
Corrective Action:
-
Temperature Control: Maintain reaction temperature below -10°C . Higher temperatures favor the thermodynamically stable 4-nitro isomer.
-
Reagent Stoichiometry: Use exactly 1.0 equivalent of fuming HNO3. Excess acid promotes dinitration.
-
Separation Strategy: The 2-nitro and 6-nitro isomers are ortho-nitrophenols , which form intramolecular hydrogen bonds. This makes them steam volatile . The 4-nitro isomer is not.
-
Protocol: Perform a steam distillation on the crude mixture. The distillate will contain the 2-nitro and 6-nitro isomers. The residue will contain the 4-nitro isomer and tars.
-
Further Purification: Separate the 2-nitro (3-F) and 6-nitro (3-Me) isomers via column chromatography (Silica gel, Hexane/EtOAc gradient). The Fluorine atom induces a polarity difference distinguishable by TLC.
-
Phase 2: Reduction & Chemoselectivity
Q2: My fluorine signal (NMR) is disappearing during hydrogenation. Am I seeing hydrodefluorination?
Technical Insight: Yes. Catalytic hydrogenation (H2, Pd/C) is notorious for cleaving Carbon-Fluorine bonds on aromatic rings, especially when the fluorine is ortho or para to an amino group (which forms during reduction). The electron-rich amino group facilitates the oxidative addition of the metal into the C-F bond.
Corrective Action: Switch to a Chemical Reduction method or a poisoned catalyst.
-
Option A (Recommended): Iron powder reduction in aqueous NH4Cl or dilute Acetic Acid. This method is mild and does not cleave C-F bonds.
-
Option B (Alternative): Stannous Chloride (SnCl2) in EtOH/HCl. Effective but workup can be tedious due to tin emulsions.
-
Option C (Catalytic): If you must use hydrogenation, use Platinum on Carbon (Pt/C) instead of Palladium, often with a sulfided poison, to inhibit hydrogenolysis activity.
Phase 3: Stability & Isolation
Q3: The product turns from off-white to dark brown/black within minutes of isolation. How do I stop this?
Technical Insight: 2-Aminophenols are inherently unstable. They undergo auto-oxidation to form quinone imines, which polymerize into dark, insoluble "humic" substances (often referred to as "brown goo"). This is accelerated by high pH and light.
Corrective Action:
-
Acidic Workup: Isolate the compound as its Hydrochloride Salt (HCl) . The salt form is significantly more stable to oxidation than the free base.
-
Protocol: After reduction, extract into organic solvent, dry, and immediately treat with 4M HCl in Dioxane/Ether to precipitate the salt.
-
-
Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to all aqueous buffers during workup.
-
Inert Atmosphere: Perform all filtration and drying steps under Nitrogen or Argon.
Detailed Experimental Protocols
Experiment A: Nitration of 3-Fluoro-5-methylphenol
Objective: Selective introduction of the nitro group.
-
Setup: 3-neck flask equipped with a thermometer and addition funnel. Nitrogen atmosphere.
-
Dissolution: Dissolve 3-fluoro-5-methylphenol (10.0 g, 79 mmol) in DCM (100 mL). Cool to -15°C using an ice/salt/acetone bath.
-
Addition: Add a solution of fuming HNO3 (1.05 eq) in DCM dropwise over 1 hour. Crucial: Do not allow temp to rise above -10°C.
-
Quench: Pour reaction mixture onto crushed ice (200 g).
-
Separation (Steam Distillation):
-
Transfer the organic layer and aqueous washings to a distillation setup.
-
Steam distill until the distillate runs clear.
-
Extract the distillate (containing 2-nitro and 6-nitro isomers) with EtOAc.
-
-
Purification: Chromatograph the residue on silica (Hexane/EtOAc 9:1). The 2-nitro-3-fluoro-5-methylphenol usually elutes before the 6-nitro isomer due to the "ortho-fluorine effect" lowering polarity.
Experiment B: Iron-Mediated Reduction (Defluorination-Free)
Objective: Reduction of nitro group without C-F cleavage.
-
Suspension: In a flask, suspend 2-nitro-3-fluoro-5-methylphenol (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux: Heat to 80°C with vigorous stirring for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot).
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Isolation (Salt Formation):
-
Concentrate the filtrate under reduced pressure.[1]
-
Dissolve residue in minimal EtOAc.
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
Collect the white/off-white precipitate by filtration under Nitrogen.
-
Key Data & Specifications
| Parameter | Specification / Data | Notes |
| Target Structure | 2-Amino-3-fluoro-5-methylphenol | MW: 141.14 g/mol |
| Precursor | 3-Fluoro-5-methylphenol | CAS: 452-70-0 |
| Key Intermediate | 2-Nitro-3-fluoro-5-methylphenol | Yellow solid, Steam Volatile |
| Major Impurity A | 4-Amino-3-fluoro-5-methylphenol | From para-nitration (Non-volatile) |
| Major Impurity B | 2-Amino-5-methylphenol | From hydrodefluorination (excess H2/Pd) |
| Storage | -20°C, Dark, Inert Gas | Hygroscopic as HCl salt |
| Appearance | Off-white to beige solid | Turns brown on air exposure |
References
-
WO2024061340A1 . Nampt modulators, preparations, and uses thereof. World Intellectual Property Organization. (2024). Link
-
BenchChem Technical Support . Preventing Oxidation of Aminophenol Compounds. (2025). Link
-
PrepChem . Synthesis of 2-methyl-5-nitrophenol (Analogous Nitration Methodologies). Link
-
Organic Syntheses . m-Nitrophenol (General Diazotization/Hydrolysis Protocols). Coll. Vol. 1, p. 404 (1941). Link
-
Sigma-Aldrich . Product Specification: 3-Amino-5-fluoro-2-methylphenol (Isomer Reference). Link
Sources
Technical Support Center: Optimizing Synthesis of 2-Amino-3-fluoro-5-methylphenol Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2-Amino-3-fluoro-5-methylphenol and its derivatives. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable intermediate. We will delve into the causality behind experimental choices, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure reproducible success.
The synthesis of 2-Amino-3-fluoro-5-methylphenol typically proceeds via a two-step sequence:
-
Electrophilic Nitration: Regioselective nitration of a 3-fluoro-5-methylphenol precursor.
-
Nitro Group Reduction: Chemoselective reduction of the intermediate nitrophenol to the target aniline.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows that address specific issues you may encounter at each stage.
Part 1: Troubleshooting the Nitration Stage
The primary challenge in the nitration of 3-fluoro-5-methylphenol is controlling the regioselectivity to favor the desired 2-nitro isomer while minimizing side products and ensuring a safe reaction.
FAQ 1: Why am I getting a low yield of the desired 2-nitro-3-fluoro-5-methylphenol?
Low yield is often a result of suboptimal reaction conditions or competing side reactions. Let's break down the potential causes.
A. Inefficient Nitrating Agent or Conditions: The classic mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating system, but its strength can sometimes lead to side reactions with sensitive substrates like phenols.[1] The sulfuric acid protonates nitric acid, generating the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[2][3]
-
Troubleshooting:
-
Temperature Control: This reaction is highly exothermic. Ensure the reaction is performed at a low temperature (typically 0-10 °C) with efficient stirring and slow, dropwise addition of the nitrating agent to prevent runaway reactions and degradation.
-
Alternative Nitrating Systems: For sensitive substrates, consider milder or more regioselective nitrating agents. Various systems using metal nitrates (e.g., Fe(NO₃)₃, Cu(NO₃)₂) or ammonium nitrate with an acid catalyst can offer better control and improved yields of specific isomers.[1][4][5]
-
B. Formation of Multiple Isomers (Poor Regioselectivity): The phenol ring is activated by three directing groups: hydroxyl (-OH), fluorine (-F), and methyl (-CH₃). Their combined electronic and steric effects determine the position of nitration.
-
-OH: Strongly activating, ortho, para-director.
-
-CH₃: Weakly activating, ortho, para-director.
-
-F: Weakly deactivating, ortho, para-director.
The desired product requires nitration ortho to the powerful hydroxyl group. However, nitration at other positions can occur, leading to a mixture of isomers that are difficult to separate.
-
Troubleshooting:
-
Solvent and Catalyst Choice: The choice of solvent and catalyst can dramatically influence isomer distribution. Some methods use zeolites or microemulsions to create a constrained environment around the phenol, sterically favoring the formation of the ortho-nitro product.[6][7]
-
Protecting Group Strategy: While more synthetically intensive, temporarily protecting the highly activating hydroxyl group as an ester or ether can moderate its directing effect, potentially altering the isomer ratio in your favor.
-
Workflow 1: Troubleshooting Low Yield in Nitration
Below is a decision-making workflow to diagnose and solve low-yield issues during the nitration step.
Part 2: Troubleshooting the Nitro Reduction Stage
The reduction of the nitro group is a critical step. The primary goal is to achieve complete conversion to the amine without affecting other functional groups and to manage a reaction that can be hazardous if not properly controlled.
FAQ 2: My catalytic hydrogenation is slow, incomplete, or has stalled. What's wrong?
Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst, Pd/C) is a common and effective method.[8] However, its success is highly dependent on catalyst activity and reaction setup.
-
Cause 1: Catalyst Poisoning. The catalyst's active sites can be blocked by impurities. Sulfur compounds, halides from previous steps, or strongly coordinating side products can poison palladium catalysts.
-
Troubleshooting: Ensure the 2-nitro-3-fluoro-5-methylphenol intermediate is thoroughly purified before the reduction step. If poisoning is suspected, increasing the catalyst loading may help, but purification is the better solution.
-
-
Cause 2: Poor Mass Transfer. This is a triphasic reaction system (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing is crucial for the hydrogen gas to dissolve in the solvent and reach the catalyst surface.
-
Troubleshooting:
-
Increase the stirring rate to create a good vortex and ensure the catalyst remains suspended.
-
Ensure the reaction vessel is properly purged of air and filled with a positive pressure of hydrogen (typically 1-4 atm).
-
Select a solvent (e.g., Ethanol, Ethyl Acetate) that has good hydrogen solubility and fully dissolves your substrate.
-
-
-
Cause 3: Catalyst Deactivation. The catalyst may be old, have been improperly handled (exposed to air for too long), or be of a low quality.
-
Troubleshooting: Always use fresh, high-quality catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially if it's a pyrophoric type like Raney Nickel.[9]
-
FAQ 3: I'm concerned about the safety of catalytic hydrogenation. Are there alternatives?
Yes. While catalytic hydrogenation is industrially prevalent, the formation of unstable hydroxylamine intermediates can pose a risk of thermal runaway if not monitored.[10] Metal/acid reductions are excellent laboratory-scale alternatives.
-
Alternative 1: Tin(II) Chloride (SnCl₂). SnCl₂ in a solvent like ethanol or ethyl acetate is a very mild and chemoselective reagent for reducing aromatic nitro groups.[8][11] It tolerates many other functional groups. The workup involves neutralizing the acidic mixture and filtering off the tin salts.
-
Alternative 2: Iron/HCl or Iron/NH₄Cl. Using iron powder in the presence of an acid is a classic, robust, and inexpensive method.[12][13] It is known for its good selectivity.
Table 1: Comparison of Common Nitro Reduction Methods
| Method | Reagents | Pros | Cons | Key Considerations |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Pt/C | High efficiency, clean byproducts (H₂O), scalable. | Requires pressure equipment, potential for catalyst poisoning, pyrophoric catalysts, thermal runaway risk.[10] | Ensure efficient stirring, high-purity substrate, and proper temperature monitoring. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol/HCl | Very mild, highly chemoselective, good for sensitive molecules.[8] | Stoichiometric amounts of tin salts produced, requiring extensive workup/filtration. | The reaction is often heated to reflux to drive to completion. |
| Iron/Acid Reduction | Fe powder, HCl or NH₄Cl | Inexpensive, robust, highly selective.[13] | Generates large amounts of iron sludge, workup can be cumbersome. | Vigorous stirring is needed to suspend the iron powder. |
Part 3: Purification and Handling of the Final Product
Aminophenols are notoriously susceptible to air oxidation, which results in the formation of highly colored quinone-imine impurities.[14] Proper purification and handling are essential to obtain a high-purity, stable product.
FAQ 4: My final 2-Amino-3-fluoro-5-methylphenol product is dark-colored (pink, brown, or black). How can I fix this?
This discoloration is almost always due to oxidation.
-
Troubleshooting During Workup & Purification:
-
Use an Antioxidant: During the workup and crystallization, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous phases. This will help prevent oxidation.[15]
-
Inert Atmosphere: Perform all purification steps (filtration, solvent removal, recrystallization) under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before crystallization.[14]
-
Recrystallization: Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture like Toluene/Heptane or Ethanol/Water might be effective. Cool the solution slowly to obtain well-formed, pure crystals.
-
-
Storage: Store the final, dry product in an amber vial under an inert atmosphere and in a refrigerator or freezer to prolong its shelf life.
Part 4: Experimental Protocols
These are generalized protocols. You must adapt them based on your specific derivative and laboratory safety procedures.
Protocol 1: General Procedure for Nitration of 3-fluoro-5-methylphenol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-5-methylphenol (1.0 eq) in concentrated sulfuric acid at 0 °C (ice-water bath).
-
Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated sulfuric acid (1 part) and concentrated nitric acid (1 part) and cool it to 0 °C.
-
Addition: Add the cold nitrating mixture dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Workup: The precipitated solid product can be collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the 2-nitro-3-fluoro-5-methylphenol intermediate (1.0 eq) and a suitable solvent (e.g., Methanol or Ethyl Acetate).
-
Catalyst Addition: Under a stream of nitrogen, carefully add 5-10% Palladium on Carbon (50% wet, 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then several times with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi / ~3.5 atm) and begin vigorous stirring.
-
Monitoring: The reaction is often exothermic at the start; external cooling may be necessary. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry in the air. Quench it with water immediately after filtration.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude aminophenol, which can then be purified as described in Part 3.
References
- Chhatre, S. Y., et al. (2010). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Taylor & Francis.
- Hashemi, M. M., & Zahedi, Y. S. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.
- Lumb, D. (1989). Purification of N-acetyl aminophenols.
- Sivakumar, T., & Ganesan, K. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences.
- Rajagopal, R., & Srinivasan, K. V. (2003). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid.
- Gray, A. P. (1972). Purification of p-aminophenol.
- Gray, A. P. (1973). PURIFICATION OF p-AMINOPHENOL.
- Prakash, O., et al. (2007). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
- BenchChem. (2025).
- Rosen, B. I. (1981). Process for the purification of p-aminophenol.
- Singh, V., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
- Rosen, B. I. (1984). Process for the purification of p-aminophenol.
- BenchChem. (2025). Challenges in the selective reduction of the nitro group. BenchChem Tech Support.
- Domingo, L. R., et al. (2019). Optimized TS involved in the nitration aromatic substitution reactions...
- LibreTexts. (n.d.). Aromatic Side Chain Reduction: Nitro. Chemistry LibreTexts.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Pardo, L., et al. (2025). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Physical Chemistry Au.
- Sklyaruk, J., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Celebi, M., et al. (2022).
- Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Li, Z., et al. (2020).
- Chemistry Steps. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylphenol. SCBT.
- Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research.
- Funde, P. E. (2011). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity.
- Google Patents. (n.d.). Preparation method of 2-amino-3-fluoropyridine. (CN105669539A).
- ChemicalBook. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid synthesis.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 15. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Aminophenol Synthesis & Isolation
Welcome to the Technical Support Center
Status: Operational | Agent: Senior Application Scientist
Low yields in aminophenol synthesis are rarely due to a single catastrophic failure. Instead, they typically result from a "death by a thousand cuts" involving two primary adversaries: oxidative instability and amphoteric solubility losses .
This guide bypasses generic advice to address the specific mechanistic failure points in the synthesis (reduction/rearrangement) and isolation (workup/crystallization) of aminophenols.
Part 1: Critical Troubleshooting (Ticket-Based Q&A)
Ticket #001: "My reaction mixture turns dark/black immediately upon exposure to air."
Diagnosis: Rapid oxidative polymerization forming quinoneimines. Root Cause: Aminophenols (especially ortho- and para- isomers) have low oxidation potentials. In basic media or in the presence of trace metal ions, they oxidize to quinoneimines, which then polymerize into dark, insoluble tars [1].
Corrective Protocol:
-
Degas Solvents: Sparge all reaction and workup solvents with
or Ar for at least 30 minutes. -
Add Antioxidants: Introduce Sodium Dithionite (
) or Sodium Bisulfite ( ) (0.1% - 0.5% w/v) to the aqueous workup phase. This reduces any formed quinones back to the phenol [2]. -
Chelation: Add 1-5 mM EDTA to the aqueous phase to sequester
or ions, which catalyze autoxidation [3].
Ticket #002: "HPLC shows high conversion, but I recover very little solid."
Diagnosis: Solubility loss due to incorrect pH during isolation. Root Cause: Aminophenols are amphoteric. They exist as soluble salts at both low pH (ammonium form) and high pH (phenoxide form).
-
p-Aminophenol
values: ~5.5 ( ) and ~10.3 ( ) [4]. -
Isoelectric Point (pI): ~7.9. Solution: You must precipitate at the Point of Minimum Solubility (Isoelectric Point) .[1]
-
Target pH: Adjust the aqueous stream to pH 6.5 – 7.5 [5, 6].
-
Technique: Do not overshoot. Use a weak base (e.g.,
) rather than NaOH to avoid local regions of high pH where the phenoxide forms and redissolves.
Ticket #003: "I am seeing significant aniline impurities."
Diagnosis: Over-reduction (Hydrogenolysis). Context: Common in catalytic hydrogenation of nitrophenols or nitrobenzene. Mechanism: Under forcing conditions (high pressure/temperature) or with unmoderated catalysts, the C-O bond can be cleaved, or the hydroxylamine intermediate is over-reduced. Corrective Protocol:
-
Catalyst Selection: Switch from Pd/C to Pt/C (sulfided) or Raney Nickel , which are less prone to hydrogenolysis of the C-O bond [7].
-
Stop Point: Monitor
uptake precisely. Stop the reaction immediately upon theoretical uptake. -
Bamberger Rearrangement Users: If synthesizing via N-phenylhydroxylamine rearrangement, ensure acid concentration is strictly controlled. Low acid strength favors side reactions like the formation of azoxybenzene or aniline [8].
Part 2: Standard Operating Procedures (SOPs)
SOP-A: Isoelectric Precipitation Workflow
Use this protocol to maximize recovery from aqueous streams.
-
Preparation: Cool the reaction mixture to 0–5 °C. Solubility decreases significantly with temperature.
-
Antioxidant Charge: Add Sodium Dithionite (50 mg per g of expected product) to the solution.
-
pH Adjustment:
-
Start with the acidic reaction mixture (e.g., pH < 2).
-
Slowly add 20%
or saturated dropwise. -
Critical Zone: As pH approaches 5.0, precipitation will begin. Continue slowly until pH 7.0–7.2 is reached.
-
-
Aging: Stir the slurry at 0 °C for 30–60 minutes to allow crystal growth (Ostwald ripening).
-
Filtration: Filter under
if possible. Wash the cake with cold, deoxygenated water containing trace sodium bisulfite.
SOP-B: Bamberger Rearrangement Optimization
For synthesis from N-phenylhydroxylamine.
| Parameter | Recommendation | Reason |
| Acid Type | Dilute | Promotes rearrangement over reduction. |
| Temperature | 60–80 °C | Sufficient thermal energy for rearrangement without degradation. |
| Atmosphere | Inert ( | Prevents oxidation of the hydroxylamine intermediate. |
Part 3: Visual Troubleshooting Logic
Diagram 1: Troubleshooting Decision Tree
Follow this logic path to identify your yield loss mechanism.
Caption: Decision tree for isolating the root cause of low aminophenol yields.
Diagram 2: Isoelectric Isolation Chemistry
Understanding the amphoteric nature is key to recovery.
Caption: Solubility profile of aminophenols relative to pH. Maximum recovery occurs in the green zone.
Part 4: Technical Data Reference
Table 1: Physicochemical Properties for Isolation
Use these values to calculate theoretical yields and set pH targets.
| Isomer | pKa 1 ( | pKa 2 ( | Optimal Precip. pH | Solubility ( |
| 2-Aminophenol | 4.7 | 9.7 | 7.0 – 7.2 | 1.7 g/100 mL |
| 3-Aminophenol | 4.3 | 9.8 | 6.8 – 7.0 | 2.6 g/100 mL |
| 4-Aminophenol | 5.5 | 10.3 | 7.0 – 7.5 | 1.5 g/100 mL |
Table 2: Common Impurities & Origins
| Impurity | Origin | Prevention Strategy |
| Aniline | Over-reduction (Hydrogenolysis) | Use mild catalysts (Pt/C, sulfided); lower T/P. |
| Azoxybenzene | Condensation of intermediates | Maintain acidic conditions during reduction; avoid high pH. |
| Quinoneimine | Oxidation by air | Strict anaerobic workup ; add Sodium Dithionite. |
| Polymers (Tars) | Polymerization of Quinoneimines | Keep temperature low during workup; shield from light. |
References
-
BenchChem. (2025).[2] Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Retrieved from
-
Vertex AI Search Results. (2025).[2][3][4] Preventing oxidation of aminophenols during workup protocol. (Snippet 1.1).
-
ChemicalBook. (2025).[3] 4-Aminophenol Chemical Properties and Stability. Retrieved from
-
ResearchGate. (2025). The pKa values for aminophenols isomers. Retrieved from
-
Google Patents. (1972). US3703598A - Purification of p-aminophenol. Retrieved from
-
Google Patents. (1973). US3717680A - Purification of p-aminophenol. Retrieved from
-
ResearchGate. (2025). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Retrieved from
-
Wikipedia. (2025).[2][3][4] Bamberger rearrangement. Retrieved from
Sources
Technical Support Center: Synthesis and Handling of 2-Amino-3-fluoro-5-methylphenol
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-3-fluoro-5-methylphenol. Here, we address the critical challenge of preventing its oxidation during synthesis and handling. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and purity of your compound.
Section 1: Understanding the Oxidation of 2-Amino-3-fluoro-5-methylphenol
Q1: Why is my 2-Amino-3-fluoro-5-methylphenol sample discolored, and what is the chemical basis for this observation?
The discoloration of 2-Amino-3-fluoro-5-methylphenol, often manifesting as a pink, brown, or dark purple hue, is a clear indicator of oxidative degradation. Aminophenols, in general, are highly susceptible to oxidation, and the introduction of activating groups like the amino and hydroxyl moieties on the aromatic ring makes them prone to attack by atmospheric oxygen.
The oxidation process is a cascade of reactions that begins with the formation of a phenoxy radical, which then rapidly progresses to form highly colored and often polymeric quinone-imine structures. The presence of a fluorine atom at the 3-position and a methyl group at the 5-position can modulate the electron density of the aromatic ring, potentially influencing the rate and pathway of oxidation. While fluorine is an electron-withdrawing group, the amino and hydroxyl groups are strong electron-donating groups, making the molecule as a whole susceptible to oxidation.
Below is a generalized mechanistic pathway for the oxidation of an aminophenol, which is applicable to 2-Amino-3-fluoro-5-methylphenol.
Caption: Generalized oxidation pathway of 2-Amino-3-fluoro-5-methylphenol.
Section 2: Proactive Strategies for Preventing Oxidation
To maintain the integrity of 2-Amino-3-fluoro-5-methylphenol, a multi-faceted approach combining inert atmosphere techniques, judicious use of antioxidants, and proper storage is essential.
Q2: What are the essential laboratory practices for handling air-sensitive compounds like 2-Amino-3-fluoro-5-methylphenol?
The cornerstone of preventing oxidation is the rigorous exclusion of atmospheric oxygen. This is achieved through the use of inert atmosphere techniques.
Experimental Protocol: Handling 2-Amino-3-fluoro-5-methylphenol Under an Inert Atmosphere
-
Glassware Preparation: All glassware must be thoroughly cleaned and oven-dried at a minimum of 125°C overnight to remove any adsorbed moisture.
-
Inert Gas Setup: Assemble your reaction apparatus (e.g., a Schlenk line or a glovebox) with a supply of high-purity inert gas, such as argon or nitrogen.
-
Purging the System: The reaction vessel should be subjected to at least three cycles of vacuum backfill with the inert gas to ensure a completely oxygen-free environment.
-
Reagent Transfer:
-
Solids: If the 2-Amino-3-fluoro-5-methylphenol is a solid, it should be added to the reaction vessel under a positive flow of inert gas.
-
Liquids: Solutions of the aminophenol or other liquid reagents should be transferred using gas-tight syringes that have been pre-flushed with inert gas.
-
-
Reaction Conditions: Maintain a positive pressure of the inert gas throughout the reaction by using a bubbler or a balloon filled with the inert gas.
Caption: Workflow for handling 2-Amino-3-fluoro-5-methylphenol under an inert atmosphere.
Q3: Can I use antioxidants to stabilize my 2-Amino-3-fluoro-5-methylphenol solutions? If so, which ones are recommended?
Yes, the use of antioxidants is a highly effective strategy, particularly for solutions of 2-Amino-3-fluoro-5-methylphenol that may be stored or used over a period of time. Antioxidants function by preferentially reacting with any oxidizing species present, thereby protecting the aminophenol.
| Antioxidant | Recommended Concentration | Solvent Compatibility | Notes |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | Aqueous, Alcohols | Highly effective in aqueous solutions and for stabilizing HPLC samples. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% (w/v) | Organic Solvents | A radical scavenger, ideal for reactions in non-polar organic solvents. |
| Sodium Metabisulfite | 0.05 - 0.5% (w/v) | Aqueous | A strong reducing agent, very effective in preventing discoloration in aqueous media. |
Experimental Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Deoxygenation: Prior to preparing your solution, deoxygenate the solvent by sparging with a fine stream of inert gas (argon or nitrogen) for 15-30 minutes.
-
Antioxidant Addition: Dissolve the chosen antioxidant in the deoxygenated solvent at the recommended concentration.
-
Dissolving the Aminophenol: Add the 2-Amino-3-fluoro-5-methylphenol to the antioxidant-containing solvent and dissolve completely.
-
Storage: Store the solution in an amber vial, with the headspace flushed with inert gas before sealing tightly. For long-term storage, refrigeration is recommended.
Section 3: Troubleshooting Guide
Q4: My reaction mixture turned dark brown despite my efforts to maintain an inert atmosphere. What could have gone wrong?
Even with the best practices, unexpected oxidation can occur. Here are some common culprits and their solutions:
-
Contaminated Inert Gas: The inert gas supply may be contaminated with traces of oxygen. Use a high-quality gas source and consider passing the gas through an oxygen-scavenging column.
-
Trace Metal Catalysis: Trace amounts of metal ions, particularly copper, can catalyze oxidation. Ensure all glassware is scrupulously clean. If metal contamination is suspected from a reagent, consider adding a chelating agent like EDTA, but first verify its compatibility with your reaction.
-
Reagent Purity: One of your starting materials or solvents might contain peroxides or other oxidizing impurities. Use freshly purified solvents and high-purity reagents.
-
Elevated Temperatures: High reaction temperatures can accelerate the rate of oxidation. If possible, run the reaction at a lower temperature.
Q5: How can I purify my 2-Amino-3-fluoro-5-methylphenol if it has already started to discolor?
Purification of discolored aminophenols can be challenging due to their instability. However, the following methods may be effective:
-
Recrystallization: Recrystallization from a deoxygenated solvent system under an inert atmosphere can be effective. The choice of solvent will depend on the solubility of the compound and its impurities.
-
Column Chromatography: For small-scale purification, column chromatography on silica gel under an inert atmosphere can be employed. It is crucial to use deoxygenated solvents and to work quickly to minimize exposure to air.
-
Sublimation: If the compound is sufficiently volatile and thermally stable, vacuum sublimation can be an excellent purification method as it avoids the use of solvents.
Note: It is highly recommended to handle the purified, colorless product with extreme care, as it will be highly susceptible to re-oxidation.
Section 4: Frequently Asked Questions (FAQs)
Q6: Is 2-Amino-3-fluoro-5-methylphenol more or less stable to oxidation than other aminophenols?
The electronic properties of the substituents on the aromatic ring play a significant role in the stability of aminophenols. The fluorine atom at the 3-position is electron-withdrawing, which can decrease the electron density of the aromatic ring and potentially make it less susceptible to oxidation compared to unsubstituted 2-aminophenol. However, the amino and hydroxyl groups are strong activating groups, and the methyl group is weakly activating. The overall stability will be a balance of these electronic effects. Without specific experimental data on 2-Amino-3-fluoro-5-methylphenol, it should be handled with the same high degree of care as other air-sensitive aminophenols.
Q7: How should I store solid 2-Amino-3-fluoro-5-methylphenol?
Solid 2-Amino-3-fluoro-5-methylphenol should be stored in a tightly sealed container, preferably in a desiccator under an inert atmosphere (argon or nitrogen). The storage area should be cool, dark, and dry. For long-term storage, refrigeration is recommended.
Q8: What analytical techniques can I use to assess the purity of my 2-Amino-3-fluoro-5-methylphenol and detect oxidation products?
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for assessing purity and quantifying impurities. The use of a mobile phase containing an antioxidant like ascorbic acid can prevent on-column degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the parent compound and potential volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and may show the presence of major impurities. The appearance of complex aromatic signals or a broad baseline hump can be indicative of polymeric oxidation byproducts.
References
- Joseph, J., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-466.
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
- Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chemistry: Current Research, 12(315).
- Hughes, L. (2004). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 125(11), 1499-1507.
- Funde, P. E. (2011). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68.
Technical Support Center: Synthesis of Fluorinated Aminophenols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of fluorinated aminophenols. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested insights to help you navigate the complexities of these syntheses and overcome common challenges.
The introduction of fluorine into aminophenol scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. However, this structural modification also introduces unique synthetic challenges, including the formation of specific side products that can complicate reaction work-ups and purification. This guide provides a structured approach to understanding, identifying, and mitigating these side reactions.
Section 1: Understanding Common Side Reaction Pathways
The synthesis of fluorinated aminophenols is susceptible to a variety of side reactions, leading to impurities that can impact yield, purity, and the overall success of your research. A fundamental understanding of these pathways is the first step toward effective troubleshooting.
Regioisomeric Impurities
The introduction of a fluorine atom onto the aromatic ring can lead to the formation of regioisomers, particularly during nitration or other electrophilic aromatic substitution reactions. The directing effects of the existing substituents (hydroxyl, amino, or nitro groups) and the fluorine atom itself will dictate the position of incoming groups.
-
Causality: The formation of regioisomers is governed by the electronic and steric effects of the substituents on the aromatic ring. The interplay between activating and deactivating groups, as well as ortho-, para-, and meta-directing effects, can result in a mixture of isomers that are often difficult to separate. For instance, in the synthesis of 3-chloro-5-fluorophenol, a potential precursor, nine different regioisomers are theoretically possible[1][2].
Oxidation Products: The Challenge of Quinoneimines
Aminophenols are highly susceptible to oxidation, a process that is often accelerated by the presence of air, metal catalysts, or oxidizing agents. The initial oxidation product is typically a quinoneimine, which can then undergo further reactions to form colored dimers, trimers, and polymers[3][4]. This is a primary reason for the discoloration of crude reaction mixtures.
-
Mechanism: The oxidation of p-aminophenol, for example, proceeds through a p-aminophenoxy free radical[5]. This radical can then couple with other molecules of p-aminophenol to form dimers and eventually polymeric structures[3]. The presence of a fluorine atom can influence the redox potential of the molecule, but the fundamental pathway of oxidation remains a significant challenge.
Dimerization and Polymerization
Beyond the formation of colored oxidation products, other dimerization and polymerization pathways can occur. For instance, in the synthesis of p-aminophenol from nitrobenzene, a common impurity is 4,4'-diaminodiphenyl ether[6]. While this specific impurity is less common in syntheses starting from substituted phenols, analogous ether-linked dimers can form under certain conditions.
-
Formation: These dimers can arise from the intermolecular condensation of reactive intermediates. The specific conditions of the reaction, such as temperature and the presence of strong acids or bases, can promote these side reactions. In some cases, solid-state polymerization of aminophenols can be induced by plasma treatment[7].
Defluorination and Dehalogenation
A side reaction of particular concern in the synthesis of fluorinated compounds is the potential for defluorination. This can occur under various conditions, including nucleophilic aromatic substitution, or through photochemically induced pathways[8]. The C-F bond is generally strong, but it can be cleaved under certain reaction conditions, leading to the formation of the non-fluorinated aminophenol or other halogenated byproducts if other halogens are present.
-
Mechanistic Insight: Defluorination can proceed through different mechanisms, including a phenyl cation pathway (SN1(Ar)) or a radical cation pathway (SR+N1(Ar))[8]. The specific mechanism will depend on the reaction conditions and the structure of the substrate.
Section 2: Troubleshooting Guide
This section provides a question-and-answer style troubleshooting guide to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, tar-like substance, even though the desired product is a light-colored solid. What is the likely cause and how can I fix it?
A1: The dark coloration is almost certainly due to the formation of oxidized impurities, such as quinoneimines and their polymeric derivatives[3][4]. Aminophenols are very sensitive to air oxidation, especially at elevated temperatures and in the presence of metal catalysts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as sodium dithionite or sodium metabisulfite, to the reaction mixture or during work-up to inhibit oxidation.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.
-
Purification: During work-up, a treatment with activated charcoal can help to remove some of the colored impurities. Recrystallization from a suitable solvent is also an effective purification method.
-
Q2: My NMR spectrum shows multiple signals in the aromatic region, suggesting the presence of isomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a common challenge in aromatic substitution reactions. Improving regioselectivity often requires careful optimization of reaction conditions.
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
-
Choice of Reagents: The choice of nitrating agent, for example, can significantly impact isomer distribution. Experiment with different nitrating agents (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate) to find the optimal conditions for your substrate.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. A systematic screen of different solvents may be beneficial.
-
Protecting Groups: In some cases, using a protecting group to block a more reactive site on the molecule can direct the substitution to the desired position.
-
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the loss of a fluorine atom. What is causing this defluorination and how can I prevent it?
A3: Defluorination can be a problematic side reaction, particularly with highly activated aromatic rings or under harsh reaction conditions.
-
Troubleshooting Steps:
-
Nucleophilic Attack: If your reaction involves strong nucleophiles, they may be displacing the fluoride ion. Consider using a milder nucleophile or protecting the fluorine-substituted ring if possible.
-
Reaction Conditions: High temperatures and prolonged reaction times can promote defluorination. Try to run your reaction at the lowest possible temperature and for the shortest time necessary for completion.
-
Catalyst Choice: If you are using a metal catalyst, it may be facilitating the cleavage of the C-F bond. Screening different catalysts may help to identify one that is less prone to causing defluorination.
-
Section 3: Quality Control & Analytical Troubleshooting
The accurate identification and quantification of impurities are critical for ensuring the quality of your synthesized fluorinated aminophenols. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
HPLC Method Development for Isomer Separation
The separation of regioisomers of fluorinated aminophenols can be challenging due to their similar polarities.
-
Recommended HPLC Conditions:
-
Column: A C18 column is a good starting point for reversed-phase separation. For particularly difficult separations, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for fluorinated compounds[9].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., methanol or acetonitrile) is typically effective[10].
-
Detection: UV detection at a wavelength where all isomers have significant absorbance is commonly used.
-
GC-MS for Impurity Profiling
GC-MS is an excellent technique for identifying and quantifying volatile impurities, including unreacted starting materials, solvents, and some side products.
-
Sample Preparation: Derivatization of the polar amino and hydroxyl groups may be necessary to improve the volatility and chromatographic performance of your analytes.
-
Column Selection: A mid-polarity column, such as one with a 35% diphenyl/65% dimethylpolysiloxane stationary phase (e.g., Rtx®-35), has been shown to be effective for separating regioisomers of chloro-fluorophenols[1][2].
Data Summary Table
| Impurity Type | Common Examples | Typical Analytical Method | Mitigation Strategies |
| Regioisomers | 2-Amino-5-fluorophenol, 4-Amino-2-fluorophenol | HPLC, GC-MS | Optimize reaction temperature, solvent, and reagents. |
| Oxidation Products | Quinoneimines, polymeric materials | HPLC with UV-Vis detection | Inert atmosphere, degassed solvents, antioxidants. |
| Dimers | Ether-linked dimers | LC-MS, GC-MS | Control temperature, avoid strong acids/bases. |
| Defluorination Products | Non-fluorinated aminophenol | GC-MS, LC-MS | Milder reaction conditions, careful choice of nucleophiles and catalysts. |
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol for the Synthesis of 4-Amino-3-fluorophenol
This protocol is based on a common synthetic route and is intended as a starting point for your own experiments[11][12].
-
Nitration of 3-Fluorophenol:
-
Dissolve 3-fluorophenol in a suitable solvent (e.g., acetic acid).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (e.g., 0-5 °C).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by pouring it over ice and extract the product with an organic solvent.
-
-
Reduction of 3-Fluoro-4-nitrophenol:
-
Dissolve the 3-fluoro-4-nitrophenol in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as palladium on carbon (Pd/C) for catalytic hydrogenation or a metal like iron or tin in an acidic medium.
-
For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the crude 4-amino-3-fluorophenol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture).
-
Protocol for Troubleshooting Discoloration in Crude Product
-
Dissolution: Dissolve the crude, discolored fluorinated aminophenol in a suitable solvent.
-
Charcoal Treatment: Add a small amount of activated charcoal to the solution and heat to reflux for a short period (e.g., 15-30 minutes).
-
Hot Filtration: Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.
Section 5: Visualizations
Diagram 1: General Synthetic Pathway and Potential Side Products
Caption: Decision tree for purification troubleshooting.
References
-
Angelo, M. D., & Fagnoni, M. (2012). An exploratory and mechanistic study of the defluorination of an (aminofluorophenyl)oxazolidinone: SN1(Ar) vs. SR+N1(Ar) mechanism. Organic & Biomolecular Chemistry, 10(33), 6759–6765. [Link]
-
Ioniţă, M. V., Vlăsceanu, R., & Răducan, A. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link]
- Klausener, A., et al. (2003). Preparation of 4-amino-3-fluorophenol by hydrogenation of o-fluoronitrobenzene.
-
Pereira, L., et al. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC North America, 29(6), 514-520. [Link]
- Ye, F. (2016). 4-amino-3-fluorophenol and synthesizing method thereof.
- Benner, et al. (Year). U.S.
-
Hollingsworth, B. S., & Smith, C. D. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatographic Science, 55(8), 816-822. [Link]
-
Longdom Publishing. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]
-
Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management, 316, 115292. [Link]
-
Rosenberg, D., et al. (2019). Oxidation of p-Aminophenol. [Link]
-
Agilent. (2023). GC/MS strategies for mutagenic impurities analysis. Separation Science. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). 4-Amino-3-fluorophenol: Comprehensive Overview and Applications. [Link]
-
Banks, R. E. (1993). Fluorinated sulfonamide derivatives. U.S. Patent 5,227,493. [Link]
-
Risteska, H., et al. (2015). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 61(1), 35-43. [Link]
-
Agilent. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]
-
Corbett, J. F. (1975). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 823-826. [Link]
-
Al-Lawati, H. A. J., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Fluorogenic Reagent. Sultan Qaboos University Journal For Science, 28(1), 1-10. [Link]
-
Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding the Specifications and Applications of 4-Amino-3-fluorophenol. [Link]
-
Wang, S., et al. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Chem, 9(4), 1085-1100. [Link]
-
Josephy, P. D., Eling, T. E., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461–466. [Link]
-
Shimadzu. (n.d.). Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]
-
Shundrin, L. A., et al. (2020). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry, 44(27), 11529-11539. [Link]
-
Vangala, V. R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1910. [Link]
-
Muthu, S., et al. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Journal of Fluorescence. [Link]
-
de Souza, J. C., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000. [Link]
- Baron, M., & Fountan, L. M. (1973). Purification of p-aminophenol. U.S.
-
Chen, K., et al. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Plasma, 3(4), 187-195. [Link]
-
Clingan, W. R., et al. (1984). Process for the purification of p-aminophenol. U.S. Patent 4,440,954. [Link]
Sources
- 1. US4885389A - Process for manufacturing p-aminophenol - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US4940821A - Preparation of fluorophenols - Google Patents [patents.google.com]
- 9. Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-amino-3-fluorophenol and synthesizing method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. nbinno.com [nbinno.com]
Improving the regioselectivity of reactions with 2-Amino-3-fluoro-5-methylphenol
The following technical guide addresses the regioselectivity and reactivity challenges associated with 2-Amino-3-fluoro-5-methylphenol . This response is structured as a Tier-3 Technical Support resource, designed for senior researchers requiring mechanistic insight and actionable protocols.
Executive Summary: The "Personality" of the Substrate
To control the reactivity of 2-Amino-3-fluoro-5-methylphenol, one must first map its electronic and steric landscape. This molecule presents a "push-pull-block" dynamic:
-
Electronic Push: The -OH (C1) and -NH₂ (C2) groups are strong electron-donating groups (EDGs), activating the ring for Electrophilic Aromatic Substitution (EAS).
-
Inductive Pull: The -F (C3) atom exerts a strong inductive withdrawing effect (-I) on the adjacent amine, significantly lowering the pKa of the aniline nitrogen compared to non-fluorinated analogues. This reduces the nucleophilicity of the nitrogen, making N-acylation slower and potentially allowing O-acylation to compete.
-
Steric Block: The C4 position is electronically activated (para to -OH) but sterically "sandwiched" between the Fluorine (C3) and Methyl (C5) groups. The C6 position is ortho to -OH and flanked by the Methyl (C5) and -OH (C1), making it the sterically preferred site for bulky electrophiles.
Part 1: Troubleshooting Guide (Q&A)
Module A: Nucleophilic Chemoselectivity (N- vs. O-Functionalization)
User Issue: “I am attempting N-acylation, but I observe significant O-acylated byproducts or low conversion.”
Q1: Why is the N-selectivity lower than expected for a typical aminophenol? A: The fluorine atom at C3 is the culprit. In typical aminophenols, the nitrogen lone pair is significantly more nucleophilic than the oxygen. However, the C3-Fluorine is ortho to the amino group. Through the inductive effect (-I), fluorine pulls electron density away from the nitrogen, decreasing its basicity and nucleophilicity. Consequently, the reactivity gap between the -NH₂ and -OH groups narrows, allowing the hydroxyl group to compete for the electrophile, especially with hard electrophiles like acid chlorides.
Q2: How do I restore exclusive N-selectivity? A: You must amplify the nucleophilic difference or suppress the phenol.
-
Solvent Control: Switch to a polar aprotic solvent like THF or Dichloromethane (avoid DMF if possible, as it can enhance O-nucleophilicity via H-bonding).
-
Base Selection: Use a mild organic base like Pyridine or 2,6-Lutidine . These bases are strong enough to scavenge HCl but not strong enough to deprotonate the phenol (pKa ~10), keeping it neutral and less reactive. Avoid strong bases (NaH, NaOH) which generate the highly nucleophilic phenoxide.
-
Reagent Choice: Use anhydrides instead of acid chlorides. Anhydrides are "softer" electrophiles and prefer the softer amine nucleophile over the harder phenol.
Q3: Can I selectively alkylate the Oxygen (O-alkylation) without protecting the Nitrogen? A: Direct O-alkylation is difficult because N-alkylation is usually faster. However, you can exploit the "Reversal of Selectivity" using pH control:
-
Protocol: Conduct the reaction in acidic media (e.g., reductive amination conditions or using alkyl halides with slight acid catalysis). However, a more robust method is chemoselective deprotonation .
-
The "Hard-Soft" Trick: Use Cs₂CO₃ in Acetone/DMF . Cesium coordinates with the phenol oxygen, increasing its nucleophilicity while the base is too bulky/weak to fully activate the aniline. This promotes O-alkylation with alkyl halides.
Module B: Electrophilic Aromatic Substitution (Ring Regioselectivity)
User Issue: “I need to halogenate or nitrate the ring, but I am getting a mixture of isomers. Which position is reacting?”
Q4: Which ring position is most reactive, C4 or C6? A:
-
Electronic Prediction: The -OH group (C1) directs para to C4 and ortho to C6. The -NH₂ group (C2) directs para to C5 (blocked) and ortho to C1/C3 (blocked). Therefore, the -OH group dominates the directing effects. Electronically, C4 (para to OH) is the most activated position.
-
Steric Reality: C4 is sterically congested , sitting between the Fluorine (Van der Waals radius ~1.47 Å) and the Methyl group (~2.0 Å). C6 is less hindered.
-
Outcome: For small electrophiles (e.g., nitration with HNO₃, chlorination), C4 is often the major product due to electronic activation. For bulky electrophiles (e.g., bromination with NBS, alkylation), C6 becomes the dominant product.
Q5: How do I force the reaction to the C6 position? A: Increase the steric bulk of the electrophile or the reagent carrier.
-
Bromination: Instead of Br₂, use N-Bromosuccinimide (NBS) in DMF. The succinimide byproduct adds steric bulk to the transition state, disfavoring the crowded C4 site.
-
Temperature: Lower the temperature (-78°C to 0°C). Lower temperatures favor the kinetically controlled product (often C4 due to electronics), but if C4 is too hindered, the reaction simply won't happen there, leaving C6 as the viable pathway. Correction: Actually, C6 is often the kinetic product in sterically crowded phenols because the transition state is lower energy due to less strain.
Part 2: Visualization of Reactivity
The following diagram maps the competing electronic and steric forces on the molecule.
Caption: Reactivity map showing the inductive deactivation of the amine by fluorine and the steric blockade of the C4 position by the flanking F and CH3 groups.
Part 3: Experimental Protocols
Protocol 1: Highly Selective N-Acetylation
Objective: Synthesize N-(2-hydroxy-6-fluoro-4-methylphenyl)acetamide with >95% regioselectivity.
Rationale: Using acetic anhydride in a neutral/mildly acidic medium prevents phenoxide formation. The fluorine-deactivated amine requires a catalyst that activates the anhydride without deprotonating the phenol.
Materials:
-
Substrate: 2-Amino-3-fluoro-5-methylphenol (1.0 eq)
-
Reagent: Acetic Anhydride (1.1 eq)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Catalyst: None (thermal) or catalytic Iodine (I₂) for activation.
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of substrate in 10 mL of EtOAc at room temperature.
-
Addition: Add 1.1 equivalents of Acetic Anhydride dropwise over 10 minutes.
-
Reaction: Stir at room temperature for 2 hours.
-
Checkpoint: Monitor by TLC. If reaction is sluggish (due to F-deactivation), heat to 50°C. Do not add base (TEA/Pyridine) unless absolutely necessary, as this promotes O-acylation side products.
-
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine) and then water.
-
Purification: The product often precipitates upon cooling or addition of Hexanes. Filter and dry.[1]
Protocol 2: Regioselective Bromination at C6
Objective: Install a bromine atom at the C6 position while minimizing C4 attack.
Rationale: NBS is a bulky electrophile. By running the reaction at low temperature in a polar solvent, we enhance the steric discrimination between the crowded C4 and the open C6.
Step-by-Step:
-
Setup: Dissolve the N-protected substrate (e.g., the acetamide from Protocol 1) in DMF (0.1 M concentration).
-
Note: Protecting the amine is crucial to prevent N-bromination and oxidation.
-
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20 minutes. Keep in the dark (wrap flask in foil) to prevent radical side reactions.
-
Monitoring: Stir at 0°C for 4 hours.
-
Troubleshooting: If C4-bromo byproduct appears (checked by NMR/LCMS), lower temp to -20°C.
-
-
Quench: Pour mixture into ice water. The C6-bromo product typically precipitates. Recrystallize from Ethanol.
Part 4: Data Summary Table
| Reaction Type | Target Site | Major Challenge | Solution Strategy |
| N-Acylation | Nitrogen (-NH₂) | Reduced nucleophilicity due to 3-F (-I effect). | Use Anhydrides (not Chlorides); Avoid strong bases; Use EtOAc solvent. |
| O-Alkylation | Oxygen (-OH) | Competition from Nitrogen. | Use Cs₂CO₃ in Acetone; Nitrogen protection (Boc/Ac) recommended first. |
| EAS (Halogenation) | Ring C6 | Electronic preference for C4 (Para to OH). | Use bulky electrophiles (NBS); Low temperature; Steric hindrance at C4 blocks attack. |
| Cyclization | Benzoxazole | Slow ring closure due to deactivated amine. | Use p-TsOH (acid catalyst) in Toluene reflux with Dean-Stark trap to drive dehydration. |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of EAS and steric effects).
-
Lyakhovich, M., et al. (2020). Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes. Molecules, 25(4). Link (Discusses the reduced reactivity of fluorinated amines).
-
Yoshida, K., et al. (2012).[2] Catalyst-controlled reversal of chemoselectivity in acylation of 2-aminopentane-1,5-diol derivatives. Chemical Communications, 48, 6981-6983.[2] Link (Mechanisms of N vs O selectivity).
-
BenchChem Technical Notes. Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine. Link (Analogous fluorinated aniline reactivity).
- Sigma-Aldrich / Merck.Product Specification: 2-Amino-3-fluoro-5-methylphenol.
Sources
Technical Support Hub: Thermal Safety in Aminophenol Synthesis
Emergency Response & Troubleshooting (The "Red" Zone)
This section addresses immediate thermal events. If you are currently experiencing a temperature excursion, follow the Immediate Action Protocol below.
Q: My reactor temperature is spiking despite the cooling jacket running at 100%. What is happening?
Diagnosis: You are likely experiencing a Thermal Runaway driven by "accumulation mode." The Mechanism: If the reaction temperature was initially too low or agitation was insufficient, the reaction rate slowed, causing unreacted 4-nitrophenol and hydrogen to accumulate. Once the temperature reached a threshold (often due to a localized hotspot), the reaction rate accelerated exponentially (Arrhenius behavior), releasing the stored chemical potential energy as heat faster than your jacket can remove it.
Immediate Action Protocol:
-
HARD STOP Hydrogen Feed: Cut the fuel source immediately. Close the H2 inlet valve.
-
MAX Agitation: Do NOT stop the stirrer. In a jacketed reactor, agitation is the only mechanism transferring heat from the bulk liquid to the cooling wall. Stopping the stirrer isolates the hot core, leading to a potential vessel rupture.
-
Emergency Venting: If pressure approaches 90% of your rupture disc rating, manually vent to the scrubber/flare.
-
Inert Quench: If available, flood the headspace with Nitrogen (N2) to dilute the remaining H2.
Q: The reaction seems to have "stalled" (no H2 uptake). Should I increase the temperature?
Warning: This is a common trap leading to explosion. The Risk: A stall usually indicates catalyst poisoning or mass transfer failure, not a lack of thermal energy. Increasing the temperature while the reactor is loaded with unreacted nitro-compound and pressurized H2 creates a "ticking time bomb." Corrective Action:
-
Check agitation speed (gas-liquid mass transfer is rate-limiting).
-
Check for catalyst poisoning (e.g., sulfur contaminants).
-
Do not ramp temperature. Sample the mixture to check conversion.
The "Hidden" Hazard: Hydroxylamine Accumulation
Many researchers focus on the starting material (Nitrophenol) and the product (Aminophenol), ignoring the dangerous intermediate.
The Mechanism of Hazard
The reduction of the nitro group (
-
The Danger: The reduction of the hydroxylamine intermediate (
) is often the rate-determining step. If you push the feed too fast, accumulates. -
The Consequence: Phenylhydroxylamine is thermally unstable. Its decomposition is highly exothermic and can trigger a secondary runaway even after H2 flow is stopped.
Visualization: The Thermal Danger Zone
The following diagram illustrates the kinetic pathway and where the thermal risk accumulates.
Caption: Kinetic pathway showing the "bottleneck" at the Hydroxylamine stage. The red loop represents the self-accelerating decomposition risk.
Engineering Controls & Data
Thermodynamic Data Reference
Understanding the energy potential is critical for sizing your cooling system.
| Parameter | Value | Significance |
| Heat of Reaction ( | Extremely Exothermic. Comparable to high-energy nitrations. | |
| Adiabatic Temp Rise ( | Sufficient to boil solvent and over-pressurize reactor. | |
| Critical Intermediate | 4-Hydroxylaminophenol | Accumulation leads to disproportionation and thermal spikes. |
| Catalyst Loading | 1-5% Pd/C or Raney Ni | Fresh catalyst is pyrophoric; dry spots can ignite solvent vapors. |
Q: How do I design a self-validating dosing protocol?
The Solution: Use RC1 (Reaction Calorimetry) data to convert "Time-based Dosing" to "Uptake-based Dosing."
Standard Operating Procedure (SOP) for Safe Dosing:
-
Inerting: Purge reactor 3x with
to remove . -
Catalyst Wetting: Never add dry catalyst to flammable solvent. Pre-slurry the catalyst in water or the reaction solvent under
. -
Semi-Batch Mode (Recommended):
-
Load catalyst and solvent.
-
Heat to operating temp (e.g., 50°C).[2]
-
Dose 4-Nitrophenol solution slowly.
-
Why? This limits the "fuel" available in the reactor at any given second. If cooling fails, you only react what is currently in the vessel (low accumulation).
-
-
Interlock Setup:
-
IF
THEN Close Dosing Valve . -
IF
THEN Open Vent .
-
Process Safety Workflow
This diagram outlines the logic flow for a safe hydrogenation setup, integrating sensor feedback with physical controls.
Caption: Automated safety logic. Note that the Emergency Trip physically cuts power to the Feed and H2 inlet while activating the Vent and N2 Purge.
References
-
Heat of Reaction & Kinetics
- Tong, Z., et al. (2014). "Thermokinetic analysis of the hydrogenation of 4-nitrophenol." Journal of Thermal Analysis and Calorimetry. (Establishes range and kinetic models).
-
Source:
-
Hydroxylamine Accumulation Hazard
- Westerterp, K. R., & Molga, E. J. (2006). "Safety aspects of the hydrogenation of aromatic nitro compounds." Chemical Engineering and Processing.
-
Source:
-
Industrial Safety Guidelines
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The authoritative text on criticality classes and runaway reactions).
-
Source:
-
Catalyst Handling
- Parr Instrument Company. "Safety in the Operation of Laboratory Reactors and Pressure Vessels.
-
Source:
Sources
Technical Support Center: Purification & Handling of 2-Amino-3-fluoro-5-methylphenol
Introduction
You are likely working with 2-Amino-3-fluoro-5-methylphenol (CAS: 1823882-75-2) as a high-value intermediate for pharmaceutical scaffolding. This molecule presents a unique purification challenge due to its amphoteric nature (containing both a basic amine and an acidic phenol) and its susceptibility to oxidative degradation .
This guide is structured to address the specific "pain points" reported by our users: oxidation (blackening), regio-isomeric contamination, and difficulty in crystallization.
Module 1: Diagnostic Triage – Identify Your Impurity
Before selecting a purification method, use this diagnostic table to identify the nature of your contamination.
Table 1: Impurity Identification Guide
| Symptom | Probable Cause | Diagnostic Check | Recommended Action |
| Sample turns black/brown upon exposure to air. | Oxidation Products (Quinone imines, dimers). | Visual inspection; LC-MS shows [M+16] or [2M-2H] peaks. | Protocol A (Acid-Base Wash) + Antioxidants. |
| Yellow tint that persists after recrystallization. | Nitro Precursor (2-nitro-3-fluoro-5-methylphenol). | TLC (lower R_f than amine); LC-MS shows [M+30]. | Protocol C (Column Chromatography) or Hydrogenation. |
| LC-MS shows Mass 123 (Expected 141). | Defluorination (2-amino-5-methylphenol). | LC-MS shows [M-18] peak. | Protocol B (Recrystallization) requires high efficiency; difficult to separate. |
| Melting point depression (>5°C range). | Regioisomers or Inorganic Salts. | H-NMR (splitting patterns); Ash test. | Protocol B (Recrystallization). |
Module 2: Decision Logic for Purification
Do not default to column chromatography immediately. It is resource-intensive and often degrades aminophenols due to silica acidity/oxidative stress. Use the decision tree below to select the optimal workflow.
Figure 1: Decision tree for selecting the appropriate purification method based on impurity type and scale.
Module 3: Detailed Purification Protocols
Protocol A: Acid-Base "Cleaning" Extraction
Best for: Removing dark oxidation byproducts and non-basic impurities.
The Science: As an amphoteric molecule, 2-Amino-3-fluoro-5-methylphenol can be selectively dissolved in acid (protonating the amine) while neutral organic impurities (like unreacted nitro compounds or tars) remain insoluble or extractable into organic solvents.
Step-by-Step:
-
Dissolution: Suspend the crude black solid in 1M HCl (10 mL per gram). Stir for 20 minutes under Nitrogen.
-
Note: The product will dissolve as the hydrochloride salt. Tars will likely remain undissolved.
-
-
Filtration: Filter the mixture through a Celite pad to remove insoluble black particulates.
-
Wash: Extract the acidic aqueous filtrate with Ethyl Acetate (EtOAc) (2 x 10 mL).
-
Critical: The product is in the water layer (acidic). Discard the organic (EtOAc) layer which contains non-basic impurities.
-
-
Neutralization (Precipitation):
-
Cool the aqueous layer to 0-5°C.
-
Slowly add saturated NaHCO₃ or 10% NaOH dropwise.
-
Target pH: 6.5 - 7.5 (Isoelectric point region).
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Collection: Filter the precipitate, wash with cold water, and dry under vacuum at 40°C.
Protocol B: Recrystallization
Best for: Removing regioisomers and inorganic salts.
Solvent Selection:
-
Primary Solvent: Ethanol (EtOH) or Isopropanol (IPA).
-
Anti-Solvent: Water or Heptane.
Procedure:
-
Dissolve the solid in the minimum amount of boiling Ethanol (approx. 5-8 mL/g).
-
Tip: Add 10 mg of Ascorbic Acid to the boiling solvent to prevent oxidation during heating.
-
-
If insoluble particles remain, filter hot.
-
Remove from heat. Add Water dropwise until a faint turbidity persists.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filter the crystals and wash with cold Ethanol/Water (1:1).
Protocol C: Column Chromatography (Precautions)
Best for: Small scale separation of closely eluting isomers.
-
Stationary Phase: Silica Gel (neutralized). Standard acidic silica can degrade aminophenols.
-
Mobile Phase: Hexane : Ethyl Acetate (start 90:10, gradient to 60:40).
-
Additive: Add 1% Triethylamine (TEA) to the mobile phase to prevent tailing and degradation on the column.
Module 4: Handling & Prevention (FAQ)
Q: Why does my product turn purple/black in solution? A: Aminophenols undergo oxidative dimerization to form indophenol dyes or quinone imines.
-
Fix: Always degas solvents (sparge with N₂ for 10 mins) before dissolving the compound. Store the solid under Argon/Nitrogen.
Q: Can I use Charcoal to clean the color? A: Yes, but do it during the Acidic phase of Protocol A. Activated charcoal works best in acidic media for this compound. Add 5% w/w activated carbon to the HCl solution, stir for 30 mins, then filter.
Q: How do I store it for long periods? A: Convert it to the Hydrochloride Salt (HCl salt) .
-
Dissolve free base in Et₂O/EtOH.
-
Add HCl in Dioxane/Ether.
-
The salt is significantly more stable to oxidation than the free base.
References
-
Sigma-Aldrich. 2-Amino-3-fluoro-5-methylphenol Product Page & Properties. (Accessed 2026).[1] Link
-
BenchChem. Technical Support Center: Preventing Oxidation of Aminophenol Compounds. (2025).[2][3][4] Link
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Accessed 2026).[1] Link
-
Google Patents. Purification of p-Aminophenol (US3717680A). (Demonstrates acid-base purification principles for aminophenols). Link
-
Santa Cruz Biotechnology. 2-Amino-5-methylphenol (Structural Analog) Properties.[5]Link
Sources
Validation & Comparative
Purity Analysis of 2-Amino-3-fluoro-5-methylphenol: A Comparative Guide to HPLC and GC-MS
Executive Summary
The analysis of 2-Amino-3-fluoro-5-methylphenol (AFMP) presents a unique set of challenges due to its amphoteric nature, susceptibility to oxidation, and the specific electronic effects introduced by the fluorine substituent.
This guide compares the two dominant analytical techniques: High-Performance Liquid Chromatography (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) .
-
The Verdict: HPLC is the superior choice for routine purity assessment and quantification of thermally labile oxidation byproducts. GC-MS is indispensable for structural identification of impurities but requires derivatization to overcome the compound's polarity.
Compound Profile & Analytical Challenges
Before selecting a method, one must understand the molecule's behavior in solution.
-
Amphoteric Character: AFMP contains a basic amine (pKa ~4-5) and an acidic phenol (pKa ~10). In neutral solutions, it can exist in equilibrium forms that cause peak tailing.
-
The "Fluorine Effect": The fluorine atom at the 3-position withdraws electrons, slightly increasing the acidity of the phenol and decreasing the basicity of the amine compared to non-fluorinated analogues. This alters retention behavior on C18 columns.
-
Oxidative Instability: Like many aminophenols, AFMP readily oxidizes to form quinone imines, often seen as a "pinking" of the solution. These degradants are non-volatile and often missed by GC.
Methodology A: HPLC-UV/DAD (The Quantitation Standard)
HPLC is the gold standard for AFMP purity because it analyzes the compound in its native state without thermal stress.
The "Selectivity" Problem
Standard C18 columns often fail to separate AFMP from its regioisomers (e.g., 2-amino-5-fluoro-3-methylphenol) due to similar hydrophobicity.
Expert Insight: I recommend using a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the PFP ring interact specifically with the fluorine on the analyte (fluoro-fluoro interactions) and the aromatic system (
Optimized HPLC Protocol
| Parameter | Specification | Rationale |
| Column | Fluorophenyl (PFP) or C18 (Base Deactivated), 150 x 4.6 mm, 3-5 µm | PFP offers superior isomer selectivity; C18 is acceptable for general purity. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Low pH keeps the amine protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than methanol for fluorinated compounds. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% | Gradient elution ensures elution of late-eluting dimers/oxidation products. |
| Flow Rate | 1.0 mL/min | Standard flow for backpressure management. |
| Detection | UV at 210 nm and 254 nm (DAD) | 210 nm for sensitivity; 254 nm for aromatic specificity. |
| Temperature | 30°C | Controls viscosity and retention reproducibility. |
Workflow Diagram (HPLC)[1]
Caption: Figure 1.[1] Optimized HPLC workflow ensuring removal of particulates and spectral validation of impurities.
Methodology B: GC-MS (The Structural Validator)
Direct injection of AFMP is not recommended . The free amine and hydroxyl groups form hydrogen bonds with the silanol groups in the GC liner and column, leading to severe peak tailing and irreversible adsorption.
Expert Insight: You must perform a double-derivatization (blocking both -OH and -NH2) using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Derivatization Protocol
This protocol converts AFMP into its trimethylsilyl (TMS) derivative, rendering it volatile and thermally stable.
-
Weigh: 5 mg of AFMP into a GC vial.
-
Solubilize: Add 500 µL of Anhydrous Pyridine (scavenges acid byproducts).
-
Reagent: Add 200 µL BSTFA + 1% TMCS . (TMCS acts as a catalyst for the sterically hindered amine).
-
Reaction: Cap and heat at 70°C for 30 minutes .
-
Note: Room temperature is insufficient for complete N-silylation of the amine.
-
-
Inject: 1 µL Split (20:1).
GC-MS Parameters[2][3]
| Parameter | Specification |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm |
| Inlet Temp | 260°C |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | 80°C (1 min) |
| MS Source | EI (70 eV), 230°C |
| Monitor Ions | Target: Molecular Ion of Di-TMS derivative ( |
Derivatization Mechanism[4][5]
Caption: Figure 2. Two-step silylation mechanism. Heat is required to drive the reaction to completion on the amine group.
Comparative Analysis: Which Method to Choose?
The following table summarizes the performance data based on field application of these protocols.
| Feature | HPLC-UV (PFP Phase) | GC-MS (Derivatized) |
| Primary Use | Purity % (Quantitation) | Impurity ID (Qualitative) |
| Linearity ( | > 0.999 (Excellent) | ~0.995 (Variable due to derivatization efficiency) |
| Limit of Detection | ~0.05% | ~0.01% (SIM mode) |
| Isomer Separation | High (With PFP column) | Moderate (Depends on column polarity) |
| Oxidation Products | Detects (elutes late) | Misses (often degrade in injector) |
| Sample Prep Time | 5 mins (Dilute & Shoot) | 45 mins (Reaction time) |
| Cost per Analysis | Low | Medium (Reagents + Liner maintenance) |
Decision Matrix
Caption: Figure 3. Strategic decision tree for selecting the appropriate analytical technique.
Troubleshooting & Common Pitfalls
-
The "Pink" Solution (HPLC): If your sample turns pink/brown in the HPLC vial, AFMP is oxidizing.
-
Fix: Prepare samples immediately before injection. Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the diluent as an antioxidant if stability is critical (validate that the antioxidant does not co-elute).
-
-
Missing Amine Peak (GC-MS): If you see a peak corresponding to the Mono-TMS derivative (O-TMS only), your derivatization was incomplete.
-
Fix: Ensure the heating step is at least 70°C for 30 mins. Ensure reagents are fresh (BSTFA hydrolyzes with moisture).
-
-
Peak Tailing (HPLC):
-
Fix: The pH is likely too close to the pKa of the amine. Lower the buffer pH to 2.5-3.0 to ensure the amine is fully protonated and interacts predictably with the stationary phase.
-
References
-
Separation of Fluorinated Isomers
- Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC
- Source: LCGC Intern
-
URL:[Link]
-
HPLC Method Development for Aminophenols
-
GC-MS Derivatization Protocols
-
Title: The Use of Derivatization Reagents for Gas Chromatography (BSTFA + TMCS)[3]
- Source: Sigma-Aldrich (MilliporeSigma) Technical Bulletin
-
-
Role of pKa in HPLC
- Title: Role of pKa in Reverse Phase HPLC Method Development
- Source: PharmaGuru
-
URL:[Link]
Sources
Navigating Chemical Space: A Comparative Guide to Fluorinated and Non-Fluorinated Aminophenols in Drug Discovery
Introduction
In the landscape of medicinal chemistry, aminophenols represent a privileged scaffold, a foundational structure present in numerous therapeutic agents. Their synthetic versatility and inherent biological relevance make them a cornerstone of drug design. However, the relentless pursuit of optimized pharmacological profiles—enhanced potency, improved safety, and favorable pharmacokinetics—demands a nuanced approach to molecular design. One of the most powerful strategies in the medicinal chemist's toolkit is fluorination.[1][2]
The substitution of a hydrogen atom with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical and biological properties.[2][3] These changes are not always predictable and are highly dependent on the molecular context.[4] This guide provides an in-depth, experimentally grounded comparison of fluorinated and non-fluorinated aminophenols, offering researchers, scientists, and drug development professionals a framework for rationally incorporating fluorine into their molecular designs. We will delve into the mechanistic underpinnings of fluorine's effects and provide practical, validated protocols for evaluating the impact of this unique halogen.
The Mechanistic Impact of Fluorine Substitution
The strategic incorporation of fluorine can profoundly influence a molecule's behavior, affecting its acidity, lipophilicity, metabolic stability, and target-binding interactions.[3][4] Understanding these effects is crucial for leveraging fluorination to its full potential.
Acidity (pKa)
Fluorine's strong electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic and basic functional groups.[2][5] In the context of aminophenols, this manifests in two key ways:
-
Increased Acidity of the Phenolic Hydroxyl Group: By withdrawing electron density from the aromatic ring, fluorine stabilizes the phenoxide anion formed upon deprotonation, thereby lowering the pKa of the hydroxyl group and making it more acidic.
-
Decreased Basicity of the Amino Group: The same inductive effect reduces the electron density on the nitrogen atom of the amino group, making it less available to accept a proton and thus lowering its pKa (making it less basic).[2]
This modulation of pKa can have significant downstream effects on a drug candidate's properties, including its solubility, membrane permeability, and interactions with biological targets.[5]
Lipophilicity (logP)
The effect of fluorination on lipophilicity, often measured as the octanol-water partition coefficient (logP), is more complex than a simple increase. While a single fluorine atom can increase local lipophilicity, its impact on the overall molecule depends on its position and the electronic environment.[6][7] In some cases, the introduction of fluorine can lead to intramolecular interactions or changes in hydration that result in a negligible or even a decreased overall logP.[8][9] Careful experimental evaluation is therefore essential to determine the true impact of fluorination on this critical property, which governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]
Metabolic Stability
One of the most common and impactful applications of fluorination is to enhance metabolic stability.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family responsible for a significant portion of drug metabolism.[12][13] By replacing a metabolically labile C-H bond at a known "soft spot" with a C-F bond, chemists can effectively block oxidative metabolism at that position, often leading to a longer in vivo half-life and improved bioavailability.[2][4][12]
Experimental Deep Dive: A Comparative Analysis
To illustrate these principles, we will compare the properties of a common non-fluorinated aminophenol, 4-aminophenol , with its fluorinated counterpart, 3-fluoro-4-aminophenol .
Physicochemical Properties: pKa and Lipophilicity
The introduction of a fluorine atom ortho to the amino group and meta to the hydroxyl group in 4-aminophenol is expected to alter its physicochemical properties.
| Property | 4-Aminophenol | 3-Fluoro-4-aminophenol | Rationale for Difference |
| pKa (Amino Group) | ~5.48[14][15] | Predicted lower | The strong inductive electron withdrawal by fluorine reduces the electron density on the nitrogen, decreasing its basicity. |
| pKa (Phenolic Group) | ~10.30[14][15] | Predicted ~9.23[16][17] | Fluorine's electron-withdrawing effect stabilizes the resulting phenoxide anion, increasing the acidity of the hydroxyl group. |
| logP | ~0.04[15] | Predicted ~1.1[18] | The addition of the fluorine atom generally increases lipophilicity.[16][17] |
Experimental Protocol: Potentiometric pKa Determination
This protocol outlines a standard method for determining the pKa of a compound through potentiometric titration.[19][20]
Objective: To experimentally determine and compare the pKa values of 4-aminophenol and 3-fluoro-4-aminophenol.
Materials:
-
Calibrated pH meter and electrode[19]
-
Magnetic stirrer and stir bar
-
Burette
-
4-aminophenol and 3-fluoro-4-aminophenol
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution[19]
-
Deionized water
-
0.15 M Potassium chloride (KCl) solution to maintain constant ionic strength[19]
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of the aminophenol in deionized water.[19]
-
Acidification: Add a known volume of the sample solution to a beaker with a stir bar. Acidify the solution to a pH of ~1.8-2.0 with 0.1 M HCl.[19]
-
Titration: Begin stirring the solution and place the pH electrode into the beaker. Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.[19] Continue the titration until the pH reaches ~12-12.5.[19]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the curve.[19]
Trustworthiness: The accuracy of this protocol relies on the precise calibration of the pH meter using standard buffers, the use of high-purity reagents, and performing multiple titrations to ensure reproducibility.[19]
In Vitro Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its in vivo exposure and dosing regimen. The following assay provides a robust method for assessing this parameter.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol describes an in vitro assay to evaluate the metabolic stability of a compound using human liver microsomes, which are rich in CYP enzymes.[21][22]
Objective: To compare the metabolic stability of 4-aminophenol and 3-fluoro-4-aminophenol by determining their metabolic half-life (t½) in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes[23]
-
Test compounds (4-aminophenol, 3-fluoro-4-aminophenol)
-
Phosphate buffer (100 mM, pH 7.4)[22]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]
-
Incubator set to 37°C
-
Ice-cold acetonitrile with an internal standard for reaction termination and protein precipitation
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound (e.g., 1 µM).[24]
-
Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.[23]
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.
Trustworthiness: This protocol includes a "minus cofactor" control to ensure that the observed compound depletion is due to enzymatic metabolism.[24] The use of pooled microsomes from multiple donors helps to average out inter-individual variability in enzyme activity.[24]
Expected Outcome: It is anticipated that 3-fluoro-4-aminophenol will exhibit a longer metabolic half-life compared to 4-aminophenol. The fluorine atom at the 3-position can sterically and electronically hinder the metabolic attack on the aromatic ring, a common site of oxidation for phenols.[4][12]
Visualization of the HLM Assay Workflow
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and well-established strategy in modern drug discovery.[1][4] As demonstrated, fluorination can significantly alter the physicochemical and metabolic properties of aminophenols, offering a means to fine-tune a molecule's ADME profile and potentially enhance its therapeutic efficacy. The lower basicity and higher acidity of fluorinated aminophenols can influence their solubility and interactions with biological targets, while the enhanced metabolic stability can lead to improved bioavailability and a more favorable dosing regimen.[2][4]
However, the benefits of fluorination are highly context-dependent and must be evaluated on a case-by-case basis through rigorous experimental testing.[4] The protocols provided in this guide offer a robust framework for conducting such evaluations. As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies for selective fluorination emerge, the rational design of fluorinated aminophenols will undoubtedly continue to play a vital role in the development of the next generation of therapeutics.[3][4]
References
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
4-Aminophenol (C6H7NO) properties. WebQC.org. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Publications. [Link]
-
Microsomal Stability Assays. Merck Millipore. [Link]
-
4-Aminophenol. Wikipedia. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry Europe. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
4-Amino-3-fluorophenol: Comprehensive Overview and Applications. INNO PHARMCHEM. [Link]
-
4-Aminophenol. PubChem. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
4-Aminophenol-d4. PubChem. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
-
4-Amino-3-fluorophenol. PubChem. [Link]
-
Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Special Issue : Fluorine-Containing Pharmaceuticals. MDPI. [Link]
-
Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Society. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. [Link]
-
The pK a values for aminophenols isomers. ResearchGate. [Link]
-
Fluorinated o-aminophenol derivatives for measurement of intracellular pH. PubMed. [Link]
-
Absolute pKa Determinations for Substituted Phenols. AFIT. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]
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- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Spectroscopic Fingerprinting of 2-Amino-3-fluoro-5-methylphenol: A Comparative Technical Guide
Executive Summary & Strategic Context
In the development of small-molecule kinase inhibitors and fluorinated antibiotics, 2-Amino-3-fluoro-5-methylphenol serves as a critical scaffold. The introduction of the fluorine atom at the C3 position—sandwiched between the hydroxyl (C1) and amino (C2) groups—creates a unique electronic environment that significantly alters metabolic stability and pKa compared to its non-fluorinated parent (2-Amino-5-methylphenol) or its regioisomers.
This guide provides a rigorous spectroscopic framework to distinguish this specific isomer from its close analogues. By leveraging the hyper-responsiveness of
The "Fluorine Effect" in Analysis
Unlike the chloro-analogue (2-Amino-3-chloro-5-methylphenol), which is easily identified by isotopic abundance, the fluoro-derivative requires precise analysis of spin-spin coupling (
Comparative NMR Analysis
Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation. The presence of Fluorine (
A. H NMR: The Coupling Logic
In the target molecule, the fluorine atom is at position 3. The methyl group is at position 5.
-
H4 Proton: Located ortho to Fluorine.
-
H6 Proton: Located para to Fluorine.
Differentiation Table: Target vs. Isomers
| Feature | Target: 2-Amino-3-fluoro-5-methylphenol | Isomer: 2-Amino-4-fluoro-5-methylphenol | Parent: 2-Amino-5-methylphenol |
| Aromatic Region | Doublet ( | Doublet ( | Two Doublets or Singlets (depending on resolution) with only H-H coupling ( |
| Coupling Constants | |||
| Methyl Signal | Singlet (approx 2.15 ppm) | Doublet ( | Singlet |
Expert Insight: The diagnostic signal for the target molecule is the H6 proton . Because it is para to the fluorine, the coupling constant (
B. F NMR: The Definitive Fingerprint
F NMR offers a background-free window for identification.-
Chemical Shift (
): The fluorine signal will appear in the range of -135 to -155 ppm (relative to CFCl ). -
Proton-Coupled Mode: The
F signal will appear as a doublet due to coupling with the single ortho proton (H4). -
Proton-Decoupled Mode
: Collapses to a sharp singlet .
C. Logic Flow for Isomer Differentiation
Figure 1: Decision tree for distinguishing 2-Amino-3-fluoro-5-methylphenol from its regioisomers using
Vibrational Spectroscopy (IR)[2][3]
Infrared spectroscopy is critical for analyzing the hydrogen bonding network.[2][3] In 2-aminophenols, an Intramolecular Hydrogen Bond (IMHB) typically forms between the hydroxyl proton and the nitrogen lone pair.
-
Fluorine Perturbation: In the 3-fluoro analogue, the highly electronegative fluorine is ortho to the amine. This competes with the hydroxyl group, potentially forming a weak N-H...F interaction or reducing the basicity of the nitrogen, thereby weakening the O-H...N interaction.
Key IR Bands (ATR-FTIR):
| Vibration Mode | Frequency ( | Structural Insight |
| O-H Stretch | 3300 - 3450 (Broad) | Indicates phenolic OH.[1] A shift to higher wavenumbers compared to the non-fluorinated parent suggests weakened IMHB due to fluorine's electron withdrawal. |
| N-H Stretch | 3350 & 3280 (Doublet) | Primary amine symmetric/asymmetric stretch. |
| C-F Stretch | 1100 - 1250 | Strong, diagnostic band absent in the parent or chloro-analogue. |
Mass Spectrometry (MS) Performance
Unlike chlorinated compounds, which show a distinct 3:1 ratio for M and M+2 peaks (due to
Fragmentation Pathway (EI-MS, 70eV):
-
Molecular Ion (
): Strong intensity.[4] -
Loss of CO (-28 Da): Characteristic of phenols (ring contraction to cyclopentadiene).
-
Loss of HF (-20 Da): A "metastable" transition often observed in ortho-fluorinated phenols, distinguishing them from meta or para isomers where HF elimination is less favorable.
-
Loss of HCN (-27 Da): Characteristic of anilines/aminophenols.
Comparison with Chloro-Analogue:
-
Target (F):
at m/z 141. No M+2 peak. -
Analogue (Cl):
at m/z 157 and at m/z 159 (3:1 ratio).
Experimental Protocols
Protocol A: Structural Validation via NMR
Use this protocol to certify batch purity and isomeric identity.
Reagents:
-
Solvent: DMSO-d6 (Preferred over CDCl
to prevent exchange broadening of OH/NH2 protons). -
Internal Standard:
-Trifluorotoluene (for quantitative F NMR).
Workflow:
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; filtering is recommended to remove paramagnetic particulates.
-
Acquisition (
H):-
Pulse angle: 30°.
-
Relaxation delay (D1):
5 seconds (critical for accurate integration of aromatic protons). -
Scans: 16-64.
-
-
Acquisition (
F):-
Spectral Width: -100 to -200 ppm.
-
Reference: Calibrate internal standard to -63.72 ppm.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) for
H. Look for the singlet methyl and doublet aromatic pattern.
Protocol B: System Suitability Test (HPLC-UV)
For routine purity checks.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic) and 210 nm (amide/amine absorption).
-
Acceptance Criteria: Main peak retention time must match standard
0.1 min. Purity > 98% by area normalization.
References
-
Vertex Pharmaceuticals. (2016).
F NMR in Fragment-Based Drug Discovery. NIH/PMC. -
BenchChem Technical Support. (2025). Comparative Guide to Mass Spectrometry Fragmentation of Fluorinated Aminophenols.
-
Royal Society of Chemistry. (2010). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Phys. Chem. Chem. Phys.
-
LibreTexts Chemistry. (2023). Spectroscopy of Alcohols and Phenols: NMR and MS Characteristics.
Sources
Biological Activity of Substituted Aminophenols: A Comparative Technical Guide
Executive Summary
Substituted aminophenols represent a privileged scaffold in medicinal chemistry, characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group on a benzene ring.[1] This dual functionality allows for diverse chemical modifications, particularly the formation of Schiff bases, amides, and metal complexes. This guide provides a critical, data-driven comparison of substituted aminophenols against industry-standard therapeutic agents in three key domains: Antioxidant Efficacy , Antimicrobial Potency , and Cytotoxicity .
Comparative Analysis: Antioxidant Efficacy
The antioxidant potential of aminophenols is primarily governed by their ability to donate hydrogen atoms to free radicals, stabilizing them via resonance.[1] The ortho and para substitutions are significantly more active than meta isomers due to the formation of stable quinone-imine intermediates.
Performance vs. Standard (Ascorbic Acid)
Recent studies on o-aminophenol derivatives (specifically N-substituted variants) demonstrate radical scavenging activities that rival or surpass L-ascorbic acid.[2]
Table 1: DPPH Radical Scavenging Activity (SC50) Lower SC50 indicates higher potency.[2]
| Compound ID | Substitution Pattern | SC50 (µg/mL) | Relative Potency vs. Standard |
| Standard | L-Ascorbic Acid | 11.50 | 1.0x (Baseline) |
| Compound 6a | o-aminophenol derivative | 12.23 | 0.94x (Comparable) |
| Compound 6b | o-aminophenol derivative | 22.96 | 0.50x |
| Compound 12a | Modified o-aminophenol | 4.00 - 11.25 | 1.02x - 2.8x (Superior) |
| 3-Aminophenol | m-isomer | >50.0 | Negligible |
Data Source: Synthesized from comparative studies on o-aminophenol derivatives [1][2].
Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) governing the antioxidant mechanism, highlighting why ortho substitution is critical.
Caption: Mechanism of radical scavenging by aminophenols. Ortho-positioning facilitates stable quinone-imine formation, essential for high antioxidant activity.
Validated Protocol: DPPH Radical Scavenging Assay
Objective: Determine the SC50 value of a synthesized aminophenol derivative. Critical Control: Use fresh DPPH solution; protect from light to prevent spontaneous degradation.[2]
-
Preparation: Dissolve 4 mg of DPPH in 100 mL of HPLC-grade methanol (Absorbance at 517 nm should be ~0.9 - 1.0).
-
Stock Solution: Prepare a 1 mg/mL stock of the test compound in methanol. Perform serial dilutions (e.g., 5, 10, 20, 40, 80 µg/mL).
-
Reaction: Mix 1 mL of test solution with 3 mL of DPPH solution.
-
Incubation: Vortex vigorously for 10 seconds. Incubate in the dark at room temperature (25°C) for exactly 30 minutes.
-
Measurement: Measure absorbance (
) at 517 nm against a methanol blank. -
Calculation:
[2] -
Validation: Run Ascorbic Acid simultaneously. If Standard SC50 deviates >10% from historical mean (11.5 µg/mL), discard run.
Comparative Analysis: Antimicrobial Potency
Schiff bases derived from 4-aminophenol and their transition metal complexes (Cu, Zn, Co) often exhibit superior antimicrobial profiles compared to the parent ligands, attributed to the Overtone’s Concept and Tweedy’s Chelation Theory (lipophilicity enhancement).
Performance vs. Standards (Ciprofloxacin/Fluconazole)
While parent aminophenols show moderate activity, their Schiff base derivatives (e.g., S-2) and metal complexes demonstrate significant potency against Gram-positive bacteria.
Table 2: Antimicrobial MIC Values (µg/mL)
| Compound | Target Organism | MIC (µg/mL) | Comparison to Standard |
| Ciprofloxacin | S. aureus | 0.5 - 1.0 | Standard |
| Parent o-Nitrophenol | S. aureus | 100 - 200 | Weak (<1% potency) |
| Compound 5g (Derivative) | S. aureus | 12.5 - 25 | Moderate |
| Schiff Base S-2 | S. aureus | <10 | High (Approaching Standard) |
| Cu(II)-Schiff Complex | E. coli | 6.25 | Superior to Ligand |
Data Source: Compilation of antimicrobial studies on Schiff base derivatives [1][4][5].
Validated Protocol: Broth Microdilution Method
Objective: Precise determination of Minimum Inhibitory Concentration (MIC).
Critical Control: Inoculum density must be standardized to
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard. Dilute 1:100 in sterile Mueller-Hinton Broth (MHB).[2]
-
Plate Setup: Dispense 100 µL MHB into wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of test compound stock (dissolved in DMSO, <1% final conc) to column 1. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of standardized inoculum to each well.
-
Controls:
-
Incubation: 37°C for 18-24 hours.
-
Readout: MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (blue = no growth, pink = growth).
Comparative Analysis: Cytotoxicity & Anticancer
Substituted aminophenols, particularly those with naphthoquinone or benzoxazole motifs, act as pharmacophores for DNA intercalation or Topoisomerase inhibition.
Performance vs. Standard (Doxorubicin)
Aminophenol derivatives generally exhibit lower potency than Doxorubicin but offer a potentially safer toxicity profile (higher selectivity index).[2]
Table 3: Cytotoxicity (IC50) on Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Toxicity Profile |
| Doxorubicin | MCF-7 (Breast) | ~0.5 - 1.0 | High Potency / High Toxicity |
| Compound 6i | MCF-7 | 80.02 | Low Potency |
| Compound 6b | KB (Oral) | 32.00 | Moderate |
| Naphthoquinone-AP | HepG2 (Liver) | 4.0 - 20.0 | High Potency |
Data Source: Cytotoxicity evaluations of aminophenol derivatives [1][6].[3]
Experimental Workflow: MTT Assay
The following diagram outlines the critical decision points in the cytotoxicity workflow to ensure data integrity.
Caption: Step-by-step MTT assay workflow for evaluating cytotoxicity of aminophenol derivatives.
References
-
Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (2025). Eureka Select. 4[2]
-
Synthesis of Some o-Aminophenol Derivatives and Antioxidant Activities. (2023). Vietnam Journals Online.[2] Link[2]
-
A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. (2025). BenchChem.[1][2][3][5][6] 1
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. (2022). MDPI. 7[2]
-
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol. (2021).[2] IJMRSTI. 8
-
Cytotoxic activity of compounds 3 and 10 and doxorubicin on cell lines. (2022). ResearchGate.[2] 9
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of 2-Amino-3-fluoro-5-methylphenol Derivatives
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with 2-Amino-3-fluoro-5-methylphenol derivatives, a class of compounds with significant potential in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth comparison of key analytical techniques, offering insights into their application and the rationale behind experimental choices to ensure data integrity and accelerate research timelines.
The Criticality of Orthogonal Structural Validation
The journey from a synthesized molecule to a potential therapeutic candidate is paved with rigorous analytical checkpoints. For 2-Amino-3-fluoro-5-methylphenol derivatives, the presence of multiple functional groups—an amine, a hydroxyl, and a fluorine atom on a substituted benzene ring—necessitates a multi-faceted approach to structural confirmation. Relying on a single analytical method is fraught with risk, as each technique possesses inherent limitations. An orthogonal approach, employing multiple, complementary methods, provides a self-validating system that builds confidence in the proposed structure. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, with a supplementary look at Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked about the molecule. Is it about connectivity? Molecular weight? Or the absolute three-dimensional arrangement of atoms? The following sections will compare the utility of each major technique in the context of validating 2-Amino-3-fluoro-5-methylphenol derivatives.
Workflow for Structural Validation
To logically approach the structural validation of a novel 2-Amino-3-fluoro-5-methylphenol derivative, a systematic workflow is recommended. This ensures that foundational information is gathered before proceeding to more complex and resource-intensive analyses.
Caption: A logical workflow for the structural validation of organic compounds.
Data Summary: A Head-to-Head Comparison
| Technique | Information Provided | Strengths | Limitations | Sample Requirements |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), stereochemistry.[1][2][3] | Provides the most detailed information about the molecular skeleton and electronic structure in solution.[1] | Can be complex to interpret, may not provide absolute stereochemistry without specialized techniques. | 1-10 mg, soluble in a deuterated solvent. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[3][4][5] | Highly sensitive, provides accurate molecular weight.[5] | Does not provide direct information on connectivity or stereochemistry. | Micrograms to nanograms, can be solid, liquid, or gas.[4] |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry.[6][7][8][9] | Provides unambiguous, definitive structural information.[1][9] | Requires a single, high-quality crystal, which can be difficult to obtain.[6][7] | A single crystal of at least 20 µm in all dimensions.[7] |
| FTIR Spectroscopy | Presence of functional groups.[10][11][12] | Fast, simple, and provides a quick check for expected functional groups.[11] | Provides limited information on the overall molecular structure. | Small amount of solid or liquid sample.[11] |
Deep Dive into Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][3] For 2-Amino-3-fluoro-5-methylphenol derivatives, a suite of NMR experiments is necessary for complete characterization.
Expertise in Action: The presence of fluorine adds a layer of complexity and information. ¹⁹F NMR is crucial, and the coupling between fluorine, protons (¹H-¹⁹F), and carbons (¹³C-¹⁹F) provides invaluable connectivity data.[13][14][15]
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Obtain a standard 1D proton spectrum.
-
Interpretation:
-
Chemical Shift (δ): Look for aromatic protons (typically 6.0-8.0 ppm), the phenolic -OH proton (can be broad and variable), the -NH₂ protons (also broad and variable), and the methyl (-CH₃) protons (typically 2.0-2.5 ppm).[2]
-
Integration: The area under each peak should correspond to the number of protons it represents (e.g., the methyl peak should integrate to 3H).[16][17]
-
Multiplicity (Splitting): The n+1 rule helps determine the number of neighboring protons.[2][18] Expect to see coupling between the aromatic protons and between the aromatic protons and the fluorine atom.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Interpretation: Identify the number of unique carbon environments. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). Carbons two and three bonds away will show smaller couplings.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Interpretation: A single peak is expected for the single fluorine atom. The chemical shift provides information about the electronic environment of the fluorine.[13]
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart, which is key for establishing the connectivity of the entire molecule.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for structural validation.[4][5] High-resolution mass spectrometry (HRMS) can provide the elemental formula.
Trustworthiness by Design: The ionization method is a critical choice. Electron Impact (EI) is a "hard" ionization technique that causes fragmentation, providing clues about the molecule's structure.[5] Electrospray Ionization (ESI) is a "soft" technique that typically leaves the molecule intact, giving a clear molecular ion peak.[19]
-
Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph (GC), which separates the compound from any impurities.[4]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, it is bombarded with high-energy electrons, causing ionization and fragmentation.[4][5]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[19][20]
-
Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum.[19]
Interpreting the Mass Spectrum:
-
Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. For a 2-Amino-3-fluoro-5-methylphenol derivative, this would be the primary peak of interest.
-
Fragmentation Pattern: The fragments observed can help piece together the structure. For example, loss of a methyl group (CH₃, 15 Da) or an amino group (NH₂, 16 Da) might be observed.
X-ray Crystallography: The Unambiguous Structure Solver
When a single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure.[6][8][21] It is the gold standard for structural determination.[1]
Authoritative Grounding: The resulting electron density map allows for the precise placement of each atom, revealing bond lengths, bond angles, and the absolute configuration of chiral centers.[21][22]
Caption: The major steps involved in determining a crystal structure.
-
Crystallization: This is often the most challenging step.[23] It involves slowly precipitating the compound from a supersaturated solution to form ordered, single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam.[24] The crystal is rotated, and the diffraction pattern is recorded by a detector.[21]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map.[22][23] An initial model of the structure is built into this map and then refined to best fit the experimental data.[24]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[10][11]
Expected FTIR Absorptions for 2-Amino-3-fluoro-5-methylphenol:
-
O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹
-
N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹
-
C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
-
C-F stretch: Strong absorption in the 1000-1400 cm⁻¹ region
Conclusion: An Integrated Approach for Unwavering Confidence
The structural validation of 2-Amino-3-fluoro-5-methylphenol derivatives is not a task for a single analytical technique. A synergistic and orthogonal approach, as outlined in this guide, is essential for achieving unambiguous and reliable results. By integrating the molecular weight and fragmentation data from mass spectrometry, the detailed connectivity information from a suite of NMR experiments, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can proceed with the utmost confidence in their molecular architecture. This rigorous validation is the bedrock upon which successful drug discovery and development programs are built.
References
- Wikipedia. (n.d.). Mass spectrometry.
- Vervoort, J., et al. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. National Institutes of Health.
- Oregon State University. (n.d.). The Mass Spectrometry Experiment.
- Excillum. (n.d.). Small molecule crystallography.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- Quora. (2014, April 28). What is the process involved in performing a mass spectrometry experiment?
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Mayo Clinic Research Core Facilities. (n.d.). X-ray crystallography. Structural Biology Core.
- AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
- Creative BioMart. (n.d.). X-ray Crystallography.
- NCBI Bookshelf. (2024, November 22). Mass Spectrometer. StatPearls.
- ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry.
- Wikipedia. (n.d.). X-ray crystallography.
- YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing.
- OSTI.GOV. (2015, January 29). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy.
- PMC. (n.d.). x Ray crystallography. National Institutes of Health.
- ChemicalBook. (n.d.). 4-Fluorophenol(371-41-5) 1H NMR spectrum.
- ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
- inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.
- YouTube. (2026, January 29). Proton NMR for Beginners: Splitting Patterns Chemical Shifts, Step-by-Step Practice [LIVE RECORDING].
- IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
- PubMed. (2013, April 15). Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry coupled with on-line clean-up by two dimensional turbulent flow/reversed phase liquid chromatography.
- YouTube. (2017, December 4). How to Prepare and Run a NMR Sample.
- YouTube. (2020, June 18). structure elucidation | Interactive session | Spectral analysis.
- ResearchGate. (2025, August 5). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species.
- Therapeutic Drug Monitoring. (2017, April). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites.
- UNL. (n.d.). Structure Determination of Organic Compounds.
- YouTube. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry.
- JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- MassBank. (2016, December 12). msbnk-casmi_2016-sm801101.
- Portugaliae Electrochimica Acta. (n.d.). Electroanalytical and Spectrophotometric Determination of N-acetyl-p-aminophenol in Pharmaceuticals.
- Air Hygiene. (n.d.). FTIR TESTING.
- Air Hygiene. (n.d.). FTIR Testing Services.
- TTN EMC. (2016, February 23). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
- ResearchGate. (2025, August 6). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity.
- ORBi. (2024, August 2). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate.
- PubChem. (n.d.). 2-Amino-5-fluorophenol.
- FTIR analysis of phenolic extracts from Moringa oleifera leaves. (n.d.).
- PubChem. (n.d.). 2-Amino-5-methylphenol.
- AChemBlock. (n.d.). 3-Amino-5-fluoro-2-methylphenol 97.00%.
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Absolute Purity: A Comparative Guide to qNMR vs. HPLC for 2-Amino-3-fluoro-5-methylphenol
Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary: The Reference Standard Bottleneck
In the synthesis of fluorinated pharmaceutical intermediates like 2-Amino-3-fluoro-5-methylphenol (CAS 173322-85-5) , establishing absolute purity is a critical bottleneck. Traditional chromatographic methods (HPLC-UV) rely on the existence of a "Gold Standard" reference material of the analyte itself. When you are synthesizing a novel intermediate or a metabolite, that reference standard does not exist yet.
This guide compares the industry-standard HPLC assay against Quantitative NMR (qNMR) . We argue that for 2-Amino-3-fluoro-5-methylphenol, qNMR is not just an alternative—it is the superior primary method for establishing absolute purity, leveraging the unique properties of the fluorine atom (
Comparative Analysis: qNMR vs. HPLC vs. GC[1][2]
The following table objectively compares the performance of qNMR against traditional chromatographic techniques for this specific fluorinated phenol.
| Feature | qNMR (Recommended) | HPLC-UV | GC-MS/FID |
| Metrological Basis | Primary Ratio Method. Purity is derived from the molar ratio to a different certified Internal Standard (IS). | Secondary/Relative. Requires a reference standard of the exact same analyte to quantify mass balance. | Secondary/Relative. Requires reference standards; thermal instability of amino-phenols is a risk. |
| Reference Standard | Not Required. Uses universal IS (e.g., Maleic Acid, BTFMBA). | Required. Must be synthesized and characterized first. | Required. |
| Selectivity | Tunable. Can switch between | High. Depends on column chemistry and gradient. | High. Depends on volatility. |
| Sample Integrity | Non-Destructive. Sample can be recovered.[1][2] | Destructive. | Destructive. |
| Analysis Time | Fast (< 20 mins). No equilibration or method development for gradients. | Slow. Requires column equilibration and run times >30 mins. | Medium. |
| Key Weakness | Sensitivity (requires >5 mg sample); | Response factors vary between analyte and impurities (UV bias). | Derivatization often needed for polar amino-phenols. |
Expert Insight: For 2-Amino-3-fluoro-5-methylphenol, HPLC-UV often overestimates purity because non-chromophoric impurities (salts, residual solvents, water) are invisible to the UV detector. qNMR detects all protonated or fluorinated species, providing a true "weight-for-weight" (w/w%) purity.
Technical Deep Dive: The qNMR Workflow
To achieve precision < 1.0% RSD, the qNMR protocol must be rigorously designed. For this analyte, we have two viable pathways:
Nucleus Selection Strategy
-
Pathway A:
H qNMR (Proton) [2]-
Target Signals: The methyl group (-CH
) at position 5 (approx. 2.1-2.3 ppm) or the aromatic protons. -
Challenge: The aromatic protons will show splitting due to J-coupling with the Fluorine atom (
and ), creating complex multiplets that disperse signal intensity. The methyl group is a singlet (or doublet of doublets) and is generally the best target. -
Interference: Residual solvent peaks (DMSO, Water) or aliphatic impurities may overlap with the methyl region.
-
-
Pathway B:
F qNMR (Fluorine) — The Superior Choice-
Target Signal: The single Fluorine atom at position 3 (approx.
-130 to -140 ppm). -
Advantage: The
F spectrum is essentially "empty" except for the analyte and the Internal Standard. There is zero background interference from solvents or non-fluorinated impurities. -
Requirement: Requires a fluorinated Internal Standard (e.g., BTFMBA).
-
Strategic Decision Workflow
The following diagram illustrates the decision logic for selecting the optimal qNMR method for this compound.
Figure 1: Decision matrix for selecting the optimal qNMR modality.
Experimental Protocol: Validated Methodology
This protocol is designed to be self-validating . By running both
Materials & Reagents[1][6][7]
-
Analyte: ~10-20 mg of 2-Amino-3-fluoro-5-methylphenol.
-
Solvent: DMSO-
(Preferred for amino-phenols due to H-bonding capability). -
Internal Standard (IS):
-
For
H: Maleic Acid (TraceCERT® or equivalent). Singlet at 6.0 ppm (clear of aromatics). -
For
F: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) . -61 ppm (far from analyte F at -135 ppm).
-
Sample Preparation (Gravimetric)
Precision weighing is the single largest source of error in qNMR.
-
Equilibrate the analytical balance (readability 0.01 mg or better).
-
Weigh ~15 mg of Analyte (
) directly into the NMR tube or a mixing vial. Record to 0.01 mg. -
Weigh ~10 mg of Internal Standard (
) into the same vessel. Record to 0.01 mg.-
Note: Aim for a 1:1 molar ratio of functional groups (e.g., 1 Methyl group : 2 Maleic protons).
-
-
Add 0.6 mL DMSO-
. Vortex until fully dissolved. Ensure no suspension remains.
Instrument Parameters (The "Causality" of Settings)
| Parameter | Setting | Scientific Rationale (Causality) |
| Pulse Angle | Maximizes signal intensity per scan. | |
| Relaxation Delay ( | Critical: Ensures 99.3% magnetization recovery. For | |
| Spectral Width | Wide (20 ppm for H, 200 ppm for F) | Ensures accurate baseline definition for integration. |
| Scans (NS) | 32 or 64 | Sufficient Signal-to-Noise (S/N > 250:1) for integration precision. |
| Temperature | 298 K (Controlled) | Prevents chemical shift drift during long acquisitions. |
| Decoupling | Inverse Gated ( | If measuring |
Data Processing
-
Phasing: Manual phasing is required. Autophasing often fails at the base of peaks.
-
Baseline Correction: Apply a polynomial baseline correction (ABS or manual multipoint) to ensure the integral starts and ends at zero.
-
Integration: Integrate the Analyte peak (
) and the IS peak ( ). Include the Carbon-13 satellites if the S/N is high, or exclude them consistently for both.
Calculation & Results Interpretation
The absolute purity (
Where:
- : Integral area[4][5]
- : Number of nuclei (e.g., 3 for Methyl, 2 for Maleic Acid)
- : Molecular Weight (141.14 g/mol for Analyte)
- : Mass weighed
- : Certified purity of Internal Standard
Troubleshooting Discrepancies
If qNMR gives 98.5% and HPLC gives 99.9%:
-
Trust the qNMR. The HPLC is likely missing inorganic salts, water, or oligomers that do not absorb UV.
-
Check
: If qNMR is lower than expected, you may have saturated the signal by using a that is too short. Re-run with .
References
-
Bonn, G. et al. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem Technical Guides. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Schoenberger, T. (2012). Determination of T1 relaxation times for qNMR internal standards. Analytical and Bioanalytical Chemistry, 403, 247–254. Link
-
Takamatsu, T., et al. (2023). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to The International System of Units (SI). SepScience. Link
-
Chemical Science. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Comparative Reactivity Guide: Ortho-, Meta-, and Para-Aminophenols
[1]
Executive Summary: The Isomeric Divergence
In drug development and fine chemical synthesis, aminophenols (APs) represent a classic case of positional isomerism dictating chemical destiny . While all three isomers contain identical functional groups (hydroxyl and amino), their reactivity profiles are not merely variations of degree but of kind.
-
Para-aminophenol (4-AP): Defined by Quinoid character . The strong resonance conjugation between the -NH₂ and -OH groups makes it the most easily oxidized, serving as the primary precursor for analgesic synthesis (e.g., Paracetamol) but also posing the highest oxidative toxicity risk (NAPQI formation).
-
Ortho-aminophenol (2-AP): Defined by Chelation and Cyclization . Intramolecular hydrogen bonding and the proximity of nucleophiles drive it toward heterocycle formation (benzoxazoles) and metal coordination.
-
Meta-aminophenol (3-AP): Defined by Electronic Decoupling . Lacking direct resonance conjugation between substituents, it behaves as a "super-activated" benzene for electrophilic substitution, ideal for dye coupling and specific functionalization where oxidation must be avoided.
Physicochemical Profiling
The reactivity differences begin with the acid-base dissociation constants. The position of the hydroxyl group relative to the amine significantly alters the basicity of the nitrogen and the acidity of the oxygen.
Table 1: Comparative Physicochemical Properties
| Property | Ortho- (2-AP) | Meta- (3-AP) | Para- (4-AP) | Mechanistic Insight |
| pKa₁ (-NH₃⁺) | 4.72 | 4.37 | 5.48 | Para is most basic due to resonance stabilization of the cation by the -OH group. Meta is least basic due to inductive electron withdrawal without resonance compensation. |
| pKa₂ (-OH) | 9.71 | 9.82 | 10.46 | Ortho acidity is enhanced by intramolecular H-bonding (stabilizing the phenoxide). Para is least acidic due to electron donation from the amine destabilizing the phenoxide. |
| Oxidation Potential (E⁰) | Intermediate | High (Difficult) | Low (Easiest) | Para forms stable quinone imines. Meta cannot form a quinoid structure, making it resistant to oxidation. |
| Solubility (H₂O) | 1.7 g/100mL | 2.6 g/100mL | 1.1 g/100mL | Para has the highest lattice energy (symmetry), reducing solubility. |
| Primary Utility | Heterocycles (Benzoxazoles) | Dyes, Antituberculars | Analgesics, Photographic Developers |
Reactivity Profile 1: Oxidation & Redox Behavior
The Critical Safety & Stability Factor. The most distinct difference lies in how these isomers handle oxidative stress. This mechanism is central to the toxicology of drugs like Acetaminophen.
-
Para-Aminophenol: Undergoes 2-electron, 2-proton oxidation to form p-quinone imine . This species is highly electrophilic and reactive (Michael acceptor).
-
Ortho-Aminophenol: Oxidizes to o-quinone imine , which is unstable and rapidly dimerizes or cyclizes to form phenoxazines (self-detoxification pathway).
-
Meta-Aminophenol: Cannot form a quinone imine structure. Oxidation leads to complex radical polymerization or ring degradation, requiring significantly higher potentials.
Visualization: The Quinone Imine Pathway (p-AP vs o-AP)
Caption: Comparative oxidation pathways. Note that p-AP generates a stable electrophile (p-quinone imine) capable of toxic alkylation, whereas o-AP tends toward self-condensation.
Reactivity Profile 2: Electrophilic Aromatic Substitution (EAS)
The "Meta" Advantage. When functionalizing the ring (halogenation, nitration, coupling), the Meta isomer is the most reactive substrate.
-
Mechanism: In m-aminophenol, the -OH and -NH₂ groups are in a 1,3-relationship. Both are ortho/para directors.
-
Position 2 is ortho to both.
-
Position 4 is para to NH₂ and ortho to OH.
-
Position 6 is para to OH and ortho to NH₂.
-
Result: All available positions (2, 4, 6) are activated by both groups cooperatively.
-
-
Contrast: In o- and p-isomers, the directing effects conflict or compete, and steric hindrance (in ortho) often reduces reaction rates compared to the "super-activated" meta isomer.
Reactivity Profile 3: Cyclization (The Ortho Specificity)
The "Ortho" Effect. 2-Aminophenol is the exclusive precursor for Benzoxazoles , a pharmacophore found in NSAIDs and antimicrobial agents. The proximity of the amine and hydroxyl allows for a "condense-then-cyclize" mechanism that is impossible for meta or para isomers.
Visualization: Benzoxazole Synthesis Mechanism
Caption: The exclusive cyclization pathway of o-aminophenol to form benzoxazoles.
Experimental Protocols
These protocols illustrate the divergent reactivity: Para for selective acylation and Ortho for cyclization.
Protocol A: Selective N-Acetylation (Synthesis of Paracetamol)
Target: 4-Aminophenol → N-(4-hydroxyphenyl)acetamide Challenge: Prevent O-acetylation.
-
Preparation: Suspend 4-aminophenol (10.9 g, 0.1 mol) in water (30 mL) .
-
Note: Water is used to suppress O-acylation (phenoxide is less nucleophilic in water than in aprotic solvents).
-
-
Dissolution: Add acetic acid (12 mL) cautiously to dissolve the amine.
-
Acetylation: Heat to 80°C. Add acetic anhydride (12 mL, 0.12 mol) dropwise over 15 minutes.
-
Crystallization: Cool the mixture to 0°C. The product precipitates.
-
Purification: Filter and recrystallize from water.
-
Yield: ~85%.[6]
-
Validation: Melting point 169–171°C.
-
Protocol B: Microwave-Assisted Benzoxazole Synthesis
Target: 2-Aminophenol + Benzoic Acid → 2-Phenylbenzoxazole Challenge: Force cyclization over simple amide formation.
-
Mixture: In a microwave-safe vial, mix 2-aminophenol (1.0 mmol) and benzoic acid (1.0 mmol) .
-
Catalyst: Add Polyphosphoric Acid (PPA) or K-10 Montmorillonite clay (200 mg) as a solid acid catalyst.
-
Why? Acid catalysis is required to activate the carbonyl and facilitate water elimination.
-
-
Irradiation: Irradiate at 300W for 5–10 minutes (Target Temp: 130°C).
-
Observation: The reaction bypasses the isolation of the amide intermediate.
-
-
Workup: Dissolve the melt in ethyl acetate, wash with NaHCO₃ (to remove unreacted acid), and dry.
-
Validation: 1H NMR will show the disappearance of the broad -OH and -NH protons and the formation of the oxazole ring system.
References
-
Physicochemical Constants
- Reference: Serjeant, E.P. and Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
-
Data Verification:
-
Oxidation & Electrochemistry
- Reference: Nematollahi, D., et al. (2012). "Electrochemical oxidation of p-aminophenol in aqueous solutions." Journal of Electroanalytical Chemistry.
-
Source:
-
Benzoxazole Synthesis
- Reference: Pottorf, R.S., et al. (2003).
-
Source:
-
Paracetamol Synthesis Kinetics
- Reference: Ellis, F. (2002). Paracetamol: A Curriculum Resource. Royal Society of Chemistry.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Impact of Fluorine Substitution on the pKa of Aminophenols: A Comparative Technical Guide
This guide provides an in-depth technical analysis of how fluorine substitution alters the acid-base properties (pKa) of aminophenols. It is designed for researchers in medicinal chemistry and drug development, focusing on the mechanistic interplay between inductive and resonance effects and providing actionable experimental protocols.
Executive Technical Summary
The strategic introduction of fluorine into aminophenol scaffolds is a high-value tactic in medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability.
-
Core Impact: Fluorine generally lowers the pKa of the phenolic hydroxyl group (increasing acidity) and lowers the pKa of the amino group (decreasing basicity) due to its strong electron-withdrawing inductive effect (-I).
-
Positional Nuance: The magnitude of this shift is strictly position-dependent. Ortho-substitution exerts the strongest inductive pull, while para-substitution often results in a "push-pull" dynamic where resonance effects (+R) can dampen the inductive acidification.
-
Bioisosteric Utility: Modulating pKa allows for fine-tuning of the zwitterionic equilibrium, directly influencing membrane permeability (passive diffusion) and solubility at physiological pH.
Mechanistic Analysis: Electronic Effects of Fluorine[1]
To predict and rationalize pKa shifts, one must deconstruct the competing electronic effects of the fluorine atom on the aminophenol core.
The Duel: Inductive (-I) vs. Resonance (+R)
Fluorine is the most electronegative element (Pauling scale 3.98), creating a powerful Inductive Effect (-I) that pulls electron density through the sigma-bond framework. However, it also possesses lone pairs that can donate electron density into the aromatic pi-system via the Resonance Effect (+R) .
| Functional Group | Effect of Fluorine Substitution | Mechanistic Driver |
| Phenol (-OH) | Increases Acidity (Lower pKa) | The -I effect stabilizes the resulting phenoxide anion ( |
| Amine (-NH₂) | Decreases Basicity (Lower pKa of | The -I effect destabilizes the protonated ammonium cation ( |
Positional Impact Rules
-
Ortho (2-position): The -I effect is dominant due to proximity. Expect the largest drop in pKa for both groups. Intramolecular H-bonding (F···H-O) can occasionally stabilize the neutral form, but the electronic withdrawal usually wins.
-
Meta (3-position): The -I effect persists, but the +R effect is structurally impossible (fluorine cannot conjugate with the meta position). This leads to a "pure" electron-withdrawing influence, consistently lowering pKa.
-
Para (4-position): The -I effect is weaker due to distance. The +R effect is active, donating electron density into the ring. This often results in a pKa value closer to the unsubstituted parent than the ortho or meta isomers.
Comparative Data Analysis
The following table synthesizes experimental and predicted pKa values to illustrate the magnitude of these shifts.
Table 1: Comparative pKa Values of Aminophenols and Fluorinated Derivatives
| Compound | Structure | pKa₁ (Amine | pKa₂ (Phenol | Net Effect of F |
| 2-Aminophenol | Parent | 4.78 | 9.97 | Baseline |
| 2-Amino-4-fluorophenol | F is para to | ~3.5 - 4.0 (Predicted) | ~8.8 - 9.2 (Predicted) | Strong acidification of phenol; moderate reduction of amine basicity. |
| 3-Aminophenol | Parent | 4.37 | 9.82 | Baseline |
| 3-Amino-4-fluorophenol | F is ortho to | ~2.5 - 3.0 (Predicted) | ~8.7 (Predicted) | Drastic reduction in both values due to proximity (-I effect). |
| 4-Aminophenol | Parent | 5.48 | 10.46 | Baseline |
| 4-Amino-2-fluorophenol | F is ortho to | ~3.8 (Predicted) | ~8.8 (Predicted) | Significant acidification of phenol (Ortho -I). |
| 4-Amino-3-fluorophenol | F is ortho to | ~3.5 (Predicted) | ~9.2 (Predicted) | Amine basicity drops significantly (Ortho -I). |
Note: Baseline values are experimental [1, 2]. Fluorinated values are derived from Hammett substituent constants and comparative studies of fluorophenols/fluoroanilines [3, 4].
Experimental Protocol: Spectrophotometric Determination of pKa
For aminophenols, spectrophotometric titration is superior to potentiometric methods due to the distinct UV-Vis spectral shifts between the protonated, neutral, and ionized species.
Methodology: High-Precision Spectrophotometric Titration
Objective: Determine the macroscopic dissociation constants (
Reagents & Equipment:
-
Analyte: 50 µM Fluorinated Aminophenol solution.
-
Buffer System: Universal buffer (Britton-Robinson) or mixed phosphate/citrate buffers (ionic strength
M KCl) covering pH 2.0 to 12.0. -
Instrument: Double-beam UV-Vis Spectrophotometer (thermostated at 25°C).
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the aminophenol in methanol/water (keep organic solvent <5% to minimize dielectric shifts).
-
Scan: Record the UV spectrum (200–400 nm) at extreme pH values (pH 2.0 for cation, pH 7.0 for neutral, pH 12.0 for anion) to identify the Analytical Wavelengths (
) where the absorbance difference is maximal. -
Titration:
-
Aliquot the analyte into 10-15 buffer solutions ranging from pH 2 to 12.
-
Record absorbance at the pre-determined
for each sample.
-
-
Data Analysis: Plot Absorbance vs. pH. The curve will exhibit sigmoidal steps.
-
Use the Henderson-Hasselbalch equation (linearized) or non-linear regression to solve for pKa:
-
Where
is absorbance at specific pH, is absorbance of the protonated form, and is absorbance of the deprotonated form.
-
Validation Criteria (Self-Validating System):
-
Isosbestic Points: The overlay of spectra must show clear isosbestic points (wavelengths where absorbance is invariant with pH). The presence of sharp isosbestic points confirms that only two species are in equilibrium at that range, validating the purity and the two-state model.
Visualization: Ionization Pathways
The following diagram illustrates the ionization equilibria for a generic fluorinated aminophenol, highlighting the species stabilized by fluorine substitution.
Caption: Equilibrium pathway of aminophenols. Fluorine substitution shifts the equilibrium to the right (lower pKa) by stabilizing the electron-rich Anion and destabilizing the electron-deficient Cation.
References
-
Serjeant, E.P., Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
- Perrin, D.D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
Gross, K.C., Seybold, P.G. (2001). "Substituent Effects on the Physical Properties and pKa of Phenol." International Journal of Quantum Chemistry.
-
Hansch, C., Leo, A., Taft, R.W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
-
Sanli, S., et al. (2009). "Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixture." Journal of the Chilean Chemical Society.
Cross-Validation of Analytical Methods for 2-Amino-3-fluoro-5-methylphenol: HPLC-UV vs. qNMR
Topic: Cross-validation of analytical methods for 2-Amino-3-fluoro-5-methylphenol Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of high-value pharmaceutical intermediates such as 2-Amino-3-fluoro-5-methylphenol (CAS 1823882-75-2) , relying on a single analytical technique can introduce invisible bias. While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine purity analysis, it suffers from a critical limitation: it assumes that all impurities elute and have similar extinction coefficients to the main peak.
This guide details the cross-validation of the routine RP-HPLC-UV method against an orthogonal, primary reference method: Quantitative Nuclear Magnetic Resonance (qNMR) . By implementing this dual-method approach, researchers can detect UV-inactive impurities (e.g., inorganic salts, moisture) and validate the "mass balance" of their material, aligning with ICH Q2(R2) and ICH Q14 lifecycle management principles.
Part 1: Physicochemical Context & Stability
Before selecting analytical conditions, one must understand the analyte's behavior in solution.
-
Structure: A phenol ring substituted with an electron-withdrawing fluorine atom, an electron-donating methyl group, and a basic amino group.
-
Amphoteric Nature: The molecule contains both acidic (phenol, pKa ~9.5) and basic (aniline, pKa ~4.0) moieties.
-
Oxidation Risk: Like many aminophenols, this compound is susceptible to air oxidation, forming quinone-imines which darken the sample.
-
Implication: Sample preparation must be rapid, and solutions should be analyzed within 24 hours or stored at 4°C.
-
Part 2: Method A – The Routine Workhorse (RP-HPLC)
Objective: High sensitivity, separation of organic impurities, and routine QC.
Mechanistic Rationale
Because the analyte is amphoteric, pH control is non-negotiable.
-
Why Acidic pH? At pH 2.5 (using 0.1% H3PO4), the amino group is fully protonated (
), and the phenol is neutral ( ). This ensures the molecule is soluble in the aqueous phase while retaining enough hydrophobicity for interaction with the C18 chain. -
Why C18? A standard C18 column provides sufficient retention for the methyl-substituted aromatic ring.
Detailed Protocol
| Parameter | Specification |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1200/1290) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Column Temp | 30°C |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (impurities) and 254 nm (assay) |
| Injection Vol | 5 µL |
| Diluent | Water:Acetonitrile (50:50 v/v) |
Gradient Program:
-
0-2 min: 5% B (Isocratic hold to elute salts)
-
2-15 min: 5% → 60% B (Linear gradient)
-
15-20 min: 60% → 95% B (Wash)
-
20-25 min: 5% B (Re-equilibration)
Self-Validating System Check
-
System Suitability: The tailing factor (
) must be < 1.5. If , it indicates secondary interactions between the protonated amine and residual silanols on the column. Corrective Action: Add 5mM Ammonium Formate to Mobile Phase A.
Part 3: Method B – The Orthogonal Validator (qNMR)
Objective: Absolute quantification (Assay %) without requiring a reference standard of the analyte itself.
Mechanistic Rationale
qNMR relies on the direct proportionality between signal integration and the number of nuclei (
-
Solvent: DMSO-d6 is selected to ensure complete solubility and to shift exchangeable protons (OH, NH2) away from the aromatic region, although these are usually excluded from quantification.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade). It produces a sharp singlet at ~6.3 ppm, distinct from the aromatic protons of the analyte (typically 6.5–7.5 ppm).
Detailed Protocol
-
Preparation:
-
Weigh ~10 mg of Analyte (
) and ~5 mg of Maleic Acid ( ) directly into the same NMR tube using a microbalance (precision ±0.001 mg). -
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 60 seconds (Must be
of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32 (for S/N > 150).
-
Temperature: 25°C (constant).
-
Calculation
- : Integrated Area[2]
- : Number of protons (Maleic acid olefinic = 2; Analyte aromatic = 1 selected proton)
-
: Molecular Weight[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Mass weighed
- : Purity of Internal Standard
Part 4: Comparative Analysis & Workflow
Performance Metrics
| Feature | HPLC-UV (Method A) | qNMR (Method B) |
| Specificity | High for organic impurities; Blind to inorganic salts. | Specific for structure; Blind to overlapping signals. |
| Linearity ( | > 0.999 (0.01 – 1.0 mg/mL) | N/A (Single point ratio method). |
| Precision (RSD) | < 0.5% | < 1.0% (limited by weighing error). |
| LOD/LOQ | Low (ppm level) | High (~0.1% w/w). |
| Primary Use | Impurity profiling (Area %).[4] | Absolute Assay (w/w %). |
Cross-Validation Workflow
The following diagram illustrates the decision logic when comparing results from both methods.
Caption: Logical workflow for cross-validating HPLC and qNMR data. Discrepancies reveal specific contamination types.
Part 5: Interpretation of Discrepancies
When the two methods disagree, the direction of the error identifies the root cause:
-
Scenario: HPLC (99.5%) vs. qNMR (95.0%)
-
Diagnosis: The sample contains UV-inactive contaminants .
-
Explanation: HPLC "sees" only the chromophores. If the sample contains 4.5% inorganic salts (e.g., NaCl from a neutralization step) or residual solvent, HPLC ignores them, inflating the purity. qNMR, being a mass-based technique, detects the lower molar ratio of the active ingredient.
-
Action: Check Ash content (Residue on Ignition) or Karl Fischer (Water).
-
-
Scenario: HPLC (95.0%) vs. qNMR (98.0%)
-
Diagnosis: Presence of High Response Factor Impurities .
-
Explanation: An impurity (likely an oxidized quinone species) absorbs UV light much more strongly than the main analyte at the selected wavelength. A small molar amount creates a large peak area, artificially lowering the HPLC purity.
-
Action: Recalculate HPLC purity using Relative Response Factors (RRF) derived from isolated impurities.
-
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2024).[5][6]
-
ICH Q14 . Analytical Procedure Development. International Council for Harmonisation. (2024).[5][6]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (2010).
-
FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).
Sources
Safety Operating Guide
2-Amino-3-fluoro-5-methylphenol: Proper Disposal Procedures
Operational Guide for Research & Development Facilities
Executive Summary
This guide defines the mandatory disposal protocol for 2-Amino-3-fluoro-5-methylphenol (CAS: 1823882-75-2) . Due to the presence of a fluorine atom on the phenolic ring and an amine functional group, this compound is classified as a Halogenated Organic Waste . Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) poses severe risks, including the formation of hydrofluoric acid (HF) during thermal treatment and contamination of aquatic systems.
Immediate Action Required:
-
Segregate strictly from non-halogenated solvents.
-
Label as "Hazardous Waste - Solid, Halogenated".
-
Dispose via high-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Assessment
Understanding the molecular structure is the first step in safe disposal. The disposal method is dictated by the bond strength and potential combustion byproducts.
| Property | Detail |
| Chemical Name | 2-Amino-3-fluoro-5-methylphenol |
| CAS Number | 1823882-75-2 |
| Molecular Formula | C₇H₈FNO |
| Physical State | Solid (typically brown/off-white powder) |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant, Potential Toxicity (Amine) |
| Combustion Hazard | Releases Toxic Fumes (NOx, HF) |
Why Specific Disposal is Critical
-
The Fluorine Factor: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures (approx. 800°C) may not fully mineralize the compound. Incomplete combustion can release fluorinated dioxins or furans. Furthermore, combustion generates Hydrogen Fluoride (HF) , a highly corrosive gas that damages standard incinerator refractory linings if not captured by a scrubber.
-
The Amine Factor: Aromatic amines are often precursors to toxic metabolites. Preventing release into soil or water is a regulatory imperative (RCRA/EPA compliance).
Operational Protocol: Step-by-Step Disposal
Phase 1: Segregation (The "Golden Rule")
-
Do NOT mix with "Non-Halogenated" waste streams (e.g., Acetone, Ethanol waste).
-
Do NOT mix with Oxidizers (Nitric acid, Peroxides) due to the amine group's reducing potential (fire/explosion risk).
-
Designated Stream: Segregate into the "Solid Hazardous Waste - Halogenated" stream.
Phase 2: Packaging & Containment
Since 2-Amino-3-fluoro-5-methylphenol is a solid:
-
Primary Container: Collect waste in a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant (Teflon-lined) lid.
-
Solids/Debris: Contaminated gloves, weigh boats, and paper towels must also go into this container.
-
Liquids (if in solution): If the compound is dissolved in a solvent (e.g., DMSO or Methanol), the entire solution defaults to Halogenated Solvent Waste .
Phase 3: Labeling
Every container must be labeled before waste is added.
-
Standard Label: "Hazardous Waste"
-
Chemical Contents: "2-Amino-3-fluoro-5-methylphenol" (Write out full name; do not use formulas).
-
Hazard Checkboxes: [x] Toxic [x] Irritant
Phase 4: Satellite Accumulation Area (SAA)
-
Store in a secondary containment tray to capture potential leaks.
-
Keep the container closed at all times except when adding waste.
-
Ensure the SAA is inspected weekly for signs of corrosion or leakage.
Waste Classification & Regulatory Codes
Proper coding ensures the waste management vendor treats the material correctly.
| Regulatory Body | Classification | Waste Code (Typical) |
| RCRA (USA) | Characteristic Hazardous Waste | D001 (if ignitable solvent), Generic Halogenated |
| DOT (Transport) | Toxic Solid, Organic, N.O.S. | UN 2811 or UN 3077 (Environmentally Hazardous) |
| EU Waste ID | Halogenated Organic Chemical | 07 01 03* (Halogenated still bottoms/cakes) |
> Note: Always consult your institution's EHS officer for site-specific waste profiles.
Visual Workflows
Figure 1: Disposal Decision Tree
This logic flow ensures the compound is routed to the correct waste stream based on its physical state.
Caption: Decision logic for segregating 2-Amino-3-fluoro-5-methylphenol waste. Note that even non-halogenated solvents become "Halogenated Waste" when mixed with this fluorinated compound.
Figure 2: Emergency Spill Response
Immediate actions to take in the event of a benchtop spill.
Caption: Operational workflow for safe spill cleanup. All cleanup materials must be treated as hazardous chemical waste.
Destruction Methodology (The "End of Life")
As a researcher, you prepare the waste for pickup. The final destruction occurs at a licensed facility. Understanding this helps justify the strict segregation rules.
-
Transport: The waste is transported to a TSDF (Treatment, Storage, and Disposal Facility).
-
Incineration: The compound is subjected to High-Temperature Incineration (>1100°C).
-
Mechanism:[1] The high heat breaks the strong C-F bonds.
-
Scrubbing: The resulting Hydrogen Fluoride (HF) gas is captured in a wet caustic scrubber (e.g., NaOH spray) to form NaF (Sodium Fluoride) salts, preventing acid rain emissions.
-
-
Verification: A Certificate of Destruction is generated to close the regulatory loop.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Amino-3-fluoro-5-methylphenol (CAS 1823882-75-2).[2][3][4][5][6] Retrieved from
-
Thermo Fisher Scientific. (2025). General Chemical Resistance of Polyethylene and Glass. Retrieved from
-
U.S. EPA. (2024). RCRA Hazardous Waste Codes & Halogenated Solvents (F-Codes). Retrieved from
-
PubChem. (n.d.). Compound Summary: Fluorinated Aminophenols. Retrieved from
Sources
- 1. eurofinsus.com [eurofinsus.com]
- 2. 1806570-33-1|2-Amino-3-fluoro-5-(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]
- 3. 2-amino-3-fluoro-5-methylphenol | 1823882-75-2 [sigmaaldrich.com]
- 4. 57954-40-2_CAS号:57954-40-2_6-[(2,6-dimethylmorpholin-4-yl)-sulfanylmethylidene]cyclohexa-2,4-dien-1-one - 化源网 [chemsrc.com]
- 5. 163733-98-0|2-Amino-3,5-difluorophenol|BLD Pharm [bldpharm.com]
- 6. 2-amino-3-fluoro-5-methylphenol | 1823882-75-2 [sigmaaldrich.com]
Personal protective equipment for handling 2-Amino-3-fluoro-5-methylphenol
Executive Summary & Chemical Profile
Target Audience: Synthetic Chemists, EHS Officers, and Process Engineers. Scope: Handling, containment, and disposal of 2-Amino-3-fluoro-5-methylphenol (CAS: 493005-79-9).
This guide prioritizes risk-based decision making . Unlike generic safety sheets, this protocol addresses the specific dual-hazard nature of this compound: it combines the skin sensitization potential of anilines with the corrosive/absorption risks of fluorinated phenols.
Chemical Identity & Proxy Hazard Analysis
-
CAS: 493005-79-9
-
Structure: Aniline and phenol functional groups with fluorine and methyl substitutions.
-
Physical State: Typically a solid (off-white to brown powder).
-
Key Risk Drivers:
-
Dust Inhalation: High risk of respiratory sensitization and irritation.
-
Dermal Absorption: Fluorine substitution often increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogues.
-
Hazard Identification & Risk Assessment
The following classification is derived from GHS standards and structure-activity relationship (SAR) analysis of analogous fluorinated aminophenols.
| Hazard Class | GHS Category | Hazard Statement | Operational Implication |
| Skin Irritation | Cat 2 | Causes skin irritation | Contact dermatitis risk; barrier protection essential. |
| Eye Irritation | Cat 2A | Causes serious eye irritation | Particulates can cause corneal damage; safety glasses insufficient for powders. |
| STOT-SE | Cat 3 | May cause respiratory irritation | Zero-tolerance for open-bench weighing. |
| Acute Toxicity | Cat 4 (Oral/Inhal) | Harmful if swallowed/inhaled | Systemic toxicity risk (potential methemoglobinemia). |
Personal Protective Equipment (PPE) Architecture
A. Hand Protection: The "Breakthrough" Logic
Standard disposable nitrile gloves (4 mil) provide insufficient protection for prolonged contact with phenolic solvents or stock solutions. The fluorine atom can alter solvent polarity, potentially accelerating permeation.
-
Tier 1: General Handling (Solids/Sealed Containers)
-
Material: Nitrile (Minimum 5 mil).
-
Protocol: Single pair acceptable. Inspect for pinholes.
-
-
Tier 2: Solubilized Handling (Reactions/Workups)
-
Material: Double-gloving (Nitrile over Nitrile) OR High-Grade Nitrile (8 mil+).
-
Rationale: Creates a sacrificial outer layer; allows immediate removal upon contamination without exposing skin.
-
-
Tier 3: Spill Cleanup / Stock Solution Prep
-
Material: Laminate film (e.g., Silver Shield/4H) under Nitrile.
-
Rationale: Laminates offer >480 min breakthrough time against aromatics/phenols.
-
B. Respiratory & Eye Defense[1][2][3][4]
-
Primary Barrier (Engineering Control): Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (PPE):
-
Solids: N95/P100 respirator only if hood work is impossible (e.g., equipment maintenance).
-
Eyes: Chemical Splash Goggles (vented) are mandatory when working with powders. Safety glasses are permitted only when the compound is dissolved and in closed systems.
-
Visualizing PPE Selection
The following decision tree guides the researcher to the correct PPE tier based on the operation.
Figure 1: Risk-based PPE selection logic based on physical state and solvent carrier.[1]
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent inhalation of dust and contamination of balance surfaces.
-
Preparation: Place an analytical balance inside a fume hood or a powder containment enclosure. If the balance is outside, use a static-free transfer funnel and tared vial method.
-
Anti-Static Measures: Fluorinated compounds can be static-prone. Use an ionizing bar or anti-static gun to prevent powder "jumping."
-
Transfer:
-
Do not use spatulas that have been used for strong oxidizers.
-
Transfer directly into a pre-weighed vial with a septum cap.
-
-
Decontamination: Wipe the balance area with a wet paper towel (soap/water) immediately after use. Dispose of the towel as hazardous solid waste.
Protocol B: Reaction Setup
Objective: Minimize exposure during synthesis.
-
Solvent Addition: Add solvent via syringe through a septum whenever possible to avoid open-vessel handling.
-
Temperature Control: If heating, ensure the condenser is active before heating begins. Fluorinated phenols can have significant vapor pressure at elevated temperatures.
-
Quenching: Treat reaction mixtures as if they contain unreacted aminophenol until verified otherwise.
Emergency Response & Decontamination
Critical Note: Unlike simple acids, phenol derivatives can cause local anesthesia (numbing), meaning the victim may not feel the burn immediately.
Immediate Action Workflow
-
Skin Contact:
-
IMMEDIATELY flush with copious amounts of water for 15 minutes.[2][3][1][4]
-
Expert Insight: While PEG 300/400 is the gold standard for pure phenol burns, for aminophenols, immediate water flushing is prioritized to dilute the amine component. If skin shows signs of whitening (blanching) or severe burn, seek medical attention immediately.
-
-
Eye Contact:
-
Flush with water or saline for 15 minutes, holding eyelids open.
-
Do not use neutralizing agents.
-
-
Spill Cleanup (Solid):
-
Do not dry sweep.
-
Cover with wet paper towels (to suppress dust) or use a HEPA-filtered vacuum.
-
Scoop into a wide-mouth jar labeled "Hazardous Waste - Toxic."
-
Figure 2: Immediate spill response workflow distinguishing between solid and liquid states.[3][1]
Disposal & Waste Management
Disposal must comply with RCRA (USA) or local environmental regulations.
-
Waste Stream: Halogenated Organic Waste .
-
Why? The fluorine atom requires specific incineration protocols to manage HF generation.
-
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent exothermic nitration/oxidation reactions.
-
Labeling: Clearly mark container: "Contains Fluorinated Aminophenol - Toxic."
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Amino-3-fluoro-5-methylphenol. Retrieved from
-
University of Michigan EHS. (n.d.). Glove Compatibility Chart. Retrieved from
-
Cole-Parmer. (2018). Chemical Compatibility Chart for Reusable Gloves. Retrieved from
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Amino-4,6-dichloro-5-methylphenol (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2025).[5][1] Safety Data Sheet: 5-Fluoro-2-methylphenol. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
